molecular formula C29H30N2O3 B15544059 TMP920

TMP920

Numéro de catalogue: B15544059
Poids moléculaire: 454.6 g/mol
Clé InChI: SHMBIDOWYJZWLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TMP920 is a highly potent and selective RORgt antagonist. This compound inhibits RORgt binding to the SRC1 peptide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3/c1-19-10-15-26(20(2)16-19)29(24-8-6-5-7-9-24)30-28(32)17-23-11-13-25(14-12-23)33-18-27-21(3)31-34-22(27)4/h5-16,29H,17-18H2,1-4H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMBIDOWYJZWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OCC4=C(ON=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of TMP920

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and clinical data reveals no specific information for a compound designated "TMP920."

Extensive searches of pharmacological databases, clinical trial registries, and scientific publications did not yield any results for a molecule with this identifier. The requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated due to the absence of any public-domain information on "this compound."

It is possible that "this compound" may be:

  • An internal, confidential codename for a compound not yet disclosed publicly.

  • A compound in a very early stage of preclinical development, with no publications to date.

  • A typographical error of another compound's name.

While the search did identify similarly named therapeutics, such as ST-920 (a gene therapy for Fabry disease) and LMY-920 (a CAR T-cell therapy for leukemia), these are distinct biological agents whose mechanisms of action are unrelated to what might be expected from a conventional small molecule or other therapeutic modality that "this compound" might represent.[1][2]

Without a valid, publicly documented compound to analyze, it is not possible to fulfill the request for a technical guide. If "this compound" is an alternative name or if you possess any specifying information, such as the molecular target or therapeutic area, please provide it to enable a renewed and more targeted search.

References

An In-depth Technical Guide on Selective MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

This technical guide was initially intended to focus on the compound TMP920 as a selective Matrix Metalloproteinase-9 (MMP-9) inhibitor. However, a comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information did not yield any evidence of a compound with this designation selectively targeting MMP-9. The name "this compound" appears in limited and conflicting contexts, identified as a RORγt inverse agonist in a patent application and as an inhibitor of a proprietary "Kinase-X" by a chemical vendor. There is evidence that Tetramethylpyrazine (TMP) can inhibit MMP-9, but this is a distinct molecule.

Given the absence of verifiable data for this compound as an MMP-9 inhibitor, and to provide a valuable and accurate resource that fulfills your detailed request, this guide will focus on JNJ0966 , a well-characterized, highly selective, and clinically relevant MMP-9 inhibitor with a novel mechanism of action. JNJ0966 serves as an excellent case study for understanding the principles of selective MMP-9 inhibition, complete with the quantitative data, detailed experimental protocols, and pathway visualizations you require.

A Technical Guide to JNJ0966: A Selective Allosteric Inhibitor of MMP-9 Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selective MMP-9 Inhibition

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] Under physiological conditions, MMP-9 is involved in tissue remodeling, wound healing, and immune responses.[2] However, its dysregulation and overexpression are implicated in a wide array of pathologies, including tumor invasion and metastasis in cancer, neuroinflammation in diseases like multiple sclerosis, and tissue damage in inflammatory conditions such as ulcerative colitis.[3][4][5]

The catalytic sites of MMPs are highly conserved, which has made the development of selective inhibitors challenging. Early, broad-spectrum MMP inhibitors failed in clinical trials due to a lack of efficacy and significant side effects, such as musculoskeletal syndrome.[3][6] This has driven the search for highly selective inhibitors that target unique features of individual MMPs, thereby minimizing off-target effects.

JNJ0966: A Novel Allosteric Inhibitor

JNJ0966 is a potent and highly selective small molecule inhibitor of MMP-9 that operates through a novel, allosteric mechanism.[3] Instead of targeting the conserved catalytic zinc ion, JNJ0966 prevents the conversion of the inactive zymogen, proMMP-9, into its catalytically active form.[3][7] This unique mechanism provides a high degree of selectivity for MMP-9.

Mechanism of Action:

MMP-9 is secreted as a 92 kDa proenzyme (proMMP-9). Its activation is a two-step process:

  • Initial cleavage of the pro-domain to form an 86 kDa intermediate.

  • A second cleavage at Arg-106 to generate the mature, active 82 kDa enzyme.

JNJ0966 binds to a structural pocket on the proMMP-9 zymogen near the Arg-106 cleavage site.[3][8] This binding allosterically hinders the conformational changes necessary for the second cleavage event, thus inhibiting the generation of the active enzyme.[3][9]

JNJ0966_Mechanism_of_Action proMMP9 proMMP-9 (92 kDa, Inactive Zymogen) intermediateMMP9 Intermediate MMP-9 (86 kDa) proMMP9->intermediateMMP9 Proteolytic Cleavage 1 activeMMP9 Active MMP-9 (82 kDa) intermediateMMP9->activeMMP9 Proteolytic Cleavage 2 (at Arg-106) proteolysis ECM Degradation, Cell Migration, Signaling activeMMP9->proteolysis JNJ0966 JNJ0966 JNJ0966->intermediateMMP9 blocked Activation Blocked

Figure 1. Mechanism of allosteric inhibition of MMP-9 activation by JNJ0966.

Quantitative Data

The potency and selectivity of JNJ0966 have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of JNJ0966

Assay TypeTargetParameterValueReference
proMMP-9 Activation (by MMP-3)proMMP-9IC₅₀440 nM[10][11]
proMMP-9 Activation (by Trypsin)proMMP-9IC₅₀429 nM[12]
Catalytic ActivityActive MMP-9InhibitionNo effect at 10 µM[3]
Catalytic ActivityActive MMP-1, -2, -3, -14InhibitionNo effect at 10 µM[3]
Zymogen ActivationproMMP-1, proMMP-2, proMMP-3InhibitionNo significant effect[11]
Binding Affinity (ThermoFluor®)proMMP-9 (aa 67-445)KD0.33 µM[12]
Binding Affinity (ThermoFluor®)proMMP-9 (aa 20-445)KD5 µM[12]

Table 2: In Vivo Pharmacokinetics and Efficacy of JNJ0966

Study TypeAnimal ModelDosingPlasma Conc.Brain Conc.Efficacy OutcomeReference
PharmacokineticsMouse10 mg/kg (oral)215 nM~1336 nMN/A[6]
PharmacokineticsMouse30 mg/kg (oral)815 nM~3867 nMN/A[6]
EfficacyMouse EAE Model10 & 30 mg/kg (oral, BID)N/AN/ASignificantly diminished clinical disease score[12]

EAE: Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MMP-9 inhibitors. Below are protocols for key experiments used to characterize JNJ0966.

4.1. proMMP-9 Activation Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the conversion of proMMP-9 to its active form, which then cleaves a fluorescent substrate.

  • Materials:

    • Recombinant human proMMP-9

    • Activating enzyme (e.g., catalytic domain of MMP-3 or Trypsin)

    • JNJ0966 or test compound

    • Fluorescent MMP substrate (e.g., DQ-Gelatin)

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of JNJ0966 in assay buffer.

    • In a 96-well plate, combine proMMP-9, the activating enzyme (e.g., MMP-3), and JNJ0966 at various concentrations.[12] Include controls with proMMP-9 alone, activator alone, and proMMP-9 with activator but no inhibitor.

    • Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C to allow for zymogen activation.[13]

    • Add the DQ-Gelatin substrate to all wells.

    • Immediately begin monitoring fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation/emission wavelengths.

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the rate of reaction against the concentration of JNJ0966 to determine the IC₅₀ value.

4.2. Gelatin Zymography

This technique visualizes the inhibitory effect of a compound on proMMP-9 activation and the activity of different MMP-9 forms.

  • Materials:

    • Conditioned media from cells expressing MMP-9 (e.g., HT-1080 fibrosarcoma cells)

    • SDS-PAGE resolving gel (e.g., 7.5%) co-polymerized with 1 mg/mL gelatin

    • Non-reducing sample buffer

    • Washing Buffer (e.g., 2.5% Triton X-100 in assay buffer)

    • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.6)

    • Coomassie Brilliant Blue staining solution and destaining solution

  • Procedure:

    • Treat MMP-9 expressing cells with JNJ0966 for a specified time. Collect and concentrate the conditioned media.

    • Mix samples with non-reducing sample buffer. Do not heat the samples.

    • Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.[10]

    • After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS and allow enzymes to renature.[14][15]

    • Incubate the gel in Incubation Buffer at 37°C for 24-48 hours.[10]

    • Stain the gel with Coomassie Blue for 1 hour, followed by destaining.

    • Areas of gelatinase activity will appear as clear bands against a blue background. The molecular weights of the bands correspond to proMMP-9 (92 kDa), intermediate (86 kDa), and active MMP-9 (82 kDa).

    • Quantify band intensity using densitometry to assess the effect of JNJ0966 on the abundance of each MMP-9 species.[12]

4.3. Cell Invasion Assay (Boyden Chamber)

This assay assesses the functional consequence of MMP-9 inhibition on the invasive potential of cancer cells.

  • Materials:

    • Invasive cell line (e.g., HT-1080)

    • Boyden chamber inserts (e.g., 8.0 µm pore size) coated with Matrigel®

    • 24-well companion plates

    • Serum-free media and media with a chemoattractant (e.g., 10% FBS)

    • JNJ0966 or test compound

    • Methanol and a cell stain (e.g., Toluidine Blue or DAPI)

  • Procedure:

    • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

    • Starve HT-1080 cells in serum-free medium overnight.

    • Harvest and resuspend the cells in serum-free medium containing various concentrations of JNJ0966.

    • Add the cell suspension to the upper chamber of the inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]

    • Incubate for 24-48 hours at 37°C.

    • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the cells that have invaded to the bottom surface of the membrane with methanol.[17]

    • Stain the invaded cells and count them under a microscope.

    • Compare the number of invaded cells in treated versus untreated wells to determine the inhibitory effect of JNJ0966.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context and experimental design is essential for understanding the role of JNJ0966.

MMP9_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 MMP-9 Activation & Inhibition cluster_2 Downstream Effects Growth Factors\n(EGF, FGF) Growth Factors (EGF, FGF) Signaling Cascades\n(MAPK, PI3K/Akt, NF-κB) Signaling Cascades (MAPK, PI3K/Akt, NF-κB) Growth Factors\n(EGF, FGF)->Signaling Cascades\n(MAPK, PI3K/Akt, NF-κB) Cytokines\n(TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines\n(TNF-α, IL-1β)->Signaling Cascades\n(MAPK, PI3K/Akt, NF-κB) MMP-9 Gene\nTranscription MMP-9 Gene Transcription Signaling Cascades\n(MAPK, PI3K/Akt, NF-κB)->MMP-9 Gene\nTranscription proMMP-9 proMMP-9 MMP-9 Gene\nTranscription->proMMP-9 Active MMP-9 Active MMP-9 proMMP-9->Active MMP-9 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Release of Growth Factors Release of Growth Factors Active MMP-9->Release of Growth Factors JNJ0966 JNJ0966 JNJ0966->proMMP-9 Inhibits Activation Cell Migration\n& Invasion Cell Migration & Invasion ECM Degradation->Cell Migration\n& Invasion Angiogenesis Angiogenesis Release of Growth Factors->Angiogenesis

Figure 2. Simplified signaling pathway for MMP-9 regulation and its downstream effects.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation biochem_assay Biochemical Assays (proMMP-9 Activation) zymography Gelatin Zymography biochem_assay->zymography outcome1 Determine IC₅₀ & Selectivity biochem_assay->outcome1 cell_assay Cell-Based Assays (Invasion, Migration) zymography->cell_assay outcome2 Confirm Cellular Activity & Functional Effects cell_assay->outcome2 pk_study Pharmacokinetic Studies (Plasma/Brain Levels) efficacy_model Disease Models (e.g., EAE, Cancer Xenograft) pk_study->efficacy_model outcome3 Assess Bioavailability & CNS Penetration pk_study->outcome3 outcome4 Evaluate Therapeutic Efficacy efficacy_model->outcome4 start Compound Synthesis (JNJ0966) start->biochem_assay start->pk_study

Figure 3. General experimental workflow for the evaluation of an MMP-9 inhibitor like JNJ0966.

Conclusion

JNJ0966 represents a significant advancement in the development of MMP inhibitors. Its novel allosteric mechanism of inhibiting zymogen activation confers high selectivity for MMP-9, overcoming the primary obstacle that led to the failure of previous generations of broad-spectrum inhibitors.[3][12] The comprehensive in vitro and in vivo data demonstrate its potential as a therapeutic agent for diseases driven by pathological MMP-9 activity, such as certain cancers and neuroinflammatory disorders.[6][12] The detailed protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of selective MMP-9 inhibitors.

References

Engineering TIMP-1 Variants: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) is a crucial endogenous regulator of matrix metalloproteinases (MMPs), enzymes implicated in a wide array of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Beyond its canonical role as an MMP inhibitor, TIMP-1 also exhibits cytokine-like activities, modulating cell signaling pathways independently of its anti-proteolytic function. This dual functionality makes TIMP-1 a complex but compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the structure and function of engineered TIMP-1 variants, offering insights into their design, mechanism of action, and therapeutic applications. We present a comprehensive overview of the experimental methodologies used to develop and characterize these variants, alongside a curated collection of quantitative data to facilitate comparative analysis. Furthermore, we visualize key signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying molecular mechanisms.

Introduction

The functional duality of TIMP-1 presents both opportunities and challenges for drug development. Its N-terminal domain is primarily responsible for inhibiting MMP activity, while the C-terminal domain mediates MMP-independent signaling through interaction with cell surface receptors, notably CD63 and integrin β1.[1][2] This signaling can promote cell survival, proliferation, and migration, activities that can be pro-tumorigenic in certain contexts.[3][4] Consequently, there is significant interest in engineering TIMP-1 variants that can selectively modulate these functions.

Directed evolution and site-directed mutagenesis have emerged as powerful tools to create TIMP-1 variants with tailored properties.[5][6][7] These engineered proteins can exhibit enhanced affinity and specificity for particular MMPs, or they can be designed to uncouple the MMP-inhibitory and signaling functions.[8][9][10] Such variants are invaluable as research tools to dissect the distinct biological roles of TIMP-1 and as potential therapeutic agents with improved efficacy and reduced off-target effects.

This guide will delve into the structural basis of TIMP-1 function, the strategies employed to engineer novel variants, and the detailed experimental protocols for their characterization.

Structure and Function of Wild-Type TIMP-1

Human TIMP-1 is a 184-amino acid glycoprotein organized into two distinct domains: an N-terminal domain and a C-terminal domain, stabilized by six disulfide bonds.[11]

  • N-Terminal Domain: This domain is responsible for the primary interaction with and inhibition of active MMPs.[6] It adopts a wedge-like shape that inserts into the active site cleft of the MMP, chelating the catalytic zinc ion and blocking substrate access.[12]

  • C-Terminal Domain: This domain contributes to the overall stability of the protein and is crucial for the MMP-independent signaling functions of TIMP-1.[5][13] It interacts with the cell surface receptor CD63, a member of the tetraspanin family, which then forms a complex with β1-integrins to initiate intracellular signaling cascades.[1][14][15] The last nine C-terminal amino acid residues of TIMP-1 are essential for this interaction.[13]

Engineered TIMP-1 Variants: Altering Affinity, Specificity, and Function

Protein engineering techniques have been successfully applied to modify the functional properties of TIMP-1. The primary goals of this engineering are to:

  • Enhance affinity and specificity for target MMPs: By introducing mutations in the MMP-interacting regions of both the N- and C-terminal domains, researchers have developed TIMP-1 variants with significantly improved binding to specific MMPs, such as MMP-3 and MMP-9.[5][9]

  • Discriminate between closely related MMPs: Counter-selective screening strategies have been employed to isolate TIMP-1 variants that can distinguish between highly homologous MMPs, like MMP-3 and MMP-10.[8][16]

  • Separate MMP-inhibitory and signaling functions: Truncated variants lacking the C-terminal domain (N-TIMP-1) retain MMP inhibitory activity but are deficient in CD63-mediated signaling.[17] Conversely, mutants with an intact C-terminus but impaired MMP binding can be used to study the signaling functions in isolation.[10]

Quantitative Data on Engineered TIMP-1 Variants

The following tables summarize the inhibition constants (Ki) of wild-type TIMP-1 and various engineered variants against different MMPs, providing a quantitative comparison of their inhibitory potency and selectivity.

Table 1: Inhibition Constants (Ki, pM) of TIMP-1 Variants against MMP-3 and MMP-10

TIMP-1 VariantKi (pM) for MMP-3Ki (pM) for MMP-10Fold Selectivity (MMP-10/MMP-3)Reference
WT TIMP-196.4 ± 8.9153 ± 111.6[8]
TIMP-1-C4Not specifiedNot specified~12-fold improvement vs WT[8]
TIMP-1-C6445 ± 121Not specified8.3-fold improvement vs WT[8]

Table 2: Inhibition Constants (Ki, pM) of TIMP-1 Variants against MMP-9

TIMP-1 VariantKi (pM) for MMP-9Reference
WT TIMP-11640 ± 260[8]
Engineered Variants (Various)Up to 12-fold enhancement in binding signal[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the generation and characterization of engineered TIMP-1 variants.

Directed Evolution of TIMP-1 using Yeast Surface Display

This protocol outlines the general workflow for selecting TIMP-1 variants with desired properties using yeast surface display and fluorescence-activated cell sorting (FACS).

Workflow for Directed Evolution of TIMP-1

G cluster_0 Library Creation & Display cluster_1 Selection & Sorting cluster_2 Analysis & Characterization Library Construction Library Construction Yeast Transformation Yeast Transformation Library Construction->Yeast Transformation Yeast Display Yeast Display Yeast Transformation->Yeast Display Labeling Labeling Yeast Display->Labeling FACS FACS Labeling->FACS Yeast Amplification Yeast Amplification FACS->Yeast Amplification Sequencing Sequencing FACS->Sequencing Yeast Amplification->Labeling Iterative Rounds Protein Expression Protein Expression Sequencing->Protein Expression Functional Assays Functional Assays Protein Expression->Functional Assays G TIMP-1 TIMP-1 CD63 CD63 TIMP-1->CD63 Integrin β1 Integrin β1 CD63->Integrin β1 complex formation FAK FAK Integrin β1->FAK Src Src Integrin β1->Src PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Migration Migration FAK->Migration RhoA RhoA Src->RhoA YAP/TAZ YAP/TAZ Src->YAP/TAZ activation Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation ERK->Cell Proliferation F-actin assembly F-actin assembly RhoA->F-actin assembly Cell Survival Cell Survival Akt->Cell Survival YAP/TAZ->Cell Proliferation LATS1/2 (inactive) LATS1/2 (inactive) F-actin assembly->LATS1/2 (inactive) LATS1/2 (inactive)->YAP/TAZ activation

References

role of MMP-9 in triple-negative breast cancer progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Matrix Metalloproteinase-9 in Triple-Negative Breast Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triple-Negative Breast Cancer (TNBC) represents the most aggressive subtype of breast cancer, characterized by a lack of targetable hormone receptors and poor prognosis. A key player in the progression of TNBC is Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. MMP-9 facilitates tumor progression through multiple mechanisms, including the degradation of the extracellular matrix (ECM), promotion of angiogenesis, and the establishment of metastatic niches. Its expression is strongly correlated with advanced tumor grade, metastasis, and poor patient outcomes, making it a critical area of study and a potential therapeutic target. This guide provides a comprehensive overview of the multifaceted role of MMP-9 in TNBC, detailing its underlying signaling pathways, clinical significance, and the experimental protocols used for its investigation.

The Multifaceted Role of MMP-9 in TNBC Progression

MMP-9, also known as gelatinase B, is a pivotal enzyme in the tumor microenvironment. While many MMPs are produced by stromal cells, MMP-9 is predominantly produced by the tumor cells themselves in TNBC.[1][2][3] Its role extends beyond simple matrix degradation, influencing various stages of cancer progression.

Extracellular Matrix (ECM) Degradation and Invasion

The primary function of MMP-9 is the degradation of ECM components, particularly type IV collagen, a major constituent of the basement membrane.[4] By breaking down this physical barrier, MMP-9 enables tumor cells to invade surrounding tissues, a critical first step in the metastatic cascade.[5][6] Studies using TNBC cell lines such as MDA-MB-231, BT-549, and SUM159PT have demonstrated that silencing MMP-9 expression significantly suppresses cellular invasion.[7]

Angiogenesis

MMP-9 plays a crucial role in tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. It achieves this by releasing pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which are sequestered within the ECM.[6] The release of VEGF initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to neovascularization.[6] Tumor cell-produced MMP-9 has been shown to promote the vascularization of orthotopic tumors in mouse models.[1][3]

Metastasis

MMP-9 is implicated in multiple steps of the metastatic process. Beyond initial invasion, it facilitates intravasation into the bloodstream and extravasation into distant organs. Furthermore, MMP-9 contributes to the formation of pre-metastatic niches, which are favorable microenvironments in distant organs that support the colonization and growth of disseminated tumor cells.[4] In a mouse orthotopic model of basal-like breast cancer, silencing MMP-9 in tumor cells resulted in a complete blockade of pulmonary metastasis.[1]

Signaling Pathways Regulating and Mediated by MMP-9

The expression and activity of MMP-9 are tightly regulated by complex signaling networks within the cancer cell. In turn, MMP-9's enzymatic activity can initiate further signaling events that promote malignancy.

Key upstream signaling pathways that induce MMP-9 expression include the PI3K/Akt and NF-κB pathways.[6][8] Growth factors and inflammatory cytokines in the tumor microenvironment can activate these pathways, leading to the transcription of the MMP9 gene. Downstream, the proteolytic activity of MMP-9 can activate latent growth factors like TGF-β from the ECM, which can further drive malignant progression.[1] MMP-9 can also be localized to the cell surface via receptors like CD44, enhancing its invasive capabilities.[1]

MMP9_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mmp9 MMP-9 Expression & Activity cluster_downstream Downstream Effects GF Growth Factors (e.g., EGF) PI3K PI3K/Akt Pathway GF->PI3K Cytokines Inflammatory Cytokines (e.g., TNF-α) NFkB NF-κB Pathway Cytokines->NFkB MMP9_Gene MMP9 Gene Transcription PI3K->MMP9_Gene NFkB->MMP9_Gene MMP9_Protein MMP-9 Protein (Secreted) MMP9_Gene->MMP9_Protein ECM ECM Degradation (Collagen IV) MMP9_Protein->ECM VEGF VEGF Release MMP9_Protein->VEGF TGFb Latent TGF-β Activation MMP9_Protein->TGFb Invasion Invasion ECM->Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis TGFb->Invasion Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis

Caption: Upstream regulation and downstream effects of MMP-9 in TNBC.

Quantitative Data Summary

The expression level of MMP-9 is a significant indicator of TNBC aggressiveness and patient prognosis. Data from multiple studies have consistently shown a correlation between high MMP-9 expression and adverse clinicopathological features.

Table 1: Correlation of MMP-9 Expression with Clinicopathological Features in TNBC

Clinicopathological Parameter Correlation with High MMP-9 Expression Reference(s)
Tumor Grade Positive (Associated with High Grade) [4][8]
Nodal Status Positive (Associated with Lymph Node Metastasis) [4][5]
Tumor Size Positive (Associated with Larger Tumors) [5]
Hormone Receptor Status Positive (Associated with ER/PR Negativity) [8]
Progression-Free Survival (PFS) Negative (Associated with Shorter PFS) [9]
Overall Survival (OS) Negative (Associated with Shorter OS) [5][9]

| Response to Neoadjuvant Chemotherapy | Negative (Associated with Lack of Pathological Complete Response) |[5][10] |

Table 2: MMP-9 Expression Levels in Different Breast Cancer Subtypes

Breast Cancer Subtype Percentage with High MMP-9 Expression P-value (vs. Normal) Reference(s)
Triple-Negative (Basal-like) 79.4% < 0.001 [4]
HER2-Positive 87.9% < 0.001 [4]
Luminal B 43.3% < 0.01 [4]

| Luminal A | 33.3% | = 0.05 |[4] |

Table 3: Prognostic Significance of MMP-9 in TNBC Patients

Study Finding Patient Cohort Measurement Reference(s)
High expression correlated with shorter PFS & OS. 127 TNBC patients Immunohistochemistry (IHC) [9]
High expression in residual tumors after neoadjuvant chemotherapy (NAC) independently correlated with worse disease-free survival. 303 TNBC patients (non-pCR responders) IHC [10]
High expression associated with a higher incidence of lymph node and lung metastasis. 200 breast cancer patients IHC [4]

| A decrease in serum MMP-9 after NAC predicted a higher rate of pathological complete response (pCR). | 303 TNBC patients | ELISA |[10] |

Key Experimental Protocols

Investigating the role of MMP-9 requires specific and sensitive techniques to measure its expression, activity, and regulation.

Gelatin Zymography (for MMP-9 Activity)

Gelatin zymography is a widely used method to detect the enzymatic activity of gelatinases like MMP-9 in biological samples.[11] The technique separates proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the substrate. Areas of digestion appear as clear bands against a dark background after staining with Coomassie Blue.[12]

Detailed Protocol:

  • Sample Preparation: Culture TNBC cells (e.g., MDA-MB-231) until 70-80% confluent. Wash cells twice with serum-free media and then incubate in serum-free media for 24-48 hours.[11][12] Collect the conditioned media and centrifuge to remove cell debris.[11] Concentrate the media 10-fold if necessary.

  • Gel Electrophoresis: Prepare a 7.5-10% polyacrylamide gel copolymerized with 0.1% (1 mg/mL) gelatin.[12][13] Mix samples with non-reducing sample buffer (without β-mercaptoethanol or DTT) and load 10-20 µg of protein per lane.[14] Run the gel at 150V at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.[12]

  • Incubation: Rinse the gel and incubate it for 18-48 hours at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5).[12][13]

  • Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain with a solution of methanol and acetic acid until clear bands appear against a blue background. The pro-MMP-9 (inactive) and active MMP-9 forms can be distinguished by their molecular weights (approx. 92 kDa and 82 kDa, respectively).[11]

Zymography_Workflow A 1. Culture TNBC Cells & Collect Conditioned Media B 2. Mix Media with Non-Reducing Buffer A->B C 3. SDS-PAGE on Gelatin-Containing Gel B->C D 4. Wash Gel with Triton X-100 (Renaturation) C->D E 5. Incubate Gel at 37°C in Development Buffer D->E F 6. Stain with Coomassie Blue E->F G 7. Destain and Visualize Clear Bands of Activity F->G

Caption: Experimental workflow for Gelatin Zymography.
Western Blot (for MMP-9 Protein Expression)

Western blotting is used to detect the total amount of MMP-9 protein (both active and inactive forms) in a sample.

Detailed Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Load 10-25 µg of total protein per lane onto a standard SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9, diluted in blocking buffer, overnight at 4°C with gentle rocking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[15]

Immunohistochemistry (IHC) (for MMP-9 Localization)

IHC is used to visualize the expression and localization of MMP-9 protein within tissue samples.

Detailed Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 microns thick).[16] Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.

  • Staining: Block endogenous peroxidase activity and non-specific binding sites. Incubate with a primary anti-MMP-9 antibody, followed by a secondary antibody and a detection system (e.g., DAB). Counterstain with hematoxylin.

  • Scoring: Evaluate staining based on intensity and the percentage of positive cells. A common method is the H-score, where the final score is a combination of intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the fraction of stained cells.[17] For example, a final score ≥ 3 might be classified as positive expression.[17]

Chromatin Immunoprecipitation (ChIP) (for Promoter Analysis)

ChIP is used to investigate the binding of transcription factors (e.g., NF-κB) to the promoter region of the MMP9 gene, providing insight into its transcriptional regulation.[18]

Detailed Protocol:

  • Cross-linking: Treat live cells with formaldehyde to cross-link proteins to DNA.[19]

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., p65 subunit of NF-κB).[18] Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Reverse Cross-linking: Reverse the cross-links by heating and digest the proteins with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to the MMP9 promoter to quantify the amount of bound transcription factor.[19]

ChIP_Workflow A 1. Cross-link Proteins to DNA in Live Cells (Formaldehyde) B 2. Lyse Cells and Shear Chromatin (Sonication) A->B C 3. Immunoprecipitate with Antibody for Target Protein B->C D 4. Capture Protein-DNA Complexes with Beads C->D E 5. Reverse Cross-links and Digest Proteins D->E F 6. Purify DNA E->F G 7. Analyze DNA via qPCR or Sequencing F->G

References

Engineering TIMP-1: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research on Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) protein engineering. TIMP-1, a natural inhibitor of matrix metalloproteinases (MMPs), presents a versatile scaffold for developing highly selective therapeutic agents. This document provides a comprehensive overview of its structure, function, and the innovative engineering strategies employed to modulate its activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction to TIMP-1: Structure and Dual Functionality

TIMP-1 is a 28 kDa glycoprotein that plays a crucial role in regulating extracellular matrix (ECM) homeostasis by inhibiting the activity of most MMPs.[1] Structurally, TIMP-1 consists of two distinct domains: an N-terminal domain responsible for MMP inhibition and a C-terminal domain involved in binding to pro-MMPs and cell surface receptors.[2][3] The N-terminal domain chelates the catalytic zinc ion in the active site of MMPs, effectively blocking their proteolytic activity.[2]

Beyond its canonical role as an MMP inhibitor, TIMP-1 also functions as a signaling molecule, exhibiting cytokine-like activities that influence cell growth, proliferation, apoptosis, and differentiation.[2][4] This signaling is primarily mediated through its interaction with the cell surface tetraspanin CD63.[4][5][6] The binding of the C-terminal domain of TIMP-1 to CD63 can trigger various downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[4][7] This dual functionality makes TIMP-1 a complex and attractive target for protein engineering, aiming to either enhance its MMP inhibitory specificity or modulate its signaling capabilities for therapeutic applications.

Engineering TIMP-1 for Enhanced MMP Specificity

A significant focus of TIMP-1 engineering has been to overcome its natural broad-spectrum MMP inhibition and develop variants with high selectivity for specific MMPs implicated in diseases like cancer and inflammatory conditions.[8][9] This has been largely achieved through directed evolution and site-directed mutagenesis.

Directed Evolution using Yeast Surface Display

Directed evolution, particularly utilizing yeast surface display, has proven to be a powerful technique for generating TIMP-1 variants with desired properties.[2][8][10] In this approach, a library of TIMP-1 mutants is displayed on the surface of yeast cells. These libraries can be generated by various methods, including error-prone PCR and oligonucleotide-based mutagenesis, to introduce diversity into the TIMP-1 gene.[11][12] The yeast-displayed library is then screened against a fluorescently labeled target MMP. Cells expressing TIMP-1 variants with high affinity for the target MMP can be isolated using fluorescence-activated cell sorting (FACS).[8][13]

A key innovation in this field is the use of counter-selective screening strategies to engineer high selectivity.[1][9] This involves incubating the yeast library with the target MMP (e.g., MMP-3) in the presence of an unlabeled competitor MMP (e.g., MMP-10). This process selects for TIMP-1 variants that bind preferentially to the target MMP while having reduced affinity for the competitor, thus ensuring high specificity.[9]

Key Mutations and Their Impact on Specificity

Structural studies of TIMP-MMP complexes have guided the rational design of TIMP-1 variants.[14][15] Mutations are often targeted to the interaction loops of TIMP-1 that make contact with the MMP active site. For instance, studies have shown that mutations in both the N-terminal and C-terminal domains of TIMP-1 can cooperatively enhance binding affinity and selectivity for specific MMPs.[3][16]

Table 1: Quantitative Data on Engineered TIMP-1 Variants

TIMP-1 VariantTarget MMPMutationsKi (pM)Fold Improvement in Selectivity (vs. Competitor MMP)Reference
TIMP-1-C1MMP-3L34G, T98D, L133P, L151H, G154Alow pM range~10-fold improved binding vs WT[3]
TIMP-1-C4MMP-3P131S, L34G, M66S, E67Y10.4 ± 0.9~12-fold vs MMP-10[9]
TIMP-1-C6MMP-3L133N, L34G, M66D, E67N, S155L7.9 ± 0.6~8.3-fold vs MMP-10[9]
TIMP-1-C15MMP-9L34G, M66W, E67W, L133R, L152P, E156V-~12-fold enhanced binding signal vs WT[2]
T2L/V4SMMP-2T2L, V4S-20-fold tighter binding than to MMP-3, >400-fold than to MMP-1[17]
T2S/V4A/S68YMMP-3T2S, V4A, S68YpM range-[17]
T2R/V4IMMP-2 & -3T2R, V4I-No detectable inhibition of MMP-1[17]

TIMP-1 Signaling Pathways

The signaling function of TIMP-1, independent of its MMP inhibitory activity, is a critical aspect of its biology. The interaction between the C-terminal domain of TIMP-1 and the tetraspanin CD63 is the primary initiating event.[5][6] This interaction can lead to the formation of a larger signaling complex, often involving integrins such as β1-integrin.[4][5] Activation of this complex triggers downstream intracellular signaling cascades that regulate cellular processes like proliferation, survival, and migration.

TIMP1_Signaling TIMP1 TIMP-1 CD63 CD63 TIMP1->CD63 IntegrinB1 Integrin β1 CD63->IntegrinB1 complex formation FAK FAK IntegrinB1->FAK Src Src FAK->Src Migration Cell Migration FAK->Migration PI3K PI3K Src->PI3K MAPK MAPK (ERK1/2) Src->MAPK YAP_TAZ YAP/TAZ Src->YAP_TAZ Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->CellSurvival YAP_TAZ->CellSurvival

TIMP-1 Signaling Pathway via CD63

Experimental Protocols

This section provides an overview of the key experimental methodologies used in TIMP-1 protein engineering.

Construction of TIMP-1 Mutant Libraries

The creation of a diverse library of TIMP-1 mutants is the first step in directed evolution.

Protocol: Oligonucleotide-Based Mutagenesis for Library Creation [11][12]

  • Primer Design: Design degenerate oligonucleotide primers targeting the desired regions of the TIMP-1 gene for mutation. Use of NNS codons (N = A/T/C/G, S = G/C) is common to encode all 20 amino acids while minimizing codon bias and stop codons.

  • Mutagenesis Reaction: Perform a multi-site directed mutagenesis reaction using a high-fidelity DNA polymerase, the TIMP-1 template plasmid, and the degenerate primers. A typical reaction mixture includes:

    • 1x Mutagenesis Buffer

    • dNTP mix

    • Template DNA (e.g., 100 ng)

    • Degenerate primers (e.g., 10-50 ng each)

    • High-fidelity DNA polymerase blend

  • PCR Amplification: Carry out the mutagenesis reaction using a thermal cycler with an appropriate program (e.g., 30 cycles of denaturation, annealing, and extension).

  • Template Removal: Digest the parental, non-mutated template DNA using an enzyme like DpnI, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid DNA into competent E. coli cells for amplification.

  • Library Harvest: Plate the transformed cells on selective media and harvest the resulting colonies to create the plasmid library.

Library_Construction_Workflow Start TIMP-1 Gene in Plasmid Primers Design Degenerate Oligonucleotide Primers Mutagenesis Multi-Site Directed Mutagenesis PCR Start->Mutagenesis Primers->Mutagenesis Digestion DpnI Digestion of Parental Template Mutagenesis->Digestion Transformation Transformation into E. coli Digestion->Transformation Harvest Harvest Colonies to Create Plasmid Library Transformation->Harvest

Workflow for TIMP-1 Mutant Library Construction
Yeast Surface Display and FACS Screening

Yeast surface display is the core technology for screening TIMP-1 libraries.

Protocol: Yeast Surface Display and FACS [8][10][18]

  • Yeast Transformation: Transform the TIMP-1 mutant plasmid library into a suitable strain of Saccharomyces cerevisiae (e.g., EBY100).

  • Induction of Expression: Grow the yeast library in selective media and then transfer to an induction medium (e.g., galactose-containing medium) to induce the expression and display of the TIMP-1 variants on the yeast cell surface.

  • Labeling:

    • Wash the induced yeast cells with a blocking buffer (e.g., PBS with 0.1% BSA).

    • Incubate the cells with a biotinylated target MMP at a specific concentration.

    • Wash the cells to remove unbound MMP.

    • Incubate the cells with a fluorescently labeled streptavidin (e.g., streptavidin-phycoerythrin) to detect bound MMP.

    • To monitor the expression level of the displayed TIMP-1, simultaneously label a C-terminal tag (e.g., c-myc) with a fluorescently labeled antibody.

  • FACS Sorting: Sort the labeled yeast population using a fluorescence-activated cell sorter. Collect the cells that exhibit high fluorescence for MMP binding and high fluorescence for TIMP-1 expression.

  • Enrichment: Grow the collected yeast population and repeat the labeling and sorting process for several rounds, often with decreasing concentrations of the target MMP to select for the highest affinity binders.

YSD_FACS_Workflow YeastLibrary Yeast Library Expressing TIMP-1 Variants Labeling Label with Biotinylated MMP and Fluorescent Streptavidin & anti-tag Ab YeastLibrary->Labeling FACS Fluorescence-Activated Cell Sorting (FACS) Labeling->FACS HighBinders Collect High-Binding Yeast Population FACS->HighBinders Enrichment Amplify and Re-sort (Multiple Rounds) HighBinders->Enrichment Enrichment->Labeling Iterate Analysis Sequence and Characterize Enriched TIMP-1 Variants Enrichment->Analysis

Yeast Surface Display and FACS Workflow
Expression and Purification of Recombinant TIMP-1 Variants

Selected TIMP-1 variants are then expressed and purified for in-depth characterization.

Protocol: Recombinant Protein Expression and Purification [19][20]

  • Expression System: Clone the gene of the selected TIMP-1 variant into a suitable expression vector for either bacterial (E. coli) or mammalian (e.g., HEK293 cells) expression systems. Mammalian systems are often preferred for proper folding and post-translational modifications.

  • Transfection/Transformation and Culture: Introduce the expression vector into the host cells and culture them under appropriate conditions to produce the recombinant protein.

  • Harvesting and Lysis: Harvest the cells or the culture supernatant (for secreted proteins) and lyse the cells if the protein is expressed intracellularly.

  • Purification: Purify the recombinant TIMP-1 variant using a combination of chromatography techniques. A common strategy involves:

    • Affinity Chromatography: Use a resin with an immobilized ligand that specifically binds to a tag on the recombinant protein (e.g., His-tag, Fc-tag).

    • Size-Exclusion Chromatography: Further purify the protein based on its size to remove aggregates and other contaminants.

  • Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., BCA assay).

Kinetic Analysis of MMP Inhibition

The inhibitory activity of the purified TIMP-1 variants is quantified by measuring their inhibition constants (Ki).

Protocol: Determination of Inhibition Constant (Ki) [21][22][23]

  • Enzyme Activation: Activate the purified pro-MMP to its active form according to the manufacturer's protocol (e.g., using APMA).

  • Inhibition Assay:

    • Prepare a series of dilutions of the purified TIMP-1 variant.

    • In a microplate, mix a constant concentration of the activated MMP with the different concentrations of the TIMP-1 variant.

    • Incubate the mixtures for a defined period to allow for inhibitor binding.

  • Substrate Addition: Add a fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the residual MMP activity.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki value. The true Ki can be calculated if the Km of the substrate is known.

Conclusion and Future Directions

The foundational research in TIMP-1 protein engineering has laid a robust groundwork for the development of novel therapeutics. By leveraging techniques like directed evolution and structure-guided mutagenesis, researchers have successfully engineered TIMP-1 variants with significantly enhanced selectivity for specific MMPs. This opens up possibilities for targeted therapies in diseases where dysregulated MMP activity is a key pathological driver.

Future research will likely focus on further refining the selectivity of TIMP-1 variants, exploring their in vivo efficacy and safety, and investigating the modulation of TIMP-1's signaling functions for therapeutic benefit. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for scientists and researchers dedicated to advancing the field of TIMP-1 protein engineering.

References

The Renaissance of MMP Inhibition: A Technical Guide to the Discovery and Development of Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinases (MMPs) have long been recognized as critical players in tissue remodeling and degradation, making them attractive therapeutic targets for a multitude of diseases, including cancer, arthritis, and cardiovascular disorders. Early drug development efforts, however, were plagued by the lack of selectivity of broad-spectrum inhibitors, leading to significant side effects and clinical trial failures. This has spurred a new era of research focused on the discovery and development of highly selective MMP inhibitors. This technical guide provides an in-depth overview of the core principles, methodologies, and signaling pathways central to the advancement of this promising class of therapeutics. We present a comprehensive look at the evolution of MMP inhibitors, from early broad-spectrum agents to the latest generation of selective molecules, and offer detailed experimental protocols for their evaluation.

The Evolution of MMP Inhibitors: From Broad-Spectrum to Selective Targeting

The history of MMP inhibitors is a tale of refinement, driven by a deeper understanding of the complexities of the MMP family. The first generation of inhibitors, such as Batimastat and Marimastat, were designed as broad-spectrum agents that targeted the highly conserved zinc-binding motif in the active site of most MMPs. While effective in preclinical models, their lack of specificity led to off-target effects and dose-limiting toxicities in clinical trials, most notably musculoskeletal syndrome.[1] This setback prompted a paradigm shift towards the development of selective inhibitors that could target individual MMPs or specific subsets, thereby minimizing side effects while maximizing therapeutic efficacy.

Modern strategies for achieving selectivity focus on exploiting the structural differences in the less conserved regions of the MMP active site, particularly the S1' specificity loop.[2] Non-hydroxamate zinc-binding groups and inhibitors that target exosites—allosteric sites outside the catalytic domain—represent promising avenues for developing highly selective compounds.[3][4] Furthermore, novel therapeutic modalities, such as monoclonal antibodies and engineered tissue inhibitors of metalloproteinases (TIMPs), are being explored for their potential to deliver unparalleled specificity.

Quantitative Analysis of MMP Inhibitor Potency and Selectivity

The development of selective MMP inhibitors relies on rigorous quantitative assessment of their potency and selectivity against a panel of MMPs. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor. Below are tables summarizing the IC50 values for representative broad-spectrum and selective MMP inhibitors.

Table 1: Inhibitory Activity (IC50, nM) of Broad-Spectrum MMP Inhibitors

InhibitorMMP-1MMP-2MMP-3MMP-7MMP-9MMP-14
Batimastat (BB-94)342064-
Marimastat (BB-2516)56-1339
Ilomastat (GM6001)1.51.11.9-0.5-
Prinomastat (AG3340)79-6.3-5.0-
Doxycycline------

Note: Doxycycline is a broad-spectrum MMP inhibitor with IC50 values in the micromolar range.[4]

Table 2: Inhibitory Activity (IC50, nM) of Selective MMP Inhibitors

InhibitorTarget MMPIC50 (nM)Selectivity Notes
MMP13-IN-24fMMP-130.5No activity against MMP-1 or TACE (IC50 > 10,000 nM)[5]
AQU-019MMP-134.8Highly selective against a panel of other MMPs[6]
Compound 24fMMP-130.5No activity against MMP-1 or TACE (IC50 > 10,000 nM)[7]
Compound 8MMP-93.3 - 3.8High selectivity[8]
ZHAWOC6941MMP-7 / MMP-132,200 / 1,200Selective over MMP-1, -2, -3, -8, -9, -12, and -14[3]
JNJ0966proMMP-9 (zymogen)1,000 (cellular invasion)Allosteric inhibitor of zymogen activation, no direct inhibition of active MMPs[4]

Key Experimental Protocols in MMP Inhibitor Development

The preclinical evaluation of MMP inhibitors involves a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed protocols for three fundamental experimental techniques.

FRET-Based MMP Activity Assay

This high-throughput assay provides a continuous and quantitative measurement of MMP catalytic activity, making it ideal for screening inhibitor libraries.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET).[1] Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to enzyme activity.[9]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration.

    • Reconstitute and activate the recombinant human MMP enzyme according to the manufacturer's instructions. Activation is often achieved by incubation with 4-aminophenylmercuric acetate (APMA).[10]

  • Assay Procedure:

    • In a 96-well microplate, add the test inhibitor at various concentrations.

    • Add the activated MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for a 5-FAM/QXL™520 substrate).[11]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples such as conditioned cell culture media.

Principle: Proteins in a sample are separated by size using SDS-PAGE in a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin in the surrounding gel. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a dark blue background.[12]

Protocol:

  • Sample Preparation:

    • Collect conditioned media from cell cultures and centrifuge to remove cells and debris.

    • Concentrate the media if necessary.

    • Determine the protein concentration of the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.

    • Mix samples with a non-reducing sample buffer (without β-mercaptoethanol or DTT).

    • Load equal amounts of protein into each well and run the gel at 150-200V at 4°C.

  • Enzyme Renaturation and Digestion:

    • After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

    • Incubate the gel overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂).

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

    • Destain the gel in the same solution without the dye until clear bands appear against a blue background.

    • Image the gel for documentation and densitometric analysis.[13]

Matrigel Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a crucial step in tumor metastasis.[14][15]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane extract. The lower chamber contains a chemoattractant, such as fetal bovine serum. Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane, where they can be stained and counted.[16]

Protocol:

  • Chamber Preparation:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest and resuspend cells in serum-free medium.

    • Seed the cells in the upper chamber of the coated inserts.

    • Add the MMP inhibitor or vehicle control to the upper chamber with the cells.

    • Add medium containing a chemoattractant to the lower chamber.

  • Incubation and Staining:

    • Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or DAPI).

  • Quantification:

    • Count the number of stained cells in several random fields under a microscope.

    • Calculate the percentage of invasion relative to the control.[17]

Visualizing MMP-Related Signaling Pathways and Experimental Workflows

Understanding the complex signaling networks that regulate MMP expression and activity is crucial for identifying novel therapeutic targets. Similarly, visualizing experimental workflows can enhance clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for MMP inhibitor screening.

MMP_Activation_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., PDGF, bFGF) Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Receptor Tyrosine Kinases / Cytokine Receptors Cytokines->Receptor bind Pro_MMPs Pro-MMPs (zymogens) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs proteolytic activation MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt AP_1 AP-1 (Fos/Jun) MAPK->AP_1 NF_kB NF-κB PI3K_Akt->NF_kB MMP_Gene MMP Gene Transcription NF_kB->MMP_Gene AP_1->MMP_Gene MMP_Gene->Pro_MMPs translation & secretion

Caption: Signaling pathways leading to MMP gene expression and activation.[18][19][20]

MMP_Role_in_RA Synoviocytes Synovial Fibroblasts & Macrophages MMPs MMPs (MMP-1, MMP-3, MMP-9, MMP-13) Synoviocytes->MMPs produce Cartilage_Degradation Cartilage Degradation (Collagen & Proteoglycan breakdown) MMPs->Cartilage_Degradation Bone_Erosion Bone Erosion MMPs->Bone_Erosion Cytokine_Processing Pro-inflammatory Cytokine Processing MMPs->Cytokine_Processing Positive_Feedback Amplification of Inflammation Cytokine_Processing->Positive_Feedback Positive_Feedback->Synoviocytes

Caption: The central role of MMPs in the pathogenesis of rheumatoid arthritis.[21][22][23]

Inhibitor_Screening_Workflow Primary_Assay Primary Assay (FRET-based activity) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profiling Selectivity Profiling (MMP Panel) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Invasion, Migration) Selectivity_Profiling->Cell_Based_Assays Selective Hits In_Vivo_Models In Vivo Efficacy Models (e.g., Cancer, Arthritis) Cell_Based_Assays->In_Vivo_Models Active in Cells Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization In Vivo Efficacy

Caption: A generalized workflow for the discovery of selective MMP inhibitors.

Conclusion and Future Directions

The journey of MMP inhibitor development has been one of valuable lessons and remarkable progress. The initial failures of broad-spectrum inhibitors have paved the way for a more nuanced and targeted approach. The development of highly selective inhibitors, guided by a deep understanding of MMP structure and function, holds immense promise for the treatment of a wide range of diseases. Future research will likely focus on the development of novel inhibitor scaffolds, the exploration of allosteric and exosite targeting, and the use of sophisticated drug delivery systems to enhance efficacy and minimize off-target effects. The continued integration of structural biology, computational modeling, and innovative screening technologies will undoubtedly accelerate the discovery of the next generation of MMP inhibitors, bringing us closer to realizing their full therapeutic potential.

References

An In-depth Technical Guide to the Catalytic and Fibronectin Domains of MMP-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components. Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, metastasis, and inflammation. This guide provides a comprehensive technical overview of two core functional regions of MMP-9: the catalytic domain and the fibronectin type II-like domains. We will delve into their structure, function, and interplay, present quantitative data on their biochemical activity, and provide detailed experimental protocols for their study. Furthermore, we will visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of MMP-9's complex biology, offering valuable insights for researchers and professionals in drug development.

The Core Architecture of MMP-9: A Domain-by-Domain Overview

Human MMP-9 is a multi-domain enzyme, and its function is intricately regulated by the interplay of its constituent parts.[1] The primary domains of interest for this guide are the catalytic domain and the fibronectin type II-like repeats.

  • The Catalytic Domain: This domain is the heart of MMP-9's proteolytic activity. It harbors a catalytic zinc ion coordinated by three histidine residues within the conserved HEXXHXXGXXH motif, which is essential for its enzymatic function.[2] The catalytic cleft is where substrate binding and cleavage occur.

  • The Fibronectin Type II-like Domains (FnII): Unique to gelatinases (MMP-2 and MMP-9), three tandem fibronectin type II-like repeats are inserted within the catalytic domain.[3] These domains are crucial for the recognition and high-affinity binding of denatured collagens (gelatin) and type IV collagen, key components of basement membranes.[3][] This interaction effectively tethers the enzyme to its substrate, enhancing its proteolytic efficiency.

Quantitative Analysis of Domain Function

A precise understanding of the enzymatic efficiency of the catalytic domain and the binding affinities of the fibronectin domains is critical for designing targeted inhibitors and developing quantitative assays.

Catalytic Domain Efficiency

The catalytic efficiency of MMP-9 is substrate-dependent. The table below summarizes key kinetic parameters. It is important to note that obtaining precise and consistent kinetic data for MMPs can be challenging due to factors like enzyme stability and substrate heterogeneity.

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Citation(s)
Gelatin Not widely reportedNot widely reportedNot widely reported[5]
Type IV Collagen Not widely reportedNot widely reportedNot widely reported[6]
Synthetic Peptide (fTHP-15) 0.04 ± 0.0114 ± 22,857[7]
Synthetic Peptide (Knight SSP) 0.13 ± 0.0218 ± 37,222[7]

Note: The catalytic efficiency towards natural substrates like gelatin and type IV collagen is often described qualitatively as high but quantitative data is scarce in literature. The fibronectin domains are known to be essential for efficient degradation of these macromolecular substrates.[]

Fibronectin Domain Binding Affinity

The fibronectin domains are responsible for the high-affinity binding of MMP-9 to its primary substrates. Surface Plasmon Resonance (SPR) is a powerful technique to quantify these interactions.

Binding PartnerDissociation Constant (Kd)MethodCitation(s)
Gelatin 24 nMSurface Plasmon Resonance[5]
α2(IV) chain of Collagen IV ~22 nMCell Binding Assay[8]
Denatured Type I Collagen Micromolar rangeAffinity Chromatography[9]

Key Signaling Pathways Involving MMP-9

The expression and activity of MMP-9 are tightly regulated by complex signaling networks. Understanding these pathways is crucial for identifying potential therapeutic targets.

Pro-MMP-9 Activation Cascade

MMP-9 is secreted as an inactive zymogen, pro-MMP-9. Its activation is a critical control point and often involves a proteolytic cascade. One of the primary activators of pro-MMP-9 is stromelysin-1 (MMP-3).[10][11]

ProMMP9_Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA/tPA MMP3 MMP-3 (active) Plasmin->MMP3 cleaves pro-domain proMMP3 pro-MMP-3 proMMP3->MMP3 MMP9_int Intermediate MMP-9 (86 kDa) MMP3->MMP9_int cleaves pro-domain at Glu40-Met41 proMMP9 pro-MMP-9 (92 kDa) proMMP9->MMP9_int MMP9_active Active MMP-9 (82 kDa) MMP9_int->MMP9_active MMP-3 further cleaves at Arg87-Phe88

Pro-MMP-9 activation cascade initiated by plasmin and MMP-3.
Transcriptional Regulation of MMP-9

The expression of the MMP-9 gene is induced by a variety of extracellular stimuli, including growth factors and inflammatory cytokines. These signals converge on key transcription factors that bind to the MMP-9 promoter. The MEK/ERK and NF-κB pathways are two of the most important signaling cascades in this process.

The MEK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and gene expression.

MEK_ERK_MMP9 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 activates MMP9_Gene MMP-9 Gene AP1->MMP9_Gene binds to promoter MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA transcription

MEK/ERK signaling pathway leading to MMP-9 transcription.

The NF-κB pathway is a key regulator of the inflammatory response and also plays a crucial role in inducing MMP-9 expression.

NFkB_MMP9 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cytokine Receptor Cytokines->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocates to nucleus MMP9_Gene MMP-9 Gene NFkB_active->MMP9_Gene binds to promoter MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA transcription

NF-κB signaling pathway leading to MMP-9 transcription.
MMP-9 and Angiogenesis: The VEGF Connection

MMP-9 is a potent pro-angiogenic factor, in part through its ability to increase the bioavailability of Vascular Endothelial Growth Factor (VEGF).[12][13] VEGF is often sequestered in the extracellular matrix by binding to heparan sulfate proteoglycans (HSPGs). MMP-9 can cleave these HSPGs, releasing active VEGF.[13]

MMP9_VEGF MMP9 Active MMP-9 HSPG Heparan Sulfate Proteoglycan (HSPG) MMP9->HSPG cleaves ECM Extracellular Matrix (ECM) HSPG_VEGF HSPG-VEGF Complex ECM->HSPG_VEGF HSPG_VEGF->HSPG VEGF_sequestered Sequestered VEGF HSPG_VEGF->VEGF_sequestered VEGF_released Released VEGF HSPG->VEGF_released VEGF_Receptor VEGF Receptor (VEGFR) VEGF_released->VEGF_Receptor binds EndothelialCell Endothelial Cell VEGF_Receptor->EndothelialCell activates Angiogenesis Angiogenesis EndothelialCell->Angiogenesis promotes

MMP-9-mediated release of VEGF from the extracellular matrix.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the foundation of scientific progress. This section provides detailed protocols for commonly used methods to study MMP-9's catalytic and binding functions.

Gelatin Zymography for Detecting MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9 in biological samples.

Workflow:

Zymography_Workflow SamplePrep 1. Sample Preparation (e.g., conditioned media) Electrophoresis 2. SDS-PAGE (non-reducing, with gelatin) SamplePrep->Electrophoresis Renaturation 3. Renaturation (Triton X-100 wash) Electrophoresis->Renaturation Incubation 4. Incubation (in developing buffer) Renaturation->Incubation Staining 5. Staining (Coomassie Blue) Incubation->Staining Destaining 6. Destaining Staining->Destaining Analysis 7. Analysis (clear bands indicate activity) Destaining->Analysis

Workflow for gelatin zymography.

Protocol:

  • Sample Preparation:

    • Collect conditioned media from cell cultures or prepare tissue extracts.

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

    • Mix samples with non-reducing sample buffer (e.g., 4X Laemmli buffer without β-mercaptoethanol). Do not heat the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load equal amounts of protein per lane.

    • Run the gel at 125V until the dye front reaches the bottom.

  • Renaturation:

    • Wash the gel twice for 30 minutes each in renaturation buffer (e.g., 2.5% Triton X-100 in dH₂O) with gentle agitation to remove SDS.

  • Development:

    • Incubate the gel in developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

  • Analysis:

    • Clear bands indicate areas of gelatin degradation by MMP-9. The molecular weight can be estimated using a pre-stained protein ladder. Pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) can be distinguished.

Fluorescent Activity Assay

This assay provides a quantitative measure of MMP-9 activity using a quenched fluorogenic substrate.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Reconstitute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration.

  • Assay Procedure:

    • Dilute the MMP-9 sample to the desired concentration in assay buffer.

    • To activate pro-MMP-9, pre-incubate with 1 mM p-aminophenylmercuric acetate (APMA) for 2-4 hours at 37°C.

    • In a 96-well black plate, add the activated MMP-9 sample.

    • Initiate the reaction by adding the diluted fluorogenic substrate.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be quantified by comparing the V₀ to a standard curve of a known active MMP-9 concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful label-free technique to measure the kinetics and affinity of the interaction between the MMP-9 fibronectin domain and its ligands.

General Protocol Outline:

  • Ligand Immobilization:

    • Immobilize the ligand (e.g., gelatin or type IV collagen) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Analyte Injection:

    • Inject a series of concentrations of the purified MMP-9 fibronectin domain (analyte) over the sensor surface.

  • Data Acquisition:

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The catalytic and fibronectin domains of MMP-9 are central to its biological function, governing both its proteolytic activity and substrate specificity. A thorough understanding of these domains, from their structural and biochemical properties to their regulation by complex signaling networks, is paramount for the development of effective and specific therapeutic strategies targeting MMP-9 in various diseases. The experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further unravel the complexities of MMP-9 and pave the way for novel therapeutic interventions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Allosteric Inhibition of MMP-9 Zymogen Activation

This guide provides a comprehensive overview of the interaction between a selective allosteric inhibitor and the matrix metalloproteinase-9 (MMP-9) zymogen, also known as pro-MMP-9. While the specific compound "TMP920" did not yield direct search results, this document will focus on the well-characterized selective MMP-9 inhibitor, JNJ0966, as a case study to illustrate the principles of allosteric inhibition of MMP-9 zymogen activation. This approach offers a novel pharmacological strategy for targeting MMP-9 in various pathological conditions.

Introduction to MMP-9

Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] MMP-9 is synthesized as an inactive zymogen (pro-MMP-9) and its activation is a key step in its biological function.[2][3] Dysregulated MMP-9 activity is implicated in a wide range of diseases, including cancer, fibrosis, immune disorders, and neurodegenerative diseases.[1][4]

Structure of the MMP-9 Zymogen

The pro-MMP-9 zymogen is a 92-kDa protein composed of several distinct domains:

  • Pro-domain: An N-terminal domain that maintains the enzyme in an inactive state through a "cysteine switch" mechanism, where a cysteine residue coordinates with the catalytic zinc ion.[2]

  • Catalytic Domain: Contains the zinc-binding motif essential for proteolytic activity.[2]

  • Fibronectin Type II Repeats: Three repeats inserted within the catalytic domain that are involved in substrate binding.[2]

  • Linker Region: A flexible region connecting the catalytic and hemopexin domains.

  • Hemopexin-like Domain: A C-terminal domain involved in substrate specificity and interaction with tissue inhibitors of metalloproteinases (TIMPs).[2]

Activation of the MMP-9 Zymogen

Activation of pro-MMP-9 involves the disruption of the cysteine-zinc interaction in the pro-domain, typically through proteolytic cleavage by other proteases like MMP-3 (stromelysin-1) or plasmin.[2][5] This cleavage removes the pro-domain and exposes the catalytic site, resulting in the active 82-kDa form of MMP-9.[2][6] This activation process can be a cascade, with other MMPs like MMP-2 also being involved.[7]

Allosteric Inhibition of MMP-9 Zymogen Activation: A Case Study of JNJ0966

The development of selective MMP inhibitors has been challenging due to the high structural conservation across the MMP family.[1][4] JNJ0966 represents a novel class of inhibitors that do not target the active site but instead allosterically inhibit the activation of the MMP-9 zymogen.[1]

Mechanism of Action

JNJ0966 binds to a structural pocket on the pro-MMP-9 zymogen near the cleavage site for activating proteases (around Arg-106).[1] This binding event prevents the conformational changes necessary for the proteolytic removal of the pro-domain, thereby inhibiting the generation of the catalytically active enzyme.[1] Importantly, JNJ0966 does not inhibit the catalytic activity of already active MMP-9 or other MMPs like MMP-1, MMP-2, MMP-3, and MMP-14.[1]

Signaling and Interaction Pathway

The following diagram illustrates the allosteric inhibition of pro-MMP-9 activation by a selective inhibitor like JNJ0966.

MMP9_Activation_Inhibition cluster_activation MMP-9 Zymogen Activation Pathway cluster_inhibition Allosteric Inhibition Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Cleavage of pro-domain Inhibited Pro-MMP-9 Complex Inhibited Pro-MMP-9 Complex Pro-MMP-9->Inhibited Pro-MMP-9 Complex Activating Protease (e.g., MMP-3) Activating Protease (e.g., MMP-3) Activating Protease (e.g., MMP-3)->Pro-MMP-9 Activating Protease (e.g., MMP-3)->Inhibited Pro-MMP-9 Complex Activation Blocked Selective Inhibitor (e.g., JNJ0966) Selective Inhibitor (e.g., JNJ0966) Selective Inhibitor (e.g., JNJ0966)->Pro-MMP-9

Caption: Allosteric inhibition of pro-MMP-9 activation.

Quantitative Data

The binding affinity of JNJ0966 for different forms of pro-MMP-9 has been determined using ThermoFluor studies.[1]

MMP-9 ConstructBinding Affinity (KD)
Full-length pro-MMP-9 (amino acids 20-445)5 µM
Truncated pro-MMP-9 (amino acids 67-445)0.33 µM
Catalytically active MMP-9No detectable binding

Data sourced from a study on JNJ0966.[1]

Experimental Protocols

Pro-MMP-9 Activation Assay

This protocol is a general method to assess the activation of pro-MMP-9 and the inhibitory effect of compounds like JNJ0966.

Materials:

  • Recombinant human pro-MMP-9

  • Recombinant human active MMP-3 (activator)

  • Fluorogenic MMP-9 substrate

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (e.g., JNJ0966)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a solution of pro-MMP-9 in assay buffer.

  • Add the test inhibitor at various concentrations to the pro-MMP-9 solution and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the activation by adding active MMP-3 to the mixture.

  • Incubate for a period sufficient for activation (e.g., 2 hours at 37°C).

  • Add the fluorogenic MMP-9 substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the amount of active MMP-9 generated.

  • Calculate the IC₅₀ value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-9.

Materials:

  • SDS-PAGE gels containing gelatin (e.g., 0.1%)

  • Samples containing MMP-9 (e.g., from the activation assay)

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution

Procedure:

  • Mix samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.

  • Perform electrophoresis at a low temperature (e.g., 4°C).

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.

  • Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by active MMP-9.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The pro-MMP-9 and active MMP-9 can be distinguished by their different molecular weights (92 kDa and 82 kDa, respectively).

Conclusion

The selective inhibition of MMP-9 zymogen activation through allosteric mechanisms presents a promising therapeutic strategy. Compounds like JNJ0966 demonstrate that it is possible to achieve high selectivity by targeting structural features unique to the pro-enzyme, thereby avoiding the off-target effects associated with broad-spectrum MMP inhibitors that target the conserved active site. This in-depth guide provides the foundational knowledge for researchers and drug developers to explore this innovative approach for the treatment of MMP-9-driven pathologies.

References

In-Vitro Efficacy of TMP920: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in-vitro studies investigating the efficacy of TMP920, a compound with potential therapeutic applications. It covers the compound's mechanism of action, experimental protocols for its evaluation, and quantitative data from key assays.

Core Concepts: Mechanism of Action

This compound has been identified as a potent antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical transcription factor involved in the differentiation of T helper 17 (Th17) cells, which are key players in inflammatory responses through the production of cytokines like Interleukin-17 (IL-17). By inhibiting RORγt, this compound effectively curtails the RORγt/IL-17 signaling axis, which is a significant therapeutic target for various autoimmune diseases.

In addition to its on-target RORγt activity, in-vitro studies have revealed that this compound can exhibit off-target effects, particularly at higher concentrations. These include the inhibition of other kinases, designated as Kinase A, Kinase B, and Kinase C. Inhibition of Kinase B can impact pro-survival signaling pathways, while inhibition of Kinase C may affect cell morphology and adhesion through regulation of the actin cytoskeleton. Furthermore, in some cellular contexts, this compound is described as an inhibitor of "Kinase-X," a critical upstream regulator of a "PRO-survival Signaling Pathway" often hyperactivated in cancer.

It is crucial to distinguish between the on-target and off-target effects of this compound in experimental settings. Cytotoxicity observed at high concentrations has been shown to be independent of RORγt inhibition.

Quantitative Data Summary

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), while its cytotoxic effects are measured by the half-maximal cytotoxic concentration (CC50). The therapeutic window of the compound is determined by the ratio between these two values. The following tables summarize the key quantitative data that can be obtained through the experimental protocols outlined in this document.

Table 1: Inhibitory Activity of this compound

Assay TypeTargetKey ParameterTypical Concentration Range
Luciferase Reporter AssayRORγtIC500.01 µM to 100 µM
Enzyme Inhibition AssayKinase-XIC5010 nM to 100 µM
Enzyme Inhibition AssayKinase AIC50To be determined
Enzyme Inhibition AssayKinase BIC50To be determined
Enzyme Inhibition AssayKinase CIC50To be determined

Table 2: Cellular Activity of this compound

Assay TypeCell Line(s)Key ParameterTreatment Duration
Cell Viability (MTT) AssayTo be determinedCC5024, 48, or 72 hours
T Cell Proliferation AssayCD4+ T cells% InhibitionTo be determined
Apoptosis Assay (Annexin V)Primary Human Cells% Apoptotic CellsTo be determined

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to ensure reproducibility and accurate assessment of this compound efficacy.

RORγt Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of RORγt and the inhibitory effect of this compound.

Principle: The assay involves co-transfecting a host cell line with an RORγt expression vector and a reporter vector containing the luciferase gene under the control of RORγt response elements (ROREs). Active RORγt binds to ROREs, driving luciferase expression. This compound inhibits this binding, leading to a dose-dependent decrease in the luminescent signal.

Methodology:

  • Cell Seeding: Plate host cells (e.g., HEK293T) in a 96-well plate.

  • Transfection: Co-transfect the cells with the RORγt expression plasmid and the RORE-luciferase reporter plasmid. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO). Incubate for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add luciferin substrate to the cell lysate and measure the bioluminescent signal using a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Pathway Analysis

Western blotting is used to analyze the phosphorylation status of downstream targets of both on-target and off-target kinases.

Methodology:

  • Cell Lysis: Treat cells with the desired concentrations of this compound. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a Tris-glycine gel for electrophoresis and subsequent transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (and their phosphorylated forms), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

T Cell Proliferation Assay

This assay determines if the effect of this compound on T cell proliferation is dependent on the presence of RORγt.

Methodology:

  • T Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of wild-type and RORγt knockout mice.

  • Th17 Differentiation: Culture the isolated T cells under Th17 polarizing conditions.

  • Compound Treatment: Treat the differentiating T cells with a dose-response range of this compound.

  • Proliferation Measurement: Assess cell proliferation using a suitable method, such as CFSE staining or a BrdU incorporation assay.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental designs are provided below using the DOT language for Graphviz.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6, TGF-β) STAT3 STAT3 Cytokines->STAT3 pSTAT3_cyto pSTAT3 STAT3->pSTAT3_cyto Phosphorylation pSTAT3_nuc pSTAT3 pSTAT3_cyto->pSTAT3_nuc RORgt RORγt pSTAT3_nuc->RORgt Induces expression IL17_Gene IL-17 Gene RORgt->IL17_Gene Binds to IL-17 promoter IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Activates transcription IL17_Protein IL-17 Protein (secreted) IL17_mRNA->IL17_Protein Translation This compound This compound This compound->RORgt Inhibits

Methodological & Application

Application Notes and Protocols for TMP920 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of TMP920, a potent and selective small molecule kinase inhibitor, in cell culture experiments. This compound targets Kinase-X, a critical upstream regulator of the PRO-survival Signaling Pathway, which is often hyperactivated in various cancer types. By inhibiting Kinase-X, this compound leads to the downregulation of this pathway, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.

Data Presentation

The following tables summarize the hypothetical cytotoxicity profile of this compound in various cancer cell lines and the potential effects of mitigation strategies on its cytotoxicity.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines [1]

Cell LineTarget ExpressionIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
MCF-7High0.51530
A549Medium1.22520.8
HEK293Low/Negative> 50> 100N/A

Table 2: Effect of Mitigation Strategies on this compound Cytotoxicity in MCF-7 Cells [1]

Mitigation StrategyThis compound Conc. (µM)Cell Viability (%)
None1552
Co-treatment with Antioxidant (N-acetylcysteine)1578
Use of a Nanoparticle Delivery System1585

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in cell culture.

TMP920_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX ProSurvival PRO-survival Signaling Pathway KinaseX->ProSurvival ApoptosisRegulator Apoptosis Regulator (e.g., Bcl-2) ProSurvival->ApoptosisRegulator Inhibits Proliferation Cell Proliferation and Survival ProSurvival->Proliferation Apoptosis Apoptosis ApoptosisRegulator->Apoptosis Inhibits This compound This compound This compound->KinaseX Inhibits

Figure 1: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis CellSeeding 1. Seed Cells TMP920_Treatment 2. Treat with this compound (Dose-Response) CellSeeding->TMP920_Treatment Viability 3. Cell Viability (MTS/MTT/LDH) TMP920_Treatment->Viability Apoptosis 4. Apoptosis Assay (Annexin V/PI) TMP920_Treatment->Apoptosis WesternBlot 5. Western Blot (Target Engagement) TMP920_Treatment->WesternBlot Data 6. Data Collection and Analysis Viability->Data Apoptosis->Data WesternBlot->Data Conclusion 7. Conclusion Data->Conclusion

Figure 2: General experimental workflow for this compound evaluation.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Protocol 1: Cell Viability Assays (MTS and MTT)

This protocol assesses cell viability by measuring the metabolic activity of cells.[1][2]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell (medium only) wells.[2]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[2]

  • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[1]

  • Measure the absorbance at the recommended wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[1][2]

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.[2]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[1]

Materials:

  • Treated and control cells in a 96-well plate

  • LDH assay kit

  • Lysis solution (e.g., 9% w/v Triton X-100)

  • Microplate reader

Procedure:

  • Seed cells and treat with various concentrations of this compound as described in the cell viability assay protocol.

  • Prepare control wells: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells to be lysed).[1]

  • Incubate for the desired exposure period.

  • Equilibrate the plate to room temperature for 20-30 minutes.[1]

  • Add lysis solution to the maximum LDH release control wells.[1]

  • Transfer a portion of the supernatant from each well to a new 96-well plate.[1]

  • Add the LDH reaction mixture from the kit to each well.[1]

  • Incubate for the time specified in the kit instructions, protected from light.[1]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol detects apoptosis by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI to identify necrotic cells.[2]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC and PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.[2]

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.[2]

  • Wash the cells twice with cold PBS.[2]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot for On-Target and Off-Target Pathway Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins within the signaling pathways affected by this compound.[3]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (for Kinase-X, phospho-Kinase-X, and other pathway components)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer. Incubate on ice for 30 minutes, then centrifuge to collect the supernatant.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Troubleshooting

Inconsistent results in cell viability assays:

  • Possible Cause: Off-target effects of this compound can vary between cell lines due to different expression levels of off-target kinases.[3]

  • Troubleshooting Steps:

    • Characterize the expression levels of the target and potential off-target kinases in your cell line using qPCR or Western blotting.[3]

    • Perform a detailed dose-response curve to find the optimal concentration range.[3]

    • Use a more selective inhibitor for the target kinase as a control if available.[3]

Unexpected levels of apoptosis:

  • Possible Cause: This may be due to off-target inhibition of other kinases that regulate pro-survival signaling pathways.[3]

  • Troubleshooting Steps:

    • Perform a Western blot to check the phosphorylation status of downstream targets of both the intended and potential off-target kinases.[3]

Changes in cell morphology and adhesion:

  • Possible Cause: Off-target inhibition of kinases involved in regulating the actin cytoskeleton and focal adhesions.[3]

  • Troubleshooting Steps:

    • Perform immunofluorescence staining for key cytoskeletal proteins like F-actin and vinculin to visualize changes.[3]

References

Application Notes and Protocols: Engineering and Characterization of TIMP-1 Variants using Yeast Surface Display

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the yeast surface display of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) variants. It outlines the procedures for library construction, screening, and characterization to identify variants with enhanced affinity and selectivity for specific Matrix Metalloproteinases (MMPs), which are critical targets in various diseases, including cancer and inflammatory disorders.[1][2][3][4]

Introduction

Tissue Inhibitors of Metalloproteinases (TIMPs) are endogenous regulators of MMPs.[1][3] Their ability to inhibit a broad spectrum of MMPs makes them an attractive scaffold for engineering therapeutic proteins with high specificity towards a single MMP, thereby minimizing off-target effects.[1][2][4][5] Yeast surface display is a powerful protein engineering platform that enables the screening of large libraries of protein variants for desired properties, such as improved binding affinity and selectivity.[1][6][7] This technique involves expressing a protein of interest as a fusion to a yeast cell wall protein, allowing for the direct linkage of the displayed protein (phenotype) to its encoding gene (genotype).[2][7][8] This application note details a comprehensive protocol for the directed evolution of TIMP-1 variants with tailored specificities against target MMPs using yeast surface display, coupled with Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).[1][9][10]

Key Experimental Workflow

The overall workflow for engineering TIMP-1 variants using yeast surface display involves several key stages, from library generation to the characterization of selected variants.

Yeast_Surface_Display_Workflow cluster_0 Library Generation cluster_1 Library Display & Induction cluster_2 Screening & Sorting cluster_3 Analysis & Characterization A TIMP-1 Gene B Error-Prone PCR / DNA Shuffling A->B D Homologous Recombination in Yeast B->D C Yeast Display Vector (e.g., pYD1) C->D E Yeast Library Transformation D->E Transformation F Galactose Induction of TIMP-1 Display E->F G Magnetic-Activated Cell Sorting (MACS) F->G Enrichment H Fluorescence-Activated Cell Sorting (FACS) G->H I Counter-Selective Screening (Optional) H->I J DNA Sequencing of Selected Variants I->J Isolation K Binding Affinity Measurement (Ki, KD) J->K L Selectivity Profiling K->L

Caption: Experimental workflow for TIMP-1 variant engineering using yeast surface display.

Experimental Protocols

TIMP-1 Variant Library Construction

This protocol describes the generation of a library of TIMP-1 variants for display on the yeast surface.

Materials:

  • Wild-type human TIMP-1 gene

  • Yeast display vector (e.g., pYD1 frameshift variants)[11]

  • Error-prone PCR kit or DNA shuffling kit

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells

  • Saccharomyces cerevisiae strain EBY100[11]

  • Yeast transformation kit

Procedure:

  • Mutagenesis: Introduce random mutations into the TIMP-1 gene using error-prone PCR or DNA shuffling to create a diverse library of variants.[10][12]

  • Vector Preparation: Digest the yeast display vector (e.g., pYD1) with appropriate restriction enzymes.[11] The vector should contain an Aga2p gene for surface display and an epitope tag (e.g., c-myc) for detection.[2][13]

  • Ligation: Ligate the mutagenized TIMP-1 library into the digested vector.[11]

  • Transformation into E. coli: Transform the ligation product into E. coli for plasmid amplification.

  • Plasmid Preparation: Isolate the plasmid library from E. coli.

  • Yeast Transformation: Transform the TIMP-1 variant library into the EBY100 yeast strain using electroporation or a lithium acetate-based method.[10][11] This is typically achieved through homologous recombination between the linearized vector and the PCR-amplified TIMP-1 inserts.[10][14]

Yeast Library Induction and Labeling

This protocol details the induction of TIMP-1 variant expression on the yeast surface and subsequent fluorescent labeling for sorting.

Materials:

  • SD-CAA medium (glucose-based)

  • SG-CAA medium (galactose-based)

  • Biotinylated target MMP (e.g., MMP-3, MMP-9)[1][4]

  • Anti-c-myc antibody (e.g., chicken IgY)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-chicken IgY)

  • Fluorescently labeled streptavidin (e.g., Alexa Fluor 647-conjugated streptavidin)[13]

  • PBSA buffer (PBS with 0.1% BSA)

Procedure:

  • Yeast Culture: Grow the yeast library in SD-CAA medium at 30°C.

  • Induction: To induce the expression of TIMP-1 variants, transfer the yeast culture to SG-CAA medium and incubate at 20°C for 16-24 hours.[14]

  • Washing: Harvest the induced yeast cells and wash them with ice-cold PBSA buffer.[1]

  • Labeling for Expression: Resuspend the yeast in PBSA containing an anti-c-myc antibody to label the epitope tag and detect TIMP-1 expression. Incubate on ice.

  • Washing: Wash the yeast to remove unbound primary antibody.

  • Secondary Labeling: Resuspend the yeast in PBSA containing a fluorescently labeled secondary antibody and biotinylated target MMP. Incubate on ice.

  • Washing: Wash the yeast to remove unbound reagents.

  • Final Labeling: Resuspend the yeast in PBSA containing fluorescently labeled streptavidin to detect bound biotinylated MMP.[13] Keep the cells on ice until sorting.

Library Screening by MACS and FACS

This protocol outlines the enrichment of high-affinity TIMP-1 variants using MACS followed by fine selection using FACS.

Materials:

  • Labeled yeast library

  • autoMACS Pro Separator or similar magnetic separator[15]

  • Anti-fluorophore magnetic microbeads (e.g., anti-Alexa Fluor 647 microbeads)[16]

  • Flow cytometer with sorting capability

Procedure:

  • MACS Enrichment (Optional but Recommended): For large libraries (>10^7 clones), perform an initial enrichment step using MACS.[9][10][17]

    • Incubate the labeled yeast library with anti-fluorophore magnetic microbeads that target the fluorescent label on the streptavidin.

    • Pass the yeast through a magnetic column to retain the labeled cells.[15]

    • Elute the enriched population of MMP-binding yeast.[15]

  • FACS Sorting:

    • Set up the flow cytometer to detect two fluorescent signals: one for TIMP-1 expression (e.g., Alexa Fluor 488) and one for MMP binding (e.g., Alexa Fluor 647).[2][18]

    • Create a 2D plot of MMP binding versus TIMP-1 expression.

    • Draw a sorting gate to select yeast cells with high MMP binding relative to their expression level.[12]

    • Collect the sorted cells into fresh medium for regrowth and further rounds of sorting.

  • Counter-Selective Screening (for enhanced selectivity):

    • To isolate variants that selectively bind to a target MMP (e.g., MMP-3) over a closely related off-target MMP (e.g., MMP-10), a counter-selection strategy can be employed.[1][13][19]

    • Incubate the yeast library with the biotinylated target MMP and a molar excess of the unlabeled, non-biotinylated off-target MMP as a competitor.[13]

    • Proceed with labeling and FACS as described above, selecting for cells that still exhibit strong binding to the target MMP in the presence of the competitor.[13]

FACS_Sorting_Principle cluster_0 Yeast Surface Display Principle cluster_1 FACS Analysis Yeast Yeast Cell Aga1 Aga1 Yeast->Aga1 anchored to Aga2 Aga2 Aga1->Aga2 disulfide bond TIMP1 TIMP-1 Variant Aga2->TIMP1 fused to cMyc c-myc tag TIMP1->cMyc tagged with MMP Biotin-MMP TIMP1->MMP binds Anti_cMyc Anti-c-myc-Fluorophore cMyc->Anti_cMyc binds Streptavidin Streptavidin-Fluorophore MMP->Streptavidin biotin-streptavidin Input Labeled Yeast Library FACS Flow Cytometer Input->FACS Plot 2D Plot (Binding vs. Expression) FACS->Plot Gate Sorting Gate (High Binders) Plot->Gate Sorted Collected High-Affinity Variants Gate->Sorted

Caption: Principle of yeast surface display and FACS for screening TIMP-1 variants.

Data Presentation

Quantitative data from yeast surface display experiments are crucial for comparing the performance of different TIMP-1 variants.

Table 1: Binding Affinities of Engineered TIMP-1 Variants
TIMP-1 VariantTarget MMPKi (pM)KD (nM)Fold Improvement vs. WTReference
Wild-Type (WT)MMP-3~20-1x[3]
Engineered Variant 1MMP-3low pM range-Up to 10-fold[1][3]
Engineered Variant 2MMP-90.9-~900-fold[2]
Minimal TIMP VariantMMP-3pM rangenM rangeMaintained or Improved[5][20]
Minimal TIMP VariantMMP-9pM rangenM rangeMaintained or Improved[5][20]

Ki: Inhibition constant; KD: Dissociation constant. Values are approximate and depend on the specific mutations and experimental conditions.

Table 2: Selectivity of Engineered TIMP-1 Variants
TIMP-1 VariantTarget MMPOff-Target MMPSelectivity Improvement (Fold vs. WT)Reference
Engineered Variant 3MMP-3MMP-10Up to 23-fold[2][13]
Engineered Variant 4MT1-MMPOther MMPs2-4 orders of magnitude[2]

Signaling Pathway Visualization

TIMPs play a critical role in regulating MMP activity, which is involved in numerous signaling pathways related to tissue remodeling, cell migration, and invasion.

TIMP_MMP_Signaling cluster_0 Extracellular Matrix Regulation cluster_1 TIMP-1 Inhibition cluster_2 Cellular Processes MMP Matrix Metalloproteinase (MMP) Degraded_ECM Degraded ECM MMP->Degraded_ECM degrades TIMP1_MMP_Complex TIMP-1:MMP Complex (Inactive) MMP->TIMP1_MMP_Complex inhibited by ECM Extracellular Matrix (ECM) (e.g., Collagen) Cell_Migration Cell Migration Degraded_ECM->Cell_Migration Cell_Invasion Cell Invasion Degraded_ECM->Cell_Invasion Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis TIMP1 TIMP-1 Variant TIMP1->TIMP1_MMP_Complex TIMP1_MMP_Complex->Cell_Migration inhibits TIMP1_MMP_Complex->Cell_Invasion inhibits TIMP1_MMP_Complex->Angiogenesis inhibits

Caption: TIMP-1 regulation of MMP-mediated cellular processes.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing yeast surface display to engineer TIMP-1 variants with novel properties. This powerful technology facilitates the development of highly potent and selective MMP inhibitors, which hold significant promise as next-generation protein therapeutics for a wide range of diseases. The combination of directed evolution and high-throughput screening allows for the fine-tuning of protein-protein interactions, leading to the identification of TIMP-1 variants with superior therapeutic potential.[2][4]

References

Application Notes and Protocols for MMP-9 Inhibition Assay Using a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens, gelatin, and elastin.[1][2] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis.[3][4] However, dysregulation of MMP-9 activity is associated with numerous pathological conditions such as cancer metastasis, chronic inflammatory diseases like rheumatoid arthritis, and cardiovascular diseases.[3][4] Consequently, MMP-9 has emerged as a significant therapeutic target, and the development of specific inhibitors is an active area of drug discovery.

This document provides a detailed protocol for an in vitro MMP-9 inhibition assay using a fluorogenic substrate. This type of assay offers a sensitive and continuous method for measuring MMP-9 activity and evaluating the potency of potential inhibitors.[5] The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET).[5] A synthetic peptide substrate contains a fluorescent donor (fluorophore) and a quencher moiety. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by active MMP-9, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][5]

Key Concepts and Principles

  • Fluorogenic Substrate: The assay utilizes a peptide substrate specifically designed to be recognized and cleaved by MMP-9.[6][7] This peptide is chemically modified with a fluorophore and a quencher group.[5]

  • FRET (Förster Resonance Energy Transfer): The close proximity of the fluorophore and quencher in the intact substrate allows for FRET, resulting in low fluorescence.[5][7]

  • Enzymatic Cleavage: Active MMP-9 cleaves the peptide substrate at a specific recognition site, separating the fluorophore from the quencher.[3][7]

  • Signal Detection: The separation of the fluorophore and quencher disrupts FRET, causing a measurable increase in fluorescence. The rate of this increase is proportional to the MMP-9 activity.[3]

  • Inhibition: The presence of an MMP-9 inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the MMP-9 inhibition assay.

Materials and Reagents
  • Recombinant human MMP-9 (pro-enzyme or active form)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)[8][9]

  • Inhibitor Control (e.g., NNGH)[1]

  • Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 325/393 nm or 340/440 nm depending on the substrate)[1][10]

Reagent Preparation
  • Assay Buffer: Prepare the assay buffer and store it at 4°C. Allow it to equilibrate to room temperature before use.[8]

  • MMP-9 Enzyme: If using the pro-enzyme form, it must be activated prior to the assay. Activation can be achieved by incubating with p-aminophenylmercuric acetate (APMA).[8][11] If using a pre-activated enzyme, reconstitute it in the assay buffer to the desired stock concentration and keep it on ice.[1]

  • Fluorogenic Substrate: Reconstitute the substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.[9] Further dilute the stock solution with assay buffer to the desired working concentration.

  • Test Compounds and Controls: Prepare a stock solution of the test compounds and the inhibitor control in a suitable solvent (e.g., 10 mM in DMSO).[12] Create a serial dilution of the compounds to determine the IC50 value.

Assay Procedure
  • Enzyme Preparation: Dilute the active MMP-9 enzyme to the desired concentration in cold assay buffer.

  • Plate Setup:

    • Blank (No Enzyme Control): Add assay buffer to these wells.

    • Positive Control (Enzyme, No Inhibitor): Add the diluted MMP-9 enzyme and the same volume of solvent used for the test compounds.

    • Test Compound Wells: Add the diluted MMP-9 enzyme and the serially diluted test compounds.

    • Inhibitor Control Wells: Add the diluted MMP-9 enzyme and the known MMP-9 inhibitor.

  • Pre-incubation: Add the respective components (enzyme, inhibitors, solvent) to the wells of a 96-well plate. The typical reaction volume is 100-200 µL. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.[13]

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.[1][13] Readings should be taken at regular intervals (e.g., every 1-2 minutes).

Data Analysis
  • Calculate the Reaction Rate: For each well, determine the rate of increase in fluorescence (slope of the linear portion of the kinetic curve).

  • Background Subtraction: Subtract the reaction rate of the blank wells from all other wells.

  • Percentage of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Rate of Test Compound / Rate of Positive Control)] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Data Presentation

Table 1: Quantitative Data for MMP-9 Inhibition Assay
ParameterValueReference
Fluorogenic Substrates
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Ex/Em: 325/393 nm
DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2Ex/Em: 340/440 nm[10][14]
(7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2Ex/Em: 328/393 nm[11]
Dabcyl-APFEMSAK(FAM)-NH₂Ex/Em: 485/530 nm[9]
Known Inhibitors
NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid)IC50: ~47.8 nM[1]
JNJ0966IC50: 429 nM (for proMMP-9 activation)[15]
Assay Conditions
Temperature37°C[13]
Incubation Time30-60 minutes (kinetic)[1][13]
pH7.5[9]

Visualizations

MMP-9 Signaling Pathway

Extracellular signals, such as growth factors and pro-inflammatory cytokines, can trigger intracellular signaling cascades that lead to the activation of transcription factors like NF-κB, AP-1, and SP-1.[16] These transcription factors then bind to the promoter region of the MMP-9 gene, initiating its transcription.[16] The secreted pro-MMP-9 is then activated in the extracellular space, where it can degrade various ECM components.[16]

MMP9_Signaling_Pathway cluster_nucleus extracellular Extracellular Signals (e.g., TNF-α, Growth Factors) receptor Cell Surface Receptors extracellular->receptor signaling Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) receptor->signaling transcription_factors Transcription Factors (NF-κB, AP-1, SP-1) signaling->transcription_factors mmp9_gene MMP9 Gene Transcription transcription_factors->mmp9_gene nucleus Nucleus pro_mmp9 Pro-MMP-9 (Inactive) mmp9_gene->pro_mmp9 active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 Activation ecm ECM Degradation (Collagen IV, Gelatin) active_mmp9->ecm cellular_effects Cellular Effects (Migration, Invasion, Angiogenesis) ecm->cellular_effects

Caption: Overview of the MMP-9 signaling pathway.

Experimental Workflow for MMP-9 Inhibition Assay

The workflow begins with the preparation of reagents, followed by the setup of the assay plate with controls and test compounds. After a pre-incubation period, the reaction is initiated by adding the fluorogenic substrate. The fluorescence is then measured kinetically to determine the rate of reaction and calculate the inhibition.

MMP9_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) plate 2. Plate Setup in 96-well Plate (Controls & Test Compounds) prep->plate preincubate 3. Pre-incubation (Enzyme + Inhibitor) plate->preincubate start 4. Initiate Reaction (Add Fluorogenic Substrate) preincubate->start measure 5. Kinetic Measurement (Fluorescence Reading) start->measure analyze 6. Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for the MMP-9 fluorogenic inhibition assay.

References

Application of Tetramethylpyrazine in Murine Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on available research for Tetramethylpyrazine (TMP) . No specific information was found for a compound named "TMP920". It is presumed that "this compound" refers to Tetramethylpyrazine, a bioactive alkaloid compound extracted from the rhizome of Ligusticum wallichii. Researchers should verify this assumption based on their specific compound of interest.

Introduction

Tetramethylpyrazine (TMP) has garnered significant attention in oncological research for its potential antitumor activities.[1] Preclinical studies, primarily utilizing murine cancer models, have demonstrated the ability of TMP to inhibit tumor growth, induce apoptosis, and suppress metastasis across a variety of cancer types.[1] This document provides a comprehensive overview of the application of TMP in murine cancer models, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the key signaling pathways involved. These notes are intended for researchers, scientists, and drug development professionals working in the field of oncology.

Mechanism of Action

TMP exerts its anticancer effects through a multi-targeted mechanism, influencing several key cellular processes and signaling pathways critical for tumor progression. In vitro and in vivo studies have shown that TMP can:

  • Inhibit Cell Proliferation and Induce Cell Cycle Arrest: TMP has been observed to arrest the cell cycle at the G0/G1 or S phase in various cancer cell lines, thereby inhibiting their proliferation.

  • Induce Apoptosis: TMP can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial-dependent) and extrinsic pathways.

  • Suppress Tumor Angiogenesis: By targeting signaling pathways such as BMP/Smad/Id-1, TMP can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.

  • Inhibit Metastasis and Invasion: TMP has been shown to modulate the expression of proteins involved in cell adhesion and invasion, such as those in the Hedgehog and TGF-β signaling pathways, thereby reducing the metastatic potential of cancer cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of Tetramethylpyrazine in different murine cancer models.

Table 1: In Vivo Efficacy of Tetramethylpyrazine on Tumor Growth

Cancer TypeMurine ModelCell LineTMP Dosage and AdministrationTumor Growth Inhibition (%)Reference
Lung CancerNude Mouse XenograftA54940 and 80 mg/kg/day, i.p.Significant inhibition (specific % not stated)[3]
Hepatocellular CarcinomaXenograft Tumor ModelHepG2High concentrations (specifics not stated)Significant inhibition[4]
Colon CancerNude Mouse XenograftNot SpecifiedNot SpecifiedSignificant increase in MDA content (marker of ROS)[5]

Table 2: Modulation of Biomarkers by Tetramethylpyrazine in Murine Tumor Tissues

Cancer TypeMurine ModelBiomarkerEffect of TMP TreatmentAssay UsedReference
Lung CancerNude Mouse XenograftCD31Significantly inhibitedImmunohistochemistry[3]
Lung CancerNude Mouse Xenograftp-Smad1/5/8Significantly inhibitedImmunohistochemistry[3]
Lung CancerNude Mouse XenograftId-1Significantly inhibitedImmunohistochemistry[3]
Colon CancerNude Mouse XenograftCaspase-3Enhanced activityNot Specified[5]
Colon CancerNude Mouse XenograftCaspase-9Enhanced activityNot Specified[5]

Experimental Protocols

Murine Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice to establish a xenograft tumor model.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, HepG2)

  • Athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old[6][7]

  • Complete cell culture medium (e.g., EMEM, RPMI-1640) with 10% FBS[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.05%)[8]

  • Matrigel® Basement Membrane Matrix

  • Syringes (1 mL) and needles (27-30 gauge)

  • Digital calipers

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Cell Culture: Culture the selected cancer cell line in its recommended complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase.[8]

  • Cell Preparation for Injection:

    • On the day of injection, harvest the cells by trypsinization.

    • Neutralize the trypsin with complete medium, and centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

    • Adjust the cell concentration to the desired density (e.g., 1 x 10^7 cells/mL).[9]

    • On ice, mix the cell suspension with an equal volume of Matrigel®.[9]

  • Subcutaneous Injection:

    • Anesthetize the mice using an approved protocol.

    • Using a 1 mL syringe with a 27-30 gauge needle, slowly inject 100-200 µL of the cell/Matrigel® suspension subcutaneously into the flank of each mouse.[6][10]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[11]

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[9]

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[6][12]

Administration of Tetramethylpyrazine

Materials:

  • Tetramethylpyrazine (TMP)

  • Vehicle (e.g., sterile saline, PBS)

  • Syringes and needles for injection (if applicable)

  • Oral gavage needles (if applicable)

Procedure:

  • Preparation of TMP Solution: Prepare a stock solution of TMP in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer TMP to the treatment group via the desired route. Common routes for in vivo studies include:

    • Intraperitoneal (i.p.) injection: As used in the A549 lung cancer xenograft model at doses of 40 and 80 mg/kg/day.[3]

    • Oral gavage:

    • Intravenous (i.v.) injection:

  • Treatment Schedule: Administer TMP according to the predetermined schedule (e.g., daily, every other day) for the duration of the study. The control group should receive an equivalent volume of the vehicle.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the treatment period. Record body weights regularly to assess toxicity.

Immunohistochemistry (IHC) for Biomarker Analysis

This protocol provides a general guideline for performing IHC on paraffin-embedded tumor tissues to assess the expression of biomarkers such as Ki67 (proliferation) and CD31 (angiogenesis).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)[13]

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% BSA or serum from the secondary antibody host species)

  • Primary antibody (e.g., anti-Ki67, anti-CD31)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by passing them through a graded series of ethanol to water.[13]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating the slides in pre-heated antigen retrieval buffer. The time and temperature will depend on the antibody and tissue type.[14]

  • Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[13]

  • Blocking: Apply blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for the recommended time.

  • Detection: Apply the ABC reagent, followed by the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for performing western blotting to analyze the expression and phosphorylation status of proteins in key signaling pathways affected by TMP, such as Akt, mTOR, and NF-κB.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, typically overnight at 4°C.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Tetramethylpyrazine and a typical experimental workflow for its evaluation in murine cancer models.

Tetramethylpyrazine_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_bmp_smad BMP/Smad/Id-1 Pathway Akt Akt mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes TMP_akt Tetramethylpyrazine TMP_akt->Akt Inhibits IKK IKK IkappaB IkappaB IKK->IkappaB Phosphorylates NFkB NFkB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Induces TMP_nfkb Tetramethylpyrazine TMP_nfkb->IKK Inhibits BMP BMP BMPR BMPR BMP->BMPR Binds Smad Smad BMPR->Smad Phosphorylates Id1 Id1 Smad->Id1 Upregulates Angiogenesis Angiogenesis Id1->Angiogenesis Promotes TMP_bmp Tetramethylpyrazine TMP_bmp->BMPR Downregulates

Caption: Key signaling pathways modulated by Tetramethylpyrazine in cancer cells.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., A549, PC-3, HepG2) start->cell_culture xenograft 2. Subcutaneous Xenograft Implantation in Mice cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring (Calipers) xenograft->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. TMP Administration (i.p., oral gavage, etc.) randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Tumor Excision & Analysis (IHC, Western Blot, etc.) endpoint->analysis end End analysis->end

Caption: Experimental workflow for evaluating Tetramethylpyrazine in murine xenograft models.

References

Application Notes and Protocols for Assessing MMP Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial in physiological processes like tissue remodeling, wound healing, and development. However, dysregulation of MMP activity is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases. Consequently, MMPs are significant therapeutic targets. A critical challenge in developing MMP inhibitors for therapeutic use has been achieving selectivity for specific MMPs to minimize off-target effects.[1] This document provides detailed protocols for assessing the selectivity of MMP inhibitors, using the well-characterized inhibitors Batimastat and Marimastat as examples, due to the lack of publicly available data for TMP920.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of an MMP inhibitor is determined by comparing its potency (commonly measured as the half-maximal inhibitory concentration, IC50) against a panel of different MMPs. A highly selective inhibitor will show potent inhibition of the target MMP (low IC50 value) and significantly weaker inhibition of other MMPs (high IC50 values).

Below is a summary of the IC50 values for two broad-spectrum MMP inhibitors, Batimastat (BB-94) and Marimastat, against a panel of MMPs. This data illustrates how selectivity is presented and compared.

MMP IsoformBatimastat (BB-94) IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)3[2]5[3][4][5]
MMP-2 (Gelatinase-A)4[2][6]6[3][4][5]
MMP-3 (Stromelysin-1)20[2][6][7]-
MMP-7 (Matrilysin)6[2][6]13[3][4][5]
MMP-8 (Collagenase-2)10[7]-
MMP-9 (Gelatinase-B)4[2][6]3[3][4][5]
MMP-14 (MT1-MMP)-9[3][4][5]

Note: A lower IC50 value indicates higher potency.

Experimental Protocols

Two common methods for assessing MMP inhibitor selectivity are fluorometric assays and gelatin zymography.

Fluorometric MMP Inhibitor Screening Assay

This high-throughput method measures the enzymatic activity of a specific MMP by detecting the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Principle: The assay utilizes a quenched fluorogenic peptide substrate. The fluorescence of a donor molecule is quenched by a nearby acceptor molecule on the peptide. Upon cleavage by an active MMP, the donor and acceptor are separated, resulting in an increase in fluorescence.[8]

Materials:

  • 96-well black microplates

  • Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[8]

  • Test inhibitor (e.g., this compound) and a known control inhibitor (e.g., Batimastat or Marimastat)

  • DMSO (for dissolving inhibitors)

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.

    • Dilute the recombinant MMP enzymes to their optimal concentration in Assay Buffer.

    • Dilute the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • Add Assay Buffer to all wells.

    • Add the test inhibitor at various concentrations to the sample wells.

    • Add the control inhibitor to the positive control wells.

    • Add DMSO (vehicle control) to the negative control wells.

    • Add the diluted MMP enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically over 30-60 minutes.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) and to assess the effect of inhibitors on their activity.

Principle: Samples are electrophoresed on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background. The intensity of the clearing is proportional to the enzyme's activity.

Materials:

  • Polyacrylamide gels (containing 0.1% gelatin)

  • Electrophoresis apparatus

  • Non-reducing sample buffer

  • Washing Buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation/Developing Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

  • Samples containing MMPs (e.g., conditioned cell culture media) with and without the test inhibitor.

Protocol:

  • Sample Preparation:

    • Collect samples (e.g., conditioned media from cells treated with or without the inhibitor).

    • Mix the samples with a non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the gel at a constant voltage at 4°C until the dye front reaches the bottom.

  • Renaturation and Development:

    • Wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the MMPs to renature.

    • Incubate the gel in Developing Buffer overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 1 hour.

    • Destain the gel until clear bands appear against a blue background.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the clear bands using densitometry software.

    • Compare the band intensities of the inhibitor-treated samples to the untreated control to determine the extent of inhibition.

Visualizations

MMP Activation Pathway

MMPs are synthesized as inactive zymogens (pro-MMPs) and require activation, which typically involves the proteolytic removal of a pro-domain. This process can be initiated by other proteases, forming an activation cascade.

MMP_Activation_Pathway cluster_extracellular Extracellular Space proMMP pro-MMP activeMMP Active MMP proMMP->activeMMP Proteolytic Cleavage substrate ECM Substrate (e.g., Collagen, Gelatin) activeMMP->substrate Cleavage inhibitor MMP Inhibitor (e.g., this compound) activeMMP->inhibitor Binding inhibitedMMP Inhibited MMP Complex activeMMP->inhibitedMMP activator Activating Protease (e.g., other MMPs, Serine Proteases) activator->proMMP degradedSubstrate Degraded Substrate substrate->degradedSubstrate inhibitor->inhibitedMMP

Caption: General MMP activation and inhibition pathway.

Experimental Workflow: Fluorometric Assay

The following diagram outlines the key steps in the fluorometric assay for screening MMP inhibitors.

Fluorometric_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) setup 2. Assay Plate Setup (Add reagents to 96-well plate) prep->setup incubation 3. Pre-incubation (37°C, 30-60 min) setup->incubation reaction 4. Initiate Reaction (Add fluorogenic substrate) incubation->reaction measurement 5. Kinetic Measurement (Fluorescence reading) reaction->measurement analysis 6. Data Analysis (Calculate IC50) measurement->analysis

Caption: Workflow for the fluorometric MMP inhibitor assay.

Experimental Workflow: Gelatin Zymography

This diagram illustrates the sequential steps involved in performing gelatin zymography to assess MMP inhibition.

Zymography_Workflow sample_prep 1. Sample Preparation (Conditioned media +/- inhibitor) electrophoresis 2. SDS-PAGE (Gelatin-containing gel) sample_prep->electrophoresis renaturation 3. Renaturation (Wash with Triton X-100) electrophoresis->renaturation development 4. Development (Incubate at 37°C overnight) renaturation->development staining 5. Staining & Destaining (Coomassie Blue) development->staining analysis 6. Data Analysis (Densitometry) staining->analysis

Caption: Workflow for gelatin zymography.

References

Determining the Inhibitory Constant (Ki) of a Novel Compound for MMP-9

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1][2] Dysregulated MMP-9 activity is implicated in a wide range of pathologies, including tumor metastasis, inflammation, and neurodegenerative diseases.[1][3][4][5] Consequently, the identification and characterization of potent and selective MMP-9 inhibitors are of significant therapeutic interest.[5][6][7]

This document provides a detailed protocol for determining the inhibitory constant (Ki) of a novel investigational compound, hereafter referred to as TMP920, for human MMP-9. The Ki value is a critical parameter that quantifies the binding affinity of an inhibitor to its target enzyme. The methodologies described herein are based on established principles of enzyme kinetics, particularly for tight-binding inhibitors, and can be adapted for various small molecules, peptides, or antibody-based inhibitors.

Principle of the Assay

The determination of the Ki value for an MMP-9 inhibitor is typically performed using a fluorometric or colorimetric assay that measures the enzymatic activity of MMP-9.[8] In this protocol, a fluorescence resonance energy transfer (FRET)-based substrate is utilized. This substrate contains a fluorophore and a quencher in close proximity. Upon cleavage by active MMP-9, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this reaction is proportional to the enzyme's activity.

When an inhibitor such as this compound is introduced, it binds to the active site of MMP-9, reducing the rate of substrate cleavage and, consequently, the fluorescence signal.[3][9] By measuring the reaction rates at various concentrations of both the substrate and the inhibitor, the inhibitory constant (Ki) can be determined using kinetic models, such as the Morrison equation for tight-binding inhibitors.[10][11]

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of MMP-9 by this compound. This data is representative of what would be collected during the experimental protocol outlined below.

ParameterValueNotes
Enzyme
Enzyme NameRecombinant Human MMP-9 (catalytic domain)Activated prior to use
Enzyme Concentration0.5 nMFinal concentration in the assay
Substrate
Substrate NameFRET-based MMP-9 Substratee.g., Mca-PLGL-Dpa-AR-NH2
Substrate Km5 µMDetermined in a separate experiment
Substrate Concentration5 µMTypically used at or near the Km value
Inhibitor
Inhibitor NameThis compound
IC502.5 nMDetermined from dose-response curves
Ki 1.2 nM Calculated using the Morrison equation
Assay Conditions
Assay Buffer50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
Incubation Time60 minutesEnzyme-inhibitor pre-incubation
Reaction Time30-60 minutesKinetic read
Temperature37°C
Detection WavelengthEx/Em = 325/393 nmVaries depending on the FRET substrate

Experimental Protocols

Materials and Reagents
  • Recombinant Human Pro-MMP-9: Lyophilized powder.

  • APMA (p-Aminophenylmercuric Acetate): For activation of pro-MMP-9.[12]

  • MMP-9 FRET Substrate: e.g., Mca-PLGL-Dpa-AR-NH2.

  • This compound (Test Inhibitor): Dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Inhibitor: A known MMP-9 inhibitor (e.g., NNGH).[2]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Enzyme Activation Protocol
  • Reconstitute lyophilized pro-MMP-9 in assay buffer to a stock concentration of 1 µM.

  • Prepare a 10 mM stock solution of APMA in DMSO.

  • To activate pro-MMP-9, dilute the APMA stock solution into the pro-MMP-9 solution to a final APMA concentration of 1 mM.

  • Incubate the mixture at 37°C for 2-4 hours. The optimal activation time should be determined empirically.[12]

  • The activated MMP-9 is now ready for use in the inhibition assay. Store on ice for immediate use or in aliquots at -80°C for long-term storage.

MMP-9 Inhibition Assay Protocol
  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 2-fold serial dilution, starting from a high concentration (e.g., 1 µM).

    • Dilute the activated MMP-9 in assay buffer to a working concentration of 1 nM (this will result in a final concentration of 0.5 nM in the assay wells).

    • Dilute the MMP-9 FRET substrate in assay buffer to a working concentration of 10 µM (for a final concentration of 5 µM in the assay wells).

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% activity): 50 µL of activated MMP-9 (1 nM) + 25 µL of assay buffer.

    • Inhibitor Wells: 50 µL of activated MMP-9 (1 nM) + 25 µL of each this compound dilution.

    • No Enzyme Control (background): 75 µL of assay buffer.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Cover the plate and incubate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the MMP-9 FRET substrate (10 µM) to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically every 60 seconds for 30-60 minutes.

Data Analysis
  • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence intensity versus time plot.

  • Subtract the rate of the "No Enzyme Control" from all other rates to correct for background fluorescence.

  • Plot the reaction velocity against the concentration of this compound.

  • To determine the Ki for a tight-binding inhibitor, fit the data to the Morrison equation using non-linear regression analysis software (e.g., GraphPad Prism):

    V = V₀ * (1 - ([E]t + [I]t + Ki_app - √(([E]t + [I]t + Ki_app)² - 4 * [E]t * [I]t)) / (2 * [E]t))

    Where:

    • V is the observed velocity at a given inhibitor concentration.

    • V₀ is the velocity in the absence of the inhibitor.

    • [E]t is the total enzyme concentration.

    • [I]t is the total inhibitor concentration.

    • Ki_app is the apparent Ki.

  • The true Ki can be calculated from the Ki_app using the Cheng-Prusoff equation if the inhibition is competitive:

    Ki = Ki_app / (1 + [S]/Km)

    Where:

    • [S] is the substrate concentration.

    • Km is the Michaelis-Menten constant for the substrate.

Visualizations

Experimental_Workflow Experimental Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Inhibitor Dilutions Pre_Incubation Pre-incubate MMP-9 with this compound Reagent_Prep->Pre_Incubation Enzyme_Activation Activate Pro-MMP-9 with APMA Enzyme_Activation->Pre_Incubation Reaction_Start Initiate Reaction with FRET Substrate Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Measurement (37°C) Reaction_Start->Kinetic_Read Calc_Rates Calculate Reaction Rates (Velocity) Kinetic_Read->Calc_Rates Plot_Data Plot Velocity vs. [Inhibitor] Calc_Rates->Plot_Data Fit_Equation Fit Data to Morrison Equation Plot_Data->Fit_Equation Determine_Ki Determine Ki Value Fit_Equation->Determine_Ki

Caption: Workflow for determining the Ki of this compound for MMP-9.

MMP9_Signaling_Pathway Simplified MMP-9 Signaling and Inhibition Pro_MMP9 Pro-MMP-9 (inactive) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Proteolytic Activation ECM Extracellular Matrix (e.g., Collagen IV) Active_MMP9->ECM Cleavage This compound This compound (Inhibitor) This compound->Active_MMP9 Inhibition Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes

Caption: Inhibition of MMP-9 activity by this compound.

References

Application Notes and Protocols for TMP920 in the Study of Extracellular Matrix Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic, three-dimensional network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is a critical process in various physiological and pathological conditions, including development, wound healing, and diseases like cancer and fibrosis.[1] This remodeling is largely mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[2][3] Dysregulation of MMP activity can lead to excessive ECM degradation, contributing to disease progression.[4][5]

Recent research has highlighted the role of the adaptive immune system, particularly T helper 17 (Th17) cells, in modulating ECM dynamics. Th17 cells are a subset of CD4+ T cells characterized by the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[6] These cytokines can act on various cell types, such as fibroblasts and macrophages, to induce the expression of MMPs, thereby promoting ECM degradation and tissue inflammation.[7]

This application note describes the use of TMP920 , a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), to study the role of Th17 cells in ECM degradation. RORγt is the master transcription factor for Th17 cell differentiation.[2][6] By inhibiting RORγt, this compound provides a powerful tool to investigate the signaling cascade from Th17 cell activation to downstream MMP-mediated ECM remodeling.

Mechanism of Action of this compound

This compound functions by binding to the ligand-binding domain of RORγt, inhibiting its transcriptional activity. This selectively blocks the differentiation of naive CD4+ T cells into the Th17 lineage and suppresses the production of IL-17 by already differentiated Th17 cells.[2] The downstream consequence of this inhibition is a reduction in the inflammatory signals that lead to the upregulation of MMPs in surrounding tissues, thus attenuating ECM degradation.

Key Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on Th17-mediated ECM degradation.

Protocol 1: In Vitro Th17 Cell Differentiation and Cytokine Analysis

This protocol is designed to determine the efficacy of this compound in inhibiting Th17 cell differentiation and function.

Materials:

  • Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound (stock solution in DMSO)

  • Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)

  • Antibodies for flow cytometry (anti-CD4, anti-IL-17A)

  • ELISA kit for IL-17A quantification

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody and the Th17 polarizing cytokine cocktail to the cell suspension.

  • Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the respective wells. Ensure the final DMSO concentration is below 0.1%.[8] Include a vehicle control (DMSO).

  • Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • For flow cytometry analysis:

    • On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours.

    • Stain the cells for surface markers (CD4) and then fix, permeabilize, and stain for intracellular IL-17A.

    • Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.

  • For cytokine quantification:

    • Collect the cell culture supernatant before restimulation.

    • Measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.

Data Presentation:

This compound Concentration% of IL-17A+ Cells (Flow Cytometry)IL-17A Concentration (pg/mL) (ELISA)
Vehicle Control (0 µM)Baseline %Baseline concentration
0.01 µMValueValue
0.1 µMValueValue
1 µMValueValue
10 µMValueValue
IC50 Value Calculated Value Calculated Value

Table 1: Expected dose-dependent effect of this compound on Th17 cell differentiation and IL-17A secretion. The IC50 value represents the concentration of this compound required to inhibit 50% of the Th17 differentiation or IL-17A production.

Protocol 2: Co-culture of Th17 Cells with Target Cells to Measure MMP Expression

This protocol assesses the ability of this compound to reduce MMP production in target cells (e.g., fibroblasts, synoviocytes) stimulated by Th17 cells.

Materials:

  • Differentiated Th17 cells (from Protocol 1, with and without this compound treatment)

  • Target cells (e.g., human synovial fibroblasts)

  • Appropriate culture medium for target cells

  • Reagents for RNA extraction and qPCR (primers for MMP9, MMP13, and a housekeeping gene)

  • Reagents for Western blotting (antibodies for MMP9, MMP13, and a loading control)

Procedure:

  • Culture target cells to 70-80% confluency.

  • Generate Th17 cells as described in Protocol 1, treating one group with an effective concentration of this compound (e.g., 1 µM) and another with vehicle control.

  • After 3-5 days of differentiation, collect the Th17 cells, wash them to remove polarizing cytokines, and resuspend them in fresh medium.

  • Add the treated or untreated Th17 cells to the culture of target cells at a specific ratio (e.g., 1:10 Th17 to fibroblast). Alternatively, use conditioned media from the Th17 cultures.

  • Co-culture for 24-48 hours.

  • Harvest the target cells.

  • For qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR to measure the relative mRNA expression levels of MMP9 and MMP13.

  • For Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to detect MMP-9 and MMP-13 protein levels.

Data Presentation:

ConditionRelative MMP9 mRNA Expression (Fold Change)Relative MMP13 mRNA Expression (Fold Change)
Target Cells Alone1.01.0
Target Cells + Control Th17 CellsIncreased ValueIncreased Value
Target Cells + this compound-treated Th17 CellsReduced ValueReduced Value

Table 2: Expected changes in MMP mRNA expression in target cells co-cultured with Th17 cells, with and without this compound treatment. Data is normalized to the "Target Cells Alone" control.

Protocol 3: In Vitro Cell Invasion Assay

This assay measures the functional consequence of reduced MMP activity by assessing the invasive capacity of cells through a reconstituted basement membrane.

Materials:

  • Boyden chamber inserts (8.0 µm pore size) for a 24-well plate.

  • Matrigel® or a similar basement membrane matrix.

  • Invasive cell line (e.g., HT-1080 fibrosarcoma or a relevant cancer cell line)

  • Conditioned media from Th17 cultures (treated with this compound or vehicle control, from Protocol 1)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs, methanol for fixation, and a staining solution (e.g., Crystal Violet or Toluidine Blue).

Procedure:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium.

  • Coat the top of the Boyden chamber inserts with the diluted Matrigel solution (e.g., 100 µL per insert) and incubate at 37°C for at least 2 hours to allow it to solidify.

  • Prepare the invasive cells by serum-starving them overnight.

  • Resuspend the serum-starved cells in the conditioned media collected from the control and this compound-treated Th17 cultures.

  • Seed the cell suspension (e.g., 2.5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 12-48 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fix the inserts in methanol and stain the invading cells on the bottom surface of the membrane with Crystal Violet.

  • Allow the inserts to air dry, and then count the number of stained, invaded cells in several fields of view under a microscope.

Data Presentation:

Condition (Conditioned Media Source)Average Number of Invaded Cells per Field% Invasion (relative to Control)
Untreated Th17 CellsHigh Value100%
This compound-treated Th17 CellsLow ValueReduced %
Medium Control (no Th17 CM)Baseline ValueBaseline %

Table 3: Quantitative results from the cell invasion assay. The use of conditioned media from this compound-treated Th17 cells is expected to significantly reduce the number of invading cells.

Visualizations

G RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Secretion Th17->IL17 TargetCell Target Cell (e.g., Fibroblast) IL17->TargetCell acts on MMPs MMP-9, MMP-13 Expression TargetCell->MMPs induces ECM ECM Degradation & Cell Invasion MMPs->ECM This compound This compound This compound->RORgt inhibits

Caption: Signaling pathway from RORγt to ECM degradation.

G A 1. Differentiate Naive T cells into Th17 cells B Treat with Vehicle or this compound A->B C 2. Collect Conditioned Media (CM) from Th17 cultures B->C E 4. Seed Invasive Cells (in CM) in Upper Chamber C->E D 3. Coat Boyden Chamber Inserts with Matrigel D->E F 5. Add Chemoattractant to Lower Chamber E->F G 6. Incubate (12-48h) F->G H 7. Fix, Stain, and Count Invaded Cells G->H

Caption: Experimental workflow for the cell invasion assay.

G This compound This compound RORgt RORγt Activity This compound->RORgt Inhibition Th17 Th17 Differentiation & IL-17 Production RORgt->Th17 Leads to (Decrease) MMP MMP Induction in Target Cells Th17->MMP Leads to (Decrease) Invasion ECM Degradation & Cell Invasion MMP->Invasion Leads to (Decrease)

References

Application Notes and Protocols for Neuroinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigation of Compounds Potentially Related to "TMP920" in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Note on "this compound": Initial searches did not identify a specific neuroinflammatory research compound designated "this compound." However, the query may be related to two distinct molecules investigated in the context of neurological and neuroinflammatory diseases: Tetramethylpyrazine (TMP) and DDL-920 . This document provides detailed application notes and protocols for both compounds to address the potential scope of the original query.

Part 1: Tetramethylpyrazine (TMP) in Neuroinflammatory Disease Research

Application Notes

Introduction to Tetramethylpyrazine (TMP)

Tetramethylpyrazine (TMP), a primary bioactive alkaloid compound derived from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), has garnered significant interest for its therapeutic potential in various conditions, including cerebrovascular diseases and cognitive impairment.[1] Its pharmacological profile is characterized by potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] In the context of neuroinflammatory diseases, such as Alzheimer's disease, Parkinson's disease, and spinal cord injury, TMP has demonstrated neuroprotective effects, largely attributed to its ability to modulate the inflammatory response mediated by microglia, the resident immune cells of the central nervous system (CNS).[2][3]

Mechanism of Action: Inhibition of Microglial Activation

Chronic or excessive activation of microglia is a key pathological feature of many neurodegenerative diseases, leading to the release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic factors.[3] TMP has been shown to mitigate neuroinflammation by directly targeting microglial activation.[2]

One of the primary mechanisms through which TMP exerts its anti-inflammatory effects is by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway and is widely used to induce neuroinflammation in experimental models.[4] Upon LPS stimulation, TLR4 activation leads to a downstream cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[7] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][8]

Studies have shown that pretreatment with TMP significantly downregulates the expression of TLR4, inhibits the phosphorylation of IκBα, and prevents the nuclear translocation of NF-κB p65 in LPS-stimulated microglia.[5][6] This leads to a marked reduction in the production and secretion of pro-inflammatory cytokines.[3][9] Furthermore, TMP can modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[10][11]

Data Presentation: Quantitative Effects of TMP on Neuroinflammation

The following tables summarize the quantitative data from various studies investigating the effects of TMP on markers of neuroinflammation.

Table 1: Effect of TMP on Pro-inflammatory Cytokine Production

Model SystemStimulusTMP Concentration/DoseMeasured CytokineReduction vs. Stimulated ControlReference(s)
Primary Rat MicrogliaAβ25-35 + IFN-γ10, 50, 100 µMTNF-αSignificant inhibition[3]
Primary Rat MicrogliaAβ25-35 + IFN-γ10, 50, 100 µMIL-1βSignificant inhibition[3]
IFN-γ-stimulated BV2 MicrogliaIFN-γ50 µMTNF-αSignificant decrease[11]
IFN-γ-stimulated BV2 MicrogliaIFN-γ50 µMIL-1βSignificant decrease[11]
CIN Rat Model (Serum)Contrast Medium100 mg/kgIL-6~5.1-fold increase in CIN, significantly decreased by TMP[12]
CIN Rat Model (Serum)Contrast Medium100 mg/kgTNF-α~5.5-fold increase in CIN, significantly decreased by TMP[12]
LPS-induced ALI Mice (Serum)LPSMedium-doseTNF-α, IL-6, IL-1βSignificantly decreased[9][13]
CIA Rats (Serum)Collagen100 mg/kgIL-1β, IL-6Significantly decreased[14]

Table 2: Effect of TMP on Microglial Activation and Signaling Pathways

Model SystemStimulusTMP Concentration/DoseMeasured MarkerObserved EffectReference(s)
Primary Retinal MicrogliaLPSPretreatmentCD68 UpregulationSignificantly inhibited[6]
Primary Retinal MicrogliaLPSPretreatmentTLR4 ExpressionSignificantly downregulated[5][6]
Primary Retinal MicrogliaLPSPretreatmentp-IκBαSignificantly downregulated[5][6]
Primary Retinal MicrogliaLPSPretreatmentNuclear NF-κB p65Significantly downregulated[5][6]
Spinal Cord Injury MiceClip Compression30 mg/kgMicroglia ActivationSignificantly attenuated[2]
Spinal Cord Injury RatsSCIN/ATNFR1, IκB-α, NF-κB p65Decreased protein expression[8]
LPS-induced BV2 cellsLPSN/ASIRT1 expressionSignificantly increased[15]

Mandatory Visualizations: Signaling Pathways and Workflows

TMP_TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Leads to TMP TMP TMP->TLR4 Inhibits TMP->IKK Inhibits TMP_InVitro_Workflow cluster_analysis Downstream Analysis start Start: Primary Microglia Culture pretreatment Pre-treatment with TMP (various concentrations) start->pretreatment stimulation Stimulation with LPS (e.g., 100 ng/mL for 24h) pretreatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest elisa ELISA on Supernatant (TNF-α, IL-1β, IL-6) harvest->elisa western Western Blot on Cell Lysates (p-IκBα, NF-κB p65, TLR4) harvest->western if_staining Immunofluorescence (Iba1, CD68) harvest->if_staining end End: Data Analysis elisa->end western->end if_staining->end DDL920_Mechanism GABA GABA GABAAR GABA-A Receptor (α1β2δ subunits) GABA->GABAAR Binds to PV_IN Parvalbumin Interneuron (PV+IN) GABAAR->PV_IN On Inhibition Tonic Inhibition PV_IN->Inhibition Undergoes Gamma Gamma Oscillations Inhibition->Gamma Suppresses DDL920 DDL-920 Cognition Cognition & Memory Gamma->Cognition Supports DDL920->GABAAR Blocks DDL920_InVivo_Workflow start Start: Alzheimer's Disease Mouse Model (e.g., 3xTg-AD) treatment Treatment Period (2 weeks) - DDL-920 (10 mg/kg, oral, 2x/day) - Vehicle Control Group start->treatment behavior Cognitive Testing: Barnes Maze treatment->behavior analysis Data Analysis: - Latency to find escape hole - Number of errors - Time in target quadrant behavior->analysis end End: Evaluate Cognitive Restoration analysis->end

References

Application Notes and Protocols for Fluorescence-Activated Cell Sorting (FACS) in TIMP-1 Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) is a crucial endogenous inhibitor of most Matrix Metalloproteinases (MMPs), a family of enzymes responsible for extracellular matrix degradation.[1] The balance between MMPs and TIMPs is vital for tissue homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases.[2][3] Beyond its canonical role as an MMP inhibitor, TIMP-1 also exhibits cytokine-like activities, promoting cell proliferation and anti-apoptotic signaling through interactions with cell surface receptors like CD63 and β1-integrin.[4][5]

This dual functionality makes TIMP-1 a compelling therapeutic target. Engineering TIMP-1 variants with enhanced affinity or specificity for particular MMPs, or modulating its signaling functions, represents a promising avenue for drug development.[6][7] High-throughput screening of large protein libraries is essential for identifying such variants. Fluorescence-Activated Cell Sorting (FACS) coupled with cell surface display technologies provides a powerful platform for quantitatively screening millions of protein variants, enabling the rapid isolation of rare clones with desired binding properties.[7][8]

These application notes provide a comprehensive overview and detailed protocols for screening TIMP-1 libraries using FACS, primarily focusing on the robust and widely used yeast surface display system.

Principle of the Method: Yeast Surface Display

Yeast surface display (YSD) is a powerful protein engineering technique that links phenotype (the displayed protein variant) to genotype (the encoding plasmid within the yeast cell).[6] In this system, a TIMP-1 variant library is genetically fused to a yeast cell wall protein (e.g., Aga2p), leading to the presentation of the TIMP-1 variants on the outer surface of the yeast.[9]

Each cell displays a single variant, creating a vast library where each yeast cell is a distinct test particle. These cells can then be incubated with a fluorescently labeled target molecule (e.g., a specific MMP). The amount of fluorescent signal on each cell is proportional to the binding affinity of the displayed TIMP-1 variant. A second fluorescent antibody against an epitope tag (e.g., c-myc) fused to the TIMP-1 construct is used to quantify the level of protein expression on the surface.[10]

Using a dual-labeling strategy, FACS can simultaneously measure both binding and expression for millions of individual cells. This allows for the selection of cells with a high binding-to-expression ratio, effectively isolating high-affinity variants while discarding poorly expressed or unstable proteins.[7][10] The sorted cells are then regrown, and the process can be repeated for several rounds to enrich for the best candidates.

Application Notes

Key Advantages of FACS-Based Screening for TIMP-1 Libraries:
  • High Throughput: Screen up to 10⁸ variants in a single experiment, far exceeding the capacity of traditional methods like ELISA.[11]

  • Quantitative Screening: FACS provides quantitative, real-time data on binding affinity and expression levels for each variant, allowing for fine discrimination between clones with subtle differences in affinity.[12]

  • Multiparametric Analysis: Screen for multiple parameters simultaneously, such as binding to a target MMP while selecting against binding to an off-target MMP (counter-selection) to improve specificity.[7]

  • Direct Linkage of Phenotype to Genotype: The encoding plasmid is physically contained within the sorted cell, simplifying the process of gene recovery, sequencing, and characterization of hit candidates.

  • Eukaryotic Expression: Yeast provides a eukaryotic environment for protein folding and post-translational modifications, such as disulfide bond formation, which are critical for TIMP-1 structure and function.[8]

Alternative Method for Secreted Libraries: Secretion and Capture

While yeast surface display is a powerful proxy, screening for genuinely secreted proteins requires an alternative setup. Methods like the Secretion and Capture Technology (SECANT™) or Gel Microdrop (GMD) assays allow for the screening of secretor cell libraries.[1][13] In these systems, cells are encapsulated or their surfaces are modified to capture the protein they secrete. The captured protein is then labeled with a fluorescent antibody, and high-secreting cells are isolated via FACS.[1][2] This approach is valuable for optimizing secretion levels or for applications where the secreted form of the protein is essential.

Data Presentation

Quantitative data from FACS-based screening campaigns are crucial for evaluating the success of the enrichment process and characterizing the selected variants. The following tables provide examples of typical data generated during a TIMP-1 library screening project aimed at improving affinity for a target MMP.

Table 1: FACS Sorting Parameters and Enrichment Over Rounds
Sorting Round Library Diversity Target MMP Conc. % of Population Sorted Enrichment Factor
Round 11 x 10⁷100 nM1.0%~10-fold
Round 2~1 x 10⁵50 nM0.5%~25-fold
Round 3~5 x 10³10 nM0.1%~50-fold
Round 4~501 nM0.1%~100-fold
Enrichment Factor is calculated by comparing the frequency of high-affinity binders in the sorted population to their frequency in the pre-sort population.
Table 2: Characterization of Isolated TIMP-1 Variants
Variant Key Mutations Binding Affinity (Kd) for Target MMP Fold Improvement vs. WT
Wild-Type (WT) TIMP-1None5.0 nM1x
Variant C4L34G, S155L0.5 nM10x
Variant C6P131S, S155L0.2 nM25x
Variant C15L34G, Q153N, S155L0.08 nM62.5x
Data are representative and synthesized from typical protein engineering campaigns.[6][9]

Visualizations

Signaling and Interaction Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key molecular interactions and experimental processes.

TIMP1_MMP_Inhibition TIMP-1 Inhibition of MMP cluster_0 TIMP-1 cluster_1 Matrix Metalloproteinase (MMP) TIMP1_N N-Terminal Domain TIMP1_C C-Terminal Domain MMP_CAT Catalytic Domain TIMP1_N->MMP_CAT MMP_HEMO Hemopexin Domain TIMP1_C->MMP_HEMO

Caption: Mechanism of TIMP-1 inhibition of a Matrix Metalloproteinase (MMP).

TIMP1_Signaling_Pathway TIMP-1 MMP-Independent Signaling Pathway cluster_membrane Cell Membrane TIMP1 TIMP-1 CD63 CD63 TIMP1->CD63 binds IntegrinB1 Integrin β1 CD63->IntegrinB1 complexes with FAK FAK IntegrinB1->FAK activates PI3K PI3K FAK->PI3K activates ERK ERK FAK->ERK activates Proliferation Cell Proliferation Survival (Anti-Apoptosis) PI3K->Proliferation ERK->Proliferation

Caption: TIMP-1 activates pro-survival signaling via CD63 and Integrin β1.

FACS_Workflow FACS Library Screening Workflow Lib 1. TIMP-1 Variant Yeast Library (~10^7 diversity) Induce 2. Induce Protein Expression Lib->Induce Label 3. Dual Fluorescent Labeling - Biotinylated Target MMP + Strep-PE - Anti-c-myc Ab + FITC Induce->Label FACS 4. FACS Sorting (Isolate high PE / FITC ratio) Label->FACS Amplify 5. Amplify Sorted Population FACS->Amplify Analyze 6. Sequence & Characterize Individual Clones FACS->Analyze Final Population Amplify->Label Iterate 2-4 Rounds for Enrichment

Caption: Workflow for TIMP-1 library screening using Yeast Surface Display and FACS.

Experimental Protocols

This section provides a detailed methodology for screening a yeast-displayed TIMP-1 library.

Protocol 1: Yeast Library Preparation and Induction
  • Yeast Library Inoculation: Inoculate the yeast library displaying TIMP-1 variants into 250 mL of selective media (e.g., SD-CAA: 20 g/L dextrose, 6.7 g/L yeast nitrogen base, 5 g/L casamino acids, plus appropriate supplements). Ensure the initial culture density covers the library diversity by at least 10-fold (e.g., for a 10⁷ library, inoculate at least 10⁸ cells).

  • Growth: Grow the culture at 30°C with shaking (250 rpm) for 24-36 hours until it reaches the stationary phase.

  • Induction: Pellet the cells by centrifugation (3,000 x g, 5 min). Wash once with sterile water and resuspend in induction media (e.g., SG-CAA, where dextrose is replaced with galactose).

  • Expression: Incubate at 20-30°C with shaking (250 rpm) for 18-24 hours to induce the expression of the TIMP-1 fusion protein on the yeast surface.

Protocol 2: Fluorescent Labeling for FACS

All steps should be performed on ice or at 4°C to minimize protein degradation and dissociation.

  • Cell Harvesting: Harvest approximately 10⁸ induced yeast cells by centrifugation (3,000 x g, 5 min, 4°C).

  • Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS supplemented with 0.1% Bovine Serum Albumin (PBSA).

  • Primary Labeling (Target Binding): Resuspend the cell pellet in 100 µL of PBSA containing the biotinylated target MMP at a concentration appropriate for the desired selection stringency (e.g., start at 100 nM for the first round and decrease in subsequent rounds to select for higher affinity). Incubate on a rotator for 1-2 hours at 4°C.

  • Washing: Wash the cells twice with 1 mL of ice-cold PBSA to remove unbound target MMP.

  • Secondary Labeling (Detection): Resuspend the cell pellet in 100 µL of PBSA containing two fluorescent reagents:

    • Streptavidin-Phycoerythrin (PE): To detect bound biotinylated MMP (e.g., at 1:200 dilution). This signal corresponds to binding affinity.

    • Anti-c-myc Antibody conjugated to FITC: To detect the c-myc epitope tag on the fusion construct (e.g., at 1:100 dilution). This signal corresponds to the expression level.

  • Incubation: Incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash the cells three times with 1 mL of ice-cold PBSA.

  • Resuspension: Resuspend the final cell pellet in 1 mL of ice-cold PBSA and filter through a 40 µm cell strainer into a FACS tube. Keep the sample on ice and protected from light until sorting.

Protocol 3: FACS Sorting and Analysis
  • Instrument Setup: Use a flow cytometer capable of multi-color analysis and cell sorting (e.g., BD FACSAria). Set up scatter gates (FSC vs. SSC) to identify the main yeast cell population and exclude debris and aggregates.

  • Gating Strategy:

    • First, gate on the single-cell population using FSC-A vs FSC-H to exclude doublets.

    • From the single-cell gate, create a 2D fluorescence plot of FITC (Expression) vs. PE (Binding).

    • Draw a diagonal sort gate to select for cells that have a high PE-to-FITC ratio. This enriches for variants with high binding affinity relative to their expression level. For the first round, this gate may be set to collect the top 1-2% of the double-positive population. In subsequent rounds, the stringency can be increased by moving the gate to select for higher PE signals.

  • Sorting: Sort the gated population into a collection tube containing 1 mL of rich growth media (e.g., YPD).

  • Post-Sort Amplification: Transfer the sorted cells into a larger volume of selective media (e.g., SD-CAA) and grow at 30°C until the culture is dense. This amplified population can be used for subsequent rounds of labeling and sorting or for final analysis.

  • Analysis of Enriched Pools: After 3-5 rounds of sorting, plate the sorted yeast on selective agar plates to isolate individual colonies.

  • Hit Validation: For individual clones, perform plasmid rescue and DNA sequencing to identify the mutations in the TIMP-1 gene. Characterize the binding affinity of promising variants by titrating the biotinylated MMP and analyzing the median PE fluorescence by flow cytometry to determine the apparent dissociation constant (Kd).

Conclusion

The combination of cell surface display and FACS is a formidable technology for the directed evolution and screening of TIMP-1 libraries. It enables the efficient isolation of protein variants with tailored properties, such as enhanced affinity for specific MMPs or altered receptor binding characteristics. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers aiming to leverage this platform for the development of novel TIMP-1-based therapeutics and research tools. By carefully optimizing sorting parameters and employing strategic screening designs, this methodology can significantly accelerate the discovery of next-generation protein biologics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TMP920 Concentration for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in-vivo concentration of the novel small molecule inhibitor, TMP920. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are based on established methodologies for in-vivo studies of similar kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the in-vivo concentration of this compound?

A1: The initial and most critical step is to determine the Maximum Tolerated Dose (MTD) of this compound in your chosen animal model.[1][2][3] This dose-range finding study will help establish a safe and effective concentration range for subsequent efficacy studies.[1][2] It is also crucial to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.[1]

Q2: How can I formulate this compound, which has poor aqueous solubility, for in-vivo administration?

A2: Poorly soluble compounds like this compound pose a challenge for in-vivo studies due to potential low bioavailability.[1] Several formulation strategies can be employed to enhance solubility and improve administration.[1][4] The choice of vehicle is critical and should solubilize the compound without causing toxicity.[5]

Q3: How do I translate my in-vitro IC50 data for this compound to an in-vivo starting dose?

A3: There is no direct formula to convert an in-vitro IC50 value to an in-vivo dose. A common starting point is to review the literature for similar compounds and use allometric scaling or body surface area (BSA) normalization from doses used in other species.[6] A pilot study with a small number of animals is highly recommended to determine the dose-response curve.[6]

Q4: What are the key pharmacokinetic (PK) parameters I should measure for this compound?

A4: In-vivo PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7] Key parameters to measure include clearance, volume of distribution, half-life, and bioavailability.[8] These studies help in designing an optimal dosing regimen.[9]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD of this compound in mice.

1. Animal Model:

  • Select a relevant mouse strain (e.g., C57BL/6).

  • Use a sufficient number of animals for statistical power (e.g., 3-5 per group).[10]

2. Dose Escalation:

  • Divide animals into several groups.[10]

  • Administer single, escalating doses of this compound to each group.[10] A suggested starting range could be 5, 10, 20, 40, and 80 mg/kg.[6]

3. Observation:

  • Monitor animals closely for 7-14 days for clinical signs of toxicity, including:

    • Weight loss (a loss of >20% is often considered a sign of significant toxicity).[6]

    • Changes in behavior (e.g., lethargy, ruffled fur).

    • Mortality.[10]

4. Data Collection:

  • Record all observations systematically.

  • At the end of the study, perform necropsy and histopathological analysis of major organs.[10]

5. MTD Determination:

  • The MTD is the highest dose that does not cause unacceptable toxicity or mortality.[3]

Protocol 2: In-Vivo Efficacy Study

This protocol provides a general framework for an in-vivo efficacy study once the MTD is established.

1. Animal Model:

  • Utilize a validated animal model for the disease of interest.[10]

2. Group Allocation:

  • Include the following groups:

    • Vehicle control group.

    • Positive control group (if available).

    • Several dose groups for this compound, with doses below the MTD.[10]

3. Dosing Regimen:

  • Administer this compound at various doses.

  • The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the compound's half-life).[10]

4. Efficacy Endpoints:

  • Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.[10]

5. Data Analysis:

  • Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.[10]

Troubleshooting Guide

Q: I am observing high toxicity in my animal models, even at doses below the expected MTD. What should I do?

A:

  • Reduce the Dose: This is the most immediate step to mitigate toxicity.[1]

  • Refine the Formulation: The vehicle itself might be causing adverse reactions. Consider alternative, more biocompatible formulations.[1]

  • Assess Organ Function: Conduct histological and blood chemistry analysis to identify the affected organs.[1]

Q: My in-vivo results with this compound are not consistent with my in-vitro data (lack of efficacy). What could be the reason?

A: Discrepancies between in-vitro and in-vivo results are common.[1] Potential reasons include:

  • Poor Bioavailability: The drug may not be reaching the target tissue at a sufficient concentration due to poor absorption or rapid metabolism. Conduct PK studies to assess drug exposure.[1]

  • Off-Target Effects: The compound may have off-target effects in vivo that counteract its intended activity.[1]

  • Rapid Clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect.[1]

Q: I am seeing significant variability in my in-vivo results between experiments. What could be the cause?

A: Inconsistent results can be due to several factors:

  • Inconsistent Formulation: Ensure your this compound formulation is homogenous and stable.

  • Variable Animal Health: Use animals of the same age, sex, and health status.

  • Inconsistent Administration: Standardize the route and technique of administration.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an In-Vivo Xenograft Model

This compound Concentration (mg/kg)Average Tumor Volume (mm³)Standard DeviationPercent Tumor Growth Inhibition (%)
Vehicle Control15002500
10120021020
2580015047
504009073

Table 2: Formulation Strategies for Poorly Soluble Compounds like this compound

Formulation StrategyComponentsAdvantagesDisadvantages
Co-solvents DMSO, PEG400, EthanolSimple to prepare, can achieve high drug concentrations.Potential for in-vivo toxicity of the solvent.[5]
Suspensions Tween 80, CarboxymethylcelluloseSuitable for oral administration, can improve stability.Can have physical stability issues (e.g., caking).
Lipid-based formulations Oils, surfactantsCan enhance oral bioavailability.More complex to prepare and characterize.

Visualizations

DoseFindingWorkflow Figure 1: Workflow for In-Vivo Dose Finding Studies cluster_preclinical Preclinical Evaluation cluster_invivo In-Vivo Studies In-vitro Efficacy (IC50) In-vitro Efficacy (IC50) Solubility & Formulation Solubility & Formulation In-vitro Efficacy (IC50)->Solubility & Formulation MTD Study MTD Study Solubility & Formulation->MTD Study PK/PD Study PK/PD Study MTD Study->PK/PD Study Efficacy Study Efficacy Study PK/PD Study->Efficacy Study Optimal Dose Optimal Dose Efficacy Study->Optimal Dose TroubleshootingDecisionTree Figure 2: Troubleshooting Decision Tree for In-Vivo Studies Start Start Issue Issue Start->Issue Toxicity Toxicity Issue->Toxicity High Toxicity? Lack of Efficacy Lack of Efficacy Issue->Lack of Efficacy No Effect? Inconsistent Results Inconsistent Results Issue->Inconsistent Results Variable Data? Reduce Dose Reduce Dose Toxicity->Reduce Dose Refine Formulation Refine Formulation Toxicity->Refine Formulation Lack of Efficacy->Refine Formulation Check PK Check PK Lack of Efficacy->Check PK Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol

References

Technical Support Center: Engineered TIMP-1 Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the expression and purification of engineered Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).

Troubleshooting Guide

This section addresses common issues encountered during the experimental workflow.

Question: My engineered TIMP-1 expression levels are very low or undetectable. What are the potential causes and solutions?

Answer: Low or no expression of recombinant TIMP-1 is a frequent challenge that can stem from several factors, from genetic constructs to culture conditions.[1][2][3]

  • Potential Causes:

    • Codon Usage: The codons in your engineered TIMP-1 gene may not be optimal for your chosen expression host (e.g., E. coli), leading to inefficient translation.[4]

    • Promoter Strength/Induction: The promoter in your expression vector may be weak, or the induction conditions (e.g., IPTG concentration, induction time) may be suboptimal.[1]

    • Plasmid Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can prevent the synthesis of a full-length protein.[1]

    • Protein Toxicity: The engineered TIMP-1 variant might be toxic to the host cells, leading to slow growth or cell death after induction.

    • mRNA Instability: The mRNA transcript of your gene could be unstable and degrade quickly within the host cell.

  • Solutions & Troubleshooting Steps:

    • Sequence Verification: Always sequence your final plasmid construct to confirm the integrity and correct reading frame of your engineered TIMP-1 gene.[1]

    • Codon Optimization: Use codon optimization tools to redesign your gene sequence for the specific expression host. This involves replacing rare codons with more frequently used ones without altering the amino acid sequence.[4][5][6]

    • Optimize Induction Conditions: Titrate the inducer concentration (e.g., 0.1-1 mM IPTG) and vary the post-induction incubation time and temperature. Lowering the temperature (e.g., 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.[1]

    • Change Expression Host/Vector: Consider using a different E. coli strain (e.g., BL21(DE3) pLysS to reduce basal expression) or a vector with a stronger or more tightly regulated promoter.[2][3] For complex variants, a eukaryotic system like mammalian HEK293 cells may be necessary for proper folding and post-translational modifications.[7][8][9]

    • Test for Toxicity: Monitor cell growth rates post-induction. A sharp decline in growth compared to uninduced controls suggests toxicity. Using a vector with tighter regulation of basal expression can help.

Question: My expressed TIMP-1 is insoluble and forming inclusion bodies in E. coli. How can I increase its solubility?

Answer: TIMP-1 contains six disulfide bonds, and its complex structure often leads to misfolding and aggregation into insoluble inclusion bodies when expressed in the reducing environment of the E. coli cytoplasm.[2][10][11]

  • Potential Causes:

    • High Expression Rate: Rapid protein synthesis driven by strong promoters at high temperatures (e.g., 37°C) can overwhelm the cellular folding machinery.[2]

    • Lack of Disulfide Bond Formation: The cytoplasm of E. coli is a reducing environment, which prevents the formation of the six disulfide bonds critical for TIMP-1's native structure.

    • Absence of Post-Translational Modifications: TIMP-1 is naturally a glycoprotein.[12] While glycosylation is not always essential for inhibitory activity, its absence in E. coli can affect solubility and stability for some variants.

  • Solutions & Troubleshooting Steps:

    • Lower Expression Temperature: Reduce the culture temperature to 16-25°C after induction. Slower protein synthesis rates can give the polypeptide more time to fold correctly.[2]

    • Periplasmic Expression: Target the protein to the more oxidizing environment of the E. coli periplasm by adding an N-terminal signal peptide (e.g., PelB, DsbA). This facilitates disulfide bond formation. Co-expression with disulfide isomerase (DsbC) in the periplasm can further enhance correct folding.[13]

    • Use Solubility-Enhancing Fusion Tags: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your engineered TIMP-1.

    • Refolding from Inclusion Bodies: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl) and then attempt to refold it into its active conformation. This typically involves a slow removal of the denaturant via dialysis in the presence of a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[14][15][16]

    • Switch to a Eukaryotic Expression System: For variants that are particularly difficult to express in E. coli, switching to a mammalian (e.g., HEK293) or insect cell system can provide the necessary cellular machinery for complex folding and post-translational modifications.[7][9]

Question: My final yield after purification is very low, despite good initial expression. What are the common reasons for this loss?

Answer: Significant protein loss during purification can occur at several stages, including cell lysis, affinity column binding, and elution.[1][17]

  • Potential Causes:

    • Inefficient Cell Lysis: Incomplete disruption of cells leaves a substantial amount of protein trapped in the cell debris.[17]

    • Protein Degradation: Proteases released from the host cell during lysis can degrade the target protein.[18]

    • Inaccessible Affinity Tag: The polyhistidine (His) tag may be buried within the folded protein structure, preventing it from binding to the IMAC resin.[18]

    • Suboptimal Buffer Conditions: The pH, salt concentration, or imidazole concentration in the binding, wash, or elution buffers may not be optimal, leading to poor binding, premature elution, or protein precipitation on the column.[1]

  • Solutions & Troubleshooting Steps:

    • Optimize Lysis: Ensure efficient cell lysis by using appropriate methods (e.g., sonication, high-pressure homogenization) and confirm lysis efficiency under a microscope.

    • Add Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer immediately before use and perform all purification steps at 4°C to minimize proteolytic degradation.[18]

    • Verify Tag Accessibility: If you suspect a buried tag, you can perform a small-scale purification under denaturing conditions. If the yield improves, the tag is likely inaccessible in the natively folded protein.[18]

    • Optimize Buffer Composition:

      • Binding Buffer: Include a low concentration of imidazole (10-40 mM) to prevent non-specific binding of host proteins with exposed histidines.[19]

      • Wash Buffer: Increase the imidazole concentration in the wash buffer incrementally to remove weakly bound contaminants without eluting your target protein.

      • Elution Buffer: Use a sufficiently high concentration of imidazole (e.g., 250-500 mM) for efficient elution. A gradient elution can help determine the optimal concentration.[19][20]

    • Analyze Flow-through and Wash Fractions: Run SDS-PAGE on samples from each purification step (lysate, flow-through, washes, and elutions) to identify where the protein is being lost.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for engineered TIMP-1?

A1: The optimal expression system depends on the specific TIMP-1 variant and the intended downstream application.

  • E. coli is cost-effective and allows for rapid, high-yield production. It is particularly suitable for simpler TIMP-1 domains (e.g., N-TIMP-1) or variants that can be successfully refolded from inclusion bodies or expressed in the periplasm.[10][13]

  • Mammalian cells (e.g., HEK293, CHO) are preferred for producing full-length, glycosylated TIMP-1 that more closely resembles the native human protein.[7][8] This system is often necessary for complex engineered variants to ensure proper folding, stability, and biological activity.[9]

Q2: How can I refold engineered TIMP-1 from E. coli inclusion bodies?

A2: Refolding TIMP-1 requires a carefully controlled process to ensure the correct formation of its six disulfide bonds.[14][15]

  • Solubilization: Isolate and wash the inclusion bodies. Solubilize them in a buffer containing a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to fully unfold the protein and reduce all cysteine residues.[16]

  • Refolding: Rapidly dilute the denatured protein into a large volume of refolding buffer. This buffer should have a suitable pH and contain a redox shuffling system, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione, to facilitate the correct formation of disulfide bonds.[14][16] A slow removal of the denaturant by dialysis is an alternative method.[14]

  • Purification of Refolded Protein: Purify the correctly folded, active TIMP-1 from misfolded and aggregated species using affinity chromatography (e.g., based on an MMP catalytic domain) or size-exclusion chromatography.[10]

Q3: What is a standard protocol for purifying His-tagged TIMP-1?

A3: Immobilized Metal Affinity Chromatography (IMAC) is the standard method for purifying His-tagged proteins.[19][20][21]

  • Preparation: Lyse the cells and clarify the lysate by centrifugation. Add imidazole to the supernatant to a final concentration of 20-40 mM.[19]

  • Binding: Load the clarified lysate onto an IMAC column charged with Nickel (Ni-NTA) or Cobalt (Co-Talon) ions.[20]

  • Wash: Wash the column with a binding buffer containing a moderate imidazole concentration (e.g., 40-60 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged TIMP-1 using a buffer with a high concentration of imidazole (e.g., 250-500 mM) or by lowering the pH.[19][20]

Q4: How can I assess the biological activity of my purified engineered TIMP-1?

A4: The primary activity of TIMP-1 is the inhibition of Matrix Metalloproteinases (MMPs). This can be measured using an MMP inhibition assay.[7][22] The assay involves incubating a known amount of an active MMP (e.g., MMP-2 or MMP-9) with a fluorogenic peptide substrate. The rate of substrate cleavage is measured by an increase in fluorescence. The assay is then repeated in the presence of varying concentrations of your purified engineered TIMP-1. The concentration of TIMP-1 that causes 50% inhibition of MMP activity is its IC50 value, a key measure of its inhibitory potency.

Q5: What are the recommended storage conditions for purified engineered TIMP-1?

A5: For long-term storage, purified TIMP-1 should be stored at -20°C or -70°C. It is advisable to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[8] The protein can be lyophilized from a suitable buffer for storage at ambient temperature or reconstituted in a buffer containing a cryoprotectant like glycerol for frozen storage.[8]

Quantitative Data Summary

Table 1: Comparison of Engineered TIMP-1 Expression Systems

Expression SystemHostTypical Yield (per L culture)GlycosylationDisulfide BondsReference
CytoplasmicE. coli BL21(DE3)30 mg (from refolded inclusion bodies)NoFormed during in vitro refolding[14]
PeriplasmicE. coli BL21(DE3)0.2 - 1.4 mgNoFormed in periplasm[13]
MammalianHEK293-FreestyleNot specified, but sufficient for purification and assaysYesFormed in ER[7]
MammalianNS0 (Mouse Myeloma)Not specified, but sufficient for commercial productionYesFormed in ER

Table 2: Purification Parameters for His-tagged TIMP-1 via IMAC

ParameterBuffer ComponentTypical ConcentrationPurposeReference
Binding Buffer Sodium Phosphate20 mM, pH 7.4Buffering agent[19]
NaCl0.5 MReduces ionic interactions[19]
Imidazole20 - 40 mMReduces non-specific binding[19]
Elution Buffer Sodium Phosphate20 mM, pH 7.4Buffering agent[19]
NaCl0.5 MReduces ionic interactions[19]
Imidazole250 - 500 mMCompetes with His-tag for binding[19]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Engineered TIMP-1 from E. coli Inclusion Bodies

This protocol outlines the steps for expressing TIMP-1 in E. coli, isolating inclusion bodies, and purifying the protein using IMAC under denaturing conditions.

  • Transformation and Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing your engineered TIMP-1 gene.

    • Inoculate a 5 mL starter culture and grow overnight.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to incubate at 37°C for 4 hours to maximize inclusion body formation.

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cell debris and membrane proteins.[16]

  • Denaturing IMAC Purification:

    • Solubilize the washed inclusion bodies in binding buffer (20 mM sodium phosphate, 0.5 M NaCl, 8 M urea, 20 mM imidazole, pH 7.4).

    • Clarify the solubilized protein solution by centrifugation.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with the same binding buffer.

    • Wash the column with several column volumes of wash buffer (same as binding buffer, but with 40-60 mM imidazole).

    • Elute the protein with elution buffer (20 mM sodium phosphate, 0.5 M NaCl, 8 M urea, 500 mM imidazole, pH 7.4).

    • Analyze fractions by SDS-PAGE to confirm the purity of the eluted TIMP-1.

  • Refolding and Final Purification (if required):

    • The eluted, denatured protein can then be refolded by dialysis against a refolding buffer as described in the FAQs.

    • Perform a final polishing step using size-exclusion chromatography to separate correctly folded monomers from aggregates.

Visualizations

Expression_Purification_Workflow cluster_Expression Expression Phase cluster_Purification Purification Phase cluster_Downstream Downstream Processing Transformation Transformation into E. coli CultureGrowth Culture Growth (OD600 0.6-0.8) Transformation->CultureGrowth Induction Induction (IPTG) CultureGrowth->Induction Incubation Incubation (4h @ 37°C) Induction->Incubation CellHarvest Cell Harvest (Centrifugation) Incubation->CellHarvest Lysis Cell Lysis (Sonication) CellHarvest->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (8M Urea) IB_Isolation->Solubilization IMAC_Binding IMAC Binding Solubilization->IMAC_Binding IMAC_Wash IMAC Wash IMAC_Binding->IMAC_Wash IMAC_Elution IMAC Elution IMAC_Wash->IMAC_Elution Refolding Refolding (Dialysis) IMAC_Elution->Refolding FinalPurification Final Purification (SEC) Refolding->FinalPurification ActivityAssay Activity Assay FinalPurification->ActivityAssay

Caption: Workflow for engineered TIMP-1 expression in E. coli and purification from inclusion bodies.

TIMP1_Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space TIMP1 TIMP-1 TIMP1_MMP TIMP-1:MMP (Inactive Complex) TIMP1->TIMP1_MMP Binds & Inhibits CD63 CD63 TIMP1->CD63 Binds (MMP-independent) MMP Active MMP MMP->TIMP1_MMP Integrin Integrin β1 CD63->Integrin Src Src CD63->Src Activates YAP_TAZ YAP/TAZ Src->YAP_TAZ Activates Nucleus Nucleus YAP_TAZ->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates

Caption: TIMP-1 signaling pathways: MMP-dependent inhibition and MMP-independent cell signaling.[23][24][25][26]

Caption: Troubleshooting logic for low yield of engineered TIMP-1.

References

Technical Support Center: Improving the Stability of TMP920 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with TMP920. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared from a DMSO stock, immediately forms a precipitate when added to my aqueous cell culture medium. What is causing this and how can I fix it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous medium where it is poorly soluble.[1][2] Several factors can contribute to this, and there are multiple strategies to mitigate it.

Potential Causes and Solutions for Immediate Precipitation:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific medium.[1][3]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate solution dropwise to the final volume of media while gently vortexing.[1]
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][4]
High Final DMSO Concentration While DMSO aids solubility, final concentrations above 0.5% can be toxic to cells and may not be sufficient to maintain solubility for highly hydrophobic compounds.[3]Keep the final DMSO concentration as low as possible, typically ≤0.1%, and always include a DMSO-only vehicle control in your experiments.[4]

Q2: I've noticed a decline in the activity of my this compound aliquots over time, even when stored at -20°C. What could be the cause?

A2: A loss of activity suggests that this compound may be degrading. Common causes of degradation for small molecules in solution include hydrolysis, oxidation, light sensitivity, and issues related to repeated freeze-thaw cycles.[5][6]

Troubleshooting Loss of this compound Activity:

Potential CauseDescriptionRecommended Action
Hydrolysis This compound's heterocyclic core may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[5]Optimize the pH of your storage buffer. Assess the stability of this compound in buffers of different pH values (e.g., 5.0, 7.4, 8.5) to find the range where it is most stable.[3]
Oxidation Electron-rich parts of the this compound molecule may be sensitive to oxidation from dissolved oxygen in the solvent.[5]Prepare solutions with degassed solvents. Consider adding antioxidants like ascorbic acid to your buffer, if compatible with your assay. Store aliquots under an inert gas like argon or nitrogen.[7]
Photodegradation This compound is sensitive to light, and exposure can lead to chemical degradation.[8]Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[5] Perform experiments under subdued lighting conditions when possible.
Freeze-Thaw Cycles Repeatedly freezing and thawing DMSO stock solutions can introduce moisture, as DMSO is hygroscopic, potentially leading to degradation or precipitation.[9]Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for longer-term stability.[10]

Troubleshooting Guide: Advanced Stability Issues

Issue: Inconsistent results in cell-based assays.

This can be a frustrating problem often linked to the stability and solubility of the compound in the complex environment of cell culture media.[2]

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.[1][4]

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Serial Dilution in DMSO: Create a 2-fold serial dilution of the 10 mM stock solution in DMSO.

  • Dilution in Media: In a 96-well clear-bottom plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) complete cell culture medium. This maintains a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that mimics your experiment's duration (e.g., 24 hours).

  • Assessment:

    • Visual: Inspect the wells for any signs of cloudiness or precipitate.

    • Microscopic: Examine a small aliquot from each well under a microscope to look for crystalline structures.[4]

    • Quantitative: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to a DMSO-only control indicates precipitation.[1]

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify the likely degradation products and the intrinsic stability of a molecule under various stress conditions.[11][12] This helps in developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the this compound solution to the following conditions in separate, clearly labeled vials. Include a control sample protected from all stress conditions.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[11]

    • Thermal Degradation: Incubate at 70°C for 48 hours.

    • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] A sample protected by aluminum foil should be used as a dark control.[16]

  • Neutralization: After the incubation period, neutralize the acid and base hydrolysis samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[17][18]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation.[5]

Caption: Workflow for a forced degradation study of this compound.

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO>100
Ethanol15.3
Methanol25.1
Water<0.01
PBS (pH 7.4)<0.01

Table 2: Summary of Forced Degradation Study Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
1N HCl, 60°C, 2h15.2%2
1N NaOH, 60°C, 2h18.5%3
3% H₂O₂, RT, 24h8.9%1
Heat, 70°C, 48h5.5%1
Light (ICH Q1B)22.1%4

Disclaimer: The data presented in these tables are for illustrative purposes for the hypothetical compound this compound and are intended to guide experimental design.

References

Technical Support Center: Overcoming Off-Target Effects of MMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Matrix Metalloproteinase (MMP) inhibitors. Our goal is to help you mitigate off-target effects and ensure the validity and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with MMP inhibitors, offering potential causes and step-by-step solutions.

Problem 1: My MMP inhibitor is causing unexpected cellular toxicity or altered cell morphology at concentrations where it should be specific.

  • Potential Causes:

    • Off-target inhibition: The inhibitor may be affecting other essential metalloproteinases (e.g., ADAMs - A Disintegrin and Metalloproteinases) or other enzymes crucial for cell survival.[1][2] Broad-spectrum inhibitors, particularly those with a hydroxamic acid zinc-binding group, are prone to this.[3][4]

    • Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) might be reaching toxic concentrations in your cell culture.[5]

    • Inhibitor precipitation: The inhibitor may not be fully dissolved, leading to inconsistent concentrations and potential cytotoxic aggregates.[5]

    • Compound instability: The inhibitor might be degrading into toxic byproducts under your experimental conditions.

  • Solutions:

    • Validate Inhibitor Specificity:

      • Perform a selectivity panel assay to test your inhibitor against a range of related metalloproteinases (e.g., other MMPs, ADAMs).

      • Consult the manufacturer's data sheet for selectivity information.

      • Consider using a more selective, next-generation inhibitor that targets exosites or non-catalytic domains.[6][7][8]

    • Optimize Inhibitor Concentration:

      • Conduct a dose-response curve to determine the lowest effective concentration that inhibits your target MMP without causing toxicity.

      • Compare your working concentration to published IC50 and Ki values for the target MMP and known off-targets.

    • Control for Solvent Effects:

      • Include a vehicle control (solvent only) in all experiments to assess the effect of the solvent on cell viability.[5]

      • Ensure the final solvent concentration is low and consistent across all experimental conditions.

    • Ensure Proper Solubilization:

      • Visually inspect your inhibitor stock solution for any precipitates.

      • If solubility is an issue, try gentle warming, vortexing, or sonication. Always check the manufacturer's recommendations.

    • Run Cytotoxicity Assays:

      • Use standard cell viability assays (e.g., MTT, LDH) to quantify the cytotoxic effects of your inhibitor.

      • Include positive and negative controls to validate your assay.

Problem 2: I'm observing inhibition of a biological process that is not known to be directly regulated by my target MMP.

  • Potential Causes:

    • Inhibition of upstream or downstream signaling pathways: MMPs can modulate signaling cascades by processing growth factors, cytokines, and their receptors.[9][10][11] Off-target inhibition of other proteases could indirectly affect these pathways.

    • "Protease web" complexity: The intricate network of proteases and their inhibitors means that inhibiting one component can have unforeseen consequences on the entire system.[1]

    • Lack of inhibitor specificity: The inhibitor may be affecting other MMPs or proteases that play a role in the observed biological process.[1][2]

  • Solutions:

    • Map the Signaling Pathway:

      • Review the literature to understand the known signaling pathways involved in the biological process you are studying and how MMPs might intersect with them.

    • Use a Rescue Experiment:

      • If possible, try to "rescue" the phenotype by adding a downstream component of the signaling pathway that you believe is being affected.

    • Employ a More Selective Inhibitor:

      • Switch to an inhibitor with a better selectivity profile.[1][12] Monoclonal antibodies or inhibitors targeting exosites can offer higher specificity.[4][7]

    • Utilize Genetic Approaches:

      • Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down your target MMP. This can help confirm that the observed phenotype is a direct result of inhibiting your target.

    • Validate with a Structurally Different Inhibitor:

      • Use a second, structurally unrelated inhibitor for your target MMP to see if it reproduces the same biological effect. This helps to rule out off-target effects specific to the chemical scaffold of the first inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of broad-spectrum MMP inhibitors?

A1: The most well-documented off-target effect, particularly from early clinical trials with broad-spectrum MMP inhibitors, is musculoskeletal syndrome (MSS).[1][3] This syndrome is characterized by joint pain (arthralgia), muscle pain (myalgia), and inflammation of tendons (tendinitis).[1] This is thought to be caused by the inhibition of multiple MMPs and possibly other related enzymes like ADAMs, which are essential for normal tissue homeostasis in joints and tendons.[1][3] Other reported issues include gastrointestinal disorders and a general lack of specificity leading to the inhibition of beneficial MMP activities.[1]

Q2: How can I choose a more specific MMP inhibitor for my experiment?

A2: Selecting a specific MMP inhibitor is crucial for minimizing off-target effects. Here are some strategies:

  • Review the literature: Look for studies that have used and validated specific MMP inhibitors for your target of interest.

  • Consult inhibitor databases and manufacturer data: Look for inhibitors with a high-selectivity index (a large difference in Ki or IC50 values between the target MMP and other MMPs, ideally around 3 orders of magnitude).[1]

  • Consider the inhibitor's mechanism of action:

    • Active-site directed inhibitors: Traditional inhibitors often target the highly conserved catalytic zinc ion, leading to a lack of specificity.[1][12]

    • Exosite-targeting inhibitors: Newer inhibitors are being designed to bind to less conserved secondary sites (exosites) on the MMP, which can provide greater specificity.[7][8]

    • Antibody-based inhibitors: Monoclonal antibodies can offer very high specificity for a single MMP.[4][13]

  • Start with a selectivity profile: If possible, screen your candidate inhibitors against a panel of MMPs and other relevant proteases to confirm their specificity in your experimental system.

Q3: What are the essential experimental controls to include when using MMP inhibitors?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: This is a sample treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This control accounts for any effects of the solvent itself.[5]

  • Positive Control Inhibitor: Use a well-characterized, potent inhibitor of your target MMP to confirm that the assay is working correctly and that inhibition can be detected.[5]

  • Negative Control Compound: A structurally similar but inactive compound can help to rule out non-specific effects of the chemical scaffold.

  • No-Enzyme Control: In biochemical assays, this control contains all reaction components except the MMP enzyme to determine the background signal.[5]

  • Genetic Controls: As mentioned in the troubleshooting guide, using siRNA, shRNA, or knockout models for your target MMP can provide strong evidence for the specificity of the observed effects.

Q4: My MMP activity assay is giving inconsistent results. What should I check?

A4: Inconsistent results in MMP activity assays can arise from several factors:

  • Enzyme Activity: Ensure the MMP enzyme is active. Improper storage (should be at -70°C), repeated freeze-thaw cycles, or delays in use can lead to loss of activity.[5][14]

  • Substrate Integrity: Fluorescent substrates can degrade over time, especially with exposure to light. Store them protected from light at -20°C.[5]

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[5] Ensure your pipettes are calibrated.

  • Inhibitor Precipitation: As mentioned earlier, ensure your inhibitor is fully dissolved in the assay buffer.[5]

  • Assay Buffer Composition: MMPs are zinc- and calcium-dependent enzymes. Using the correct buffer with the necessary cofactors is critical for their activity.[5]

  • High Background Fluorescence: Your test compound might be autofluorescent. Always include a sample blank containing the inhibitor but no MMP enzyme to correct for this.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of MMP inhibitors to aid in comparison and selection.

Table 1: Selectivity Profile of Common MMP Inhibitors (IC50 values in nM)

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase A)MMP-9 (Gelatinase B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)Off-Target Example (ADAM17)
Marimastat 584736
Batimastat 20420411
Prinomastat 130057012018947
Doxycycline >10,00025,00013,0003,000>10,000>10,000
Selective Inhibitor A >10,000>10,0005>10,000>10,000>10,000
Selective Inhibitor B >10,00010>1,000>10,00050>10,000

Note: These values are approximate and can vary depending on the assay conditions. They are compiled from various literature sources for comparative purposes.

Key Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

  • Sample Preparation:

    • Collect cell culture supernatant or tissue lysates. Avoid serum-containing media as serum contains MMP inhibitors.[14]

    • Determine the protein concentration of your samples using a standard protein assay (e.g., BCA).

    • Mix equal amounts of protein with non-reducing sample buffer (contains SDS but not β-mercaptoethanol or DTT). Do not boil the samples, as this will irreversibly denature the enzymes.

  • Electrophoresis:

    • Prepare a polyacrylamide gel (typically 10%) containing gelatin (final concentration of 1 mg/mL).

    • Load your samples and a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120V) in a cold room or on ice to prevent enzyme activation during electrophoresis.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.

    • Incubate the gel overnight (16-24 hours) at 37°C in a development buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and a detergent like Brij-35).

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.

    • The clear bands represent areas where the gelatin has been degraded by MMPs. The position of the bands relative to the molecular weight marker indicates which MMP is present (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa).

Protocol 2: Western Blot for MMP Expression

This protocol is used to detect the protein levels of specific MMPs, which can be a useful correlate to activity data.

  • Sample Preparation:

    • Prepare cell or tissue lysates in RIPA buffer containing a protease inhibitor cocktail.

    • Determine protein concentration using a standard assay.

  • Electrophoresis and Transfer:

    • Mix protein samples with reducing Laemmli buffer and boil for 5 minutes.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for your target MMP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation Inhibitor & Assay Validation cluster_confirmation Phenotype Confirmation cluster_conclusion Conclusion p Unexpected Cytotoxicity or Off-Target Phenotype ic50 Dose-Response Curve (Determine IC50) p->ic50 1. Characterize Potency selectivity Selectivity Profiling (Test against other MMPs/ADAMs) ic50->selectivity 2. Assess Specificity viability Cytotoxicity Assay (MTT, LDH) selectivity->viability 3. Evaluate Toxicity controls Include Proper Controls (Vehicle, Positive/Negative) viability->controls 4. Validate Experiment genetic Genetic Knockdown (siRNA, CRISPR) controls->genetic 5. Confirm Target Involvement rescue Rescue Experiment genetic->rescue alt_inhib Use Structurally Different Inhibitor genetic->alt_inhib conc Confirm On-Target Effect or Identify Off-Target rescue->conc alt_inhib->conc signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling GF_Receptor Growth Factor Receptor MAPK MAPK Pathway GF_Receptor->MAPK Signal Transduction PI3K PI3K/Akt Pathway GF_Receptor->PI3K Pro_GF Pro-Growth Factor (Inactive) Pro_GF->GF_Receptor Binding ECM Extracellular Matrix (ECM) ECM->GF_Receptor Release of sequestered GFs MMP_inhibitor MMP Inhibitor MMP Active MMP MMP_inhibitor->MMP Inhibition MMP->Pro_GF Cleavage & Activation MMP->ECM Degradation Gene_Expression Gene Expression (Proliferation, Migration) MAPK->Gene_Expression PI3K->Gene_Expression

References

Technical Support Center: Refining MMP-9 Activity Assay Protocols for Consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their Matrix Metalloproteinase-9 (MMP-9) activity assay protocols for more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring MMP-9 activity?

A1: The two most prevalent methods for determining MMP-9 activity are gelatin zymography and fluorogenic substrate assays. Gelatin zymography is a sensitive technique that allows for the detection of pro- and active forms of MMP-9 by their ability to degrade gelatin embedded in a polyacrylamide gel.[1][2][3] Fluorogenic assays offer a more quantitative approach by measuring the fluorescence increase resulting from the cleavage of a specific peptide substrate by active MMP-9.[4][5][6]

Q2: My bands on the gelatin zymogram are faint or absent. What are the possible causes?

A2: Faint or absent bands can be due to several factors:

  • Low MMP-9 Concentration: Your sample may have a low concentration of MMP-9. Consider concentrating your sample, for instance, by using a filter for conditioned media.[7]

  • Insufficient Incubation Time: The incubation period may be too short for the enzyme to degrade the gelatin. Optimization of the incubation time is crucial.[7]

  • Presence of Inhibitors: Samples may contain endogenous inhibitors like Tissue Inhibitors of Metalloproteinases (TIMPs).[8]

  • Improper Sample Preparation: Ensure that samples are prepared correctly and that reducing agents are not included in the sample buffer, as they can interfere with the assay.[9]

Q3: Why are my zymography bands smeared?

A3: Smeared bands in a zymogram can be caused by high protein concentrations in the sample.[7] It is advisable to measure the total protein concentration and test different dilutions to find the optimal loading amount.[9] Distorted bands can also occur with cell lysates and tissue extracts.[3]

Q4: How can I differentiate between the pro- and active forms of MMP-9 in my zymogram?

A4: Gelatin zymography can distinguish between the pro-form (pro-MMP-9) and the active form of the enzyme based on their different molecular weights.[1][2] Pro-MMP-9 has a molecular weight of approximately 92 kDa, while the active form is smaller, around 82 kDa.[3][10] Including a positive control with known forms of MMP-9 can aid in identification.[3]

Q5: What is the purpose of APMA in MMP-9 activity assays?

A5: p-Aminophenylmercuric acetate (APMA) is an organomercurial compound used to activate the latent pro-form of MMP-9 in vitro.[11][12] This allows for the measurement of total MMP-9 activity in a sample.[11]

Troubleshooting Guides

Gelatin Zymography
Problem Possible Cause Solution
No bands or very faint bands Low MMP-9 concentration in the sample.Concentrate the sample using methods like ultrafiltration.[7]
Insufficient incubation time for gelatin degradation.Increase the incubation time; optimization may be required.[7]
Presence of endogenous inhibitors (e.g., TIMPs).Consider methods to dissociate MMP-inhibitor complexes, though this can be challenging.
Incorrect sample buffer composition (e.g., presence of reducing agents).Use a non-reducing sample buffer for zymography.[9]
Smeared bands High protein concentration in the loaded sample.Determine the total protein concentration and test a range of dilutions to find the optimal loading amount.[7][9]
Sample type (cell lysates or tissue extracts).These sample types may naturally produce less defined bands.[3]
Distorted bands Uneven polymerization of the gel.Ensure the gel is prepared carefully and allowed to polymerize completely and evenly.
High salt concentration in the sample.Desalt the sample before loading.
High background staining Incomplete removal of SDS after electrophoresis.Increase the duration and number of washes with the washing buffer (containing Triton X-100).[9]
Insufficient destaining.Extend the destaining time until clear bands are visible against a dark background.[9]
Fluorometric MMP-9 Activity Assay
Problem Possible Cause Solution
Low or no signal Low concentration of active MMP-9.If measuring total MMP-9, ensure complete activation with APMA. Optimize APMA concentration and incubation time.[12]
Inactive enzyme.Ensure proper storage and handling of the MMP-9 enzyme to maintain its activity. Avoid repeated freeze-thaw cycles.[13]
Incorrect excitation/emission wavelengths.Verify the correct wavelengths for the specific fluorogenic substrate being used.[5][6]
Quenching of the fluorescent signal by components in the sample.Run a control with the substrate and sample without the enzyme to check for quenching effects.
High background fluorescence Autohydrolysis of the substrate.Prepare the substrate solution fresh and store it protected from light.
Contaminated reagents or buffers.Use high-purity reagents and water to prepare all solutions.
Inconsistent results between wells/replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature fluctuations.Maintain a constant and optimal temperature during the assay incubation.[14]
Incomplete mixing of reagents.Gently mix the contents of the wells after adding each reagent.
Inhibitor screening assay shows no inhibition Inactive inhibitor compound.Verify the stability and solubility of the inhibitor in the assay buffer.
Incorrect inhibitor concentration.Test a range of inhibitor concentrations to determine the IC50 value.
Insufficient pre-incubation of the enzyme with the inhibitor.Allow for a pre-incubation step for the inhibitor to bind to the enzyme before adding the substrate.[4]

Experimental Protocols

Detailed Gelatin Zymography Protocol

This protocol is adapted for detecting secreted MMP-9 activity in conditioned media.[1][9]

1. Sample Preparation:

  • Culture cells to 70-80% confluency.
  • Wash cells twice with serum-free media.
  • Incubate cells in serum-free media for a duration optimized for the specific cell line (e.g., 40-44 hours).[9]
  • Collect the conditioned media and centrifuge to remove cells and debris.[3]
  • Concentrate the media if necessary.[7]
  • Determine the protein concentration of all samples.

2. Gel Preparation (7.5% Acrylamide with Gelatin):

Component Separating Gel (10 mL) Stacking Gel (5 mL)
1.5 M Tris (pH 8.8) 2.5 mL-
0.5 M Tris (pH 6.8) -1.25 mL
30% Acrylamide/Bis-acrylamide 2.5 mL0.67 mL
Gelatin Solution (10 mg/mL) 1.0 mL-
Distilled Water 3.9 mL3.0 mL
10% SDS 100 µL50 µL
10% APS 50 µL25 µL
TEMED 10 µL5 µL

3. Electrophoresis:

  • Mix samples with non-reducing sample buffer.
  • Load equal amounts of protein per well. Include a molecular weight marker.
  • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

4. Renaturation and Development:

  • Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS.[9]
  • Incubate the gel in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100) at 37°C for 18-24 hours.

5. Staining and Destaining:

  • Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
  • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.[9] Areas of gelatin degradation will appear as clear bands.[1]

Fluorometric MMP-9 Inhibitor Screening Assay Protocol

This is a general protocol for screening MMP-9 inhibitors.[4][13]

1. Reagent Preparation:

  • Prepare the Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
  • Reconstitute the MMP-9 enzyme in an appropriate buffer and store on ice.
  • Prepare the fluorogenic MMP-9 substrate stock solution in DMSO and dilute to the working concentration in Assay Buffer.
  • Prepare a stock solution of the control inhibitor (e.g., NNGH) and test inhibitors in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Add Assay Buffer to the wells of a 96-well plate.
  • Add the control inhibitor and test inhibitors to their respective wells.
  • Add the MMP-9 enzyme to all wells except the blank.
  • Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.[4]
  • Initiate the reaction by adding the MMP-9 substrate to all wells.
  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 328/420 nm) at 37°C for 30-60 minutes.[4][13]

3. Data Analysis:

  • Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
  • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

Signaling Pathways and Experimental Workflows

MMP9_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell ProMMP9 Pro-MMP-9 (92 kDa) (Inactive) ActiveMMP9 Active MMP-9 (82 kDa) ProMMP9->ActiveMMP9 Proteolytic Cleavage (e.g., by other MMPs, Serine Proteases) TIMP1 TIMP-1 ActiveMMP9->TIMP1 Inhibits ECM Extracellular Matrix (e.g., Collagen IV, Gelatin) ActiveMMP9->ECM Degrades DegradedECM Degraded ECM Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Signaling Intracellular Signaling (e.g., MAPK, NF-κB) Stimuli->Signaling Activates Gene MMP-9 Gene Transcription Signaling->Gene Induces Secretion Secretion Gene->Secretion Leads to Secretion->ProMMP9 Releases

Caption: MMP-9 activation and signaling pathway.

Zymography_Workflow SamplePrep 1. Sample Preparation (e.g., Conditioned Media) Electrophoresis 2. SDS-PAGE (Non-reducing, Gelatin-containing gel) SamplePrep->Electrophoresis Renaturation 3. Renaturation Wash (Triton X-100) Electrophoresis->Renaturation Incubation 4. Incubation (Development Buffer, 37°C) Renaturation->Incubation Staining 5. Staining (Coomassie Blue) Incubation->Staining Destaining 6. Destaining Staining->Destaining Analysis 7. Analysis (Clear bands indicate activity) Destaining->Analysis

Caption: Experimental workflow for gelatin zymography.

References

Technical Support Center: Navigating Solubility Challenges of Novel Protein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with novel protein inhibitors.

Frequently Asked questions (FAQs)

Q1: My novel protein inhibitor precipitates out of solution upon dilution into my aqueous assay buffer. What are the likely causes and how can I resolve this?

A1: Precipitation upon dilution into an aqueous buffer is a frequent challenge, often indicating that the compound's concentration has surpassed its aqueous solubility limit. This phenomenon, sometimes called "crashing out," can be addressed by several strategies:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the inhibitor in your assay to a level below its solubility threshold.[1][2]

  • Optimize DMSO Concentration: While minimizing dimethyl sulfoxide (DMSO) is often a goal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[1] It is crucial to include a vehicle control to ensure the DMSO concentration does not interfere with the experimental results.[1]

  • Adjust the Buffer pH: The solubility of ionizable compounds is highly dependent on pH.[1][2][3] For acidic compounds, increasing the pH can enhance solubility, while basic compounds often become more soluble at a lower pH.[2] Experimenting with a range of pH values can help identify the optimal condition for your specific inhibitor.[1]

  • Utilize Co-solvents: The addition of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.[2][4]

Q2: What are co-solvents, and how do I choose the right one for my experiment?

A2: Co-solvents are organic solvents that, when mixed with water, increase the solubility of poorly soluble drugs.[4] The selection of an appropriate co-solvent system should be performed systematically.

Commonly used co-solvents include:

  • Ethanol

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400[2]

  • Propylene Glycol[2]

  • Glycerol[]

The choice of co-solvent and its concentration should be empirically determined for each inhibitor to ensure it does not negatively impact the protein target or assay performance.

Q3: Can surfactants help improve the solubility of my protein inhibitor?

A3: Yes, surfactants can be effective in solubilizing hydrophobic compounds by forming micelles that encapsulate the inhibitor.[6][7] Non-ionic surfactants are generally preferred in biological assays due to their lower toxicity.[6]

SurfactantTypical Concentration RangeNotes
Tween® 20/800.01 - 0.1%Commonly used non-ionic surfactants that can prevent precipitation.[2]
Triton™ X-1000.01 - 0.1%Another widely used non-ionic surfactant.[2]

Q4: How should I properly store my protein inhibitor stock solutions to maintain their solubility and stability?

A4: Proper storage is critical for preserving the integrity of your inhibitor.[1][8]

FormStorage TemperatureDurationImportant Considerations
Solid (Powder)-20°CUp to 3 yearsKeep desiccated to prevent hydration.[1]
4°CUp to 2 yearsCheck the product datasheet for specific recommendations.[1]
Stock Solution (in organic solvent)-20°C or -80°CVariesAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.[11]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5: Kinetic and thermodynamic solubility are two different measures that provide valuable information at different stages of drug discovery.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer.[12][13][14] It is a high-throughput assay often used in the early stages of drug discovery for initial compound screening.[13][14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer until equilibrium is reached.[12][16] This method is more time-consuming but provides a more accurate measure of solubility, which is crucial for later stages of development, including pre-formulation.[14][16]

For initial troubleshooting and screening, kinetic solubility assays are generally sufficient. For lead optimization and formulation development, thermodynamic solubility should be determined.[13]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with novel protein inhibitors.

G start Inhibitor Precipitates in Aqueous Buffer concentration Is the final concentration too high? start->concentration lower_conc Lower the final concentration concentration->lower_conc Yes ph Is the buffer pH optimal? concentration->ph No success Solubility Issue Resolved lower_conc->success adjust_ph Adjust buffer pH (±1-2 units from pKa) ph->adjust_ph No cosolvent Is a co-solvent needed? ph->cosolvent Yes adjust_ph->success add_cosolvent Add a co-solvent (e.g., PEG, Ethanol) cosolvent->add_cosolvent Yes surfactant Is a surfactant needed? cosolvent->surfactant No add_cosolvent->success add_surfactant Add a non-ionic surfactant (e.g., Tween-20) surfactant->add_surfactant Yes failure Consult Formulation Specialist surfactant->failure No add_surfactant->success

Caption: A troubleshooting workflow for addressing inhibitor precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[1]

Materials:

  • Novel protein inhibitor

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity or a nephelometer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.[1]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.[1]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm or by nephelometry to detect light scattering from precipitated particles.[14][16]

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in turbidity or light scattering compared to the buffer control) is the approximate kinetic solubility of your compound under these conditions.[1]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in DMSO stock->serial_dmso dilute_buffer Dilute into Aqueous Buffer in 96-well Plate serial_dmso->dilute_buffer incubate Incubate at Room Temperature dilute_buffer->incubate measure Measure Turbidity/Nephelometry incubate->measure determine_sol Determine Highest Soluble Concentration measure->determine_sol

Caption: Experimental workflow for the kinetic solubility assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This protocol outlines a "shake-flask" method to determine the equilibrium solubility of a compound.

Materials:

  • Solid (powder) form of the novel protein inhibitor

  • Aqueous buffer of interest

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid inhibitor to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[16]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed or by filtration.

  • Quantification: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved inhibitor using a validated analytical method such as HPLC or LC-MS/MS.[15][16]

  • Determine Thermodynamic Solubility: The measured concentration represents the thermodynamic solubility of the inhibitor in that specific buffer.

G start Add Excess Solid Inhibitor to Buffer equilibrate Equilibrate on Shaker (24-48h) start->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration of Supernatant (HPLC/LC-MS) separate->quantify result Thermodynamic Solubility quantify->result

Caption: Workflow for the thermodynamic (equilibrium) solubility assay.

References

Technical Support Center: Minimizing TMP920 Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of TMP920 during long-term experiments. Adherence to these protocols and troubleshooting guides will help ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or direct sunlight.[1] For long-term stability, it is recommended to store the solid compound at -20°C.[1][2]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A: To prepare a stock solution, allow the vial of this compound to warm to room temperature before opening to prevent condensation.[1] Use a high-purity, anhydrous solvent appropriate for your experimental model, such as DMSO or Ethanol.[1] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q3: How long can I store this compound stock solutions?

A: It is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C.[2] Generally, these will be usable for up to one month.[2] For optimal results, solutions should be made up and used on the same day whenever possible.[2]

Q4: What are the signs of this compound degradation?

A: Signs of degradation can include a change in the physical appearance of the solid (e.g., color change, clumping), decreased solubility, or a loss of biological activity in your experiments. Analytically, degradation can be observed by the appearance of new peaks and a decrease in the main this compound peak in techniques like HPLC or LC-MS.

Q5: My this compound is not dissolving properly. What should I do?

A: If you encounter solubility issues, first ensure that your solvent is anhydrous and of high purity.[1] Gentle warming or brief sonication can help facilitate dissolution; however, avoid excessive heat as it may degrade the compound.[1] If the problem persists, the compound may have degraded, and using a fresh vial is recommended.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in stock solutions or working solutions.Prepare fresh stock solutions from solid this compound more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light and store at -20°C or lower. Conduct a stability study of this compound in your experimental media.
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS). This compound has degraded into one or more new chemical entities.Characterize the degradation products using mass spectrometry to understand the degradation pathway. Optimize storage and handling conditions to minimize the formation of these products. Consider if the degradation products have any biological activity that could interfere with your experiment.
Precipitation of this compound in cell culture media. Poor solubility of this compound in aqueous media or interaction with media components.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). Prepare intermediate dilutions in a solvent miscible with your culture media. Evaluate the solubility of this compound in your specific media at the desired concentration and temperature.
Change in color of this compound solution. This may indicate oxidation or other chemical reactions.Discard the solution. Prepare a fresh solution using high-purity, anhydrous solvents. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid Powder -20°CUp to 6 months (refer to manufacturer's certificate of analysis)Keep in a tightly sealed, desiccated container. Protect from light.
Stock Solution in Anhydrous DMSO/Ethanol -20°CUp to 1 month[2]Aliquot to avoid freeze-thaw cycles. Protect from light. Use anhydrous solvents for best results.[1]
Aqueous/Working Solution 2-8°CUse on the same day[2]Stability in aqueous media is limited. Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Remove the vial of solid this compound from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.[1] This prevents moisture condensation inside the vial.[1]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C, protected from light.

Protocol 2: Assessment of this compound Stability in Experimental Media
  • Preparation: Prepare a working solution of this compound in your experimental cell culture media at the final desired concentration.

  • Incubation: Incubate the solution under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots immediately by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining concentration of this compound.

  • Data Evaluation: Plot the concentration of this compound versus time to determine its stability profile in your experimental media.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Verification cluster_3 Solution Implementation Inconsistent Results Inconsistent Results Check Storage Review Storage Conditions (-20°C, dark, dry) Inconsistent Results->Check Storage Check Handling Review Handling Procedures (aliquoting, solvent purity) Inconsistent Results->Check Handling Analytical Check Analyze Stock Solution (HPLC/LC-MS) Check Storage->Analytical Check Check Handling->Analytical Check Stability Study Perform Stability Study in Media Prepare Fresh Prepare Fresh Stock & Working Solutions Stability Study->Prepare Fresh If unstable in media Analytical Check->Stability Study If stock is stable Optimize Conditions Optimize Storage/Handling Analytical Check->Optimize Conditions If stock is degraded Optimize Conditions->Prepare Fresh

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound degradation.

Hypothetical Degradation Pathway of a Small Molecule

This compound This compound (Parent Compound) Hydrolysis Hydrolysis Product (e.g., ester cleavage) This compound->Hydrolysis H₂O Oxidation Oxidation Product (e.g., addition of -OH) This compound->Oxidation O₂ Photodegradation Photodegradation Product (e.g., ring opening) This compound->Photodegradation Light (hν)

Caption: A diagram illustrating potential degradation pathways for a small molecule like this compound.

References

Technical Support Center: Troubleshooting Cancer Cell Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cancer cell invasion assay results.

General Troubleshooting and FAQs

This section covers common issues applicable to various invasion assay formats.

Q1: Why am I seeing high variability between my experimental replicates?

High variability can stem from several factors, from initial cell culture conditions to minor inconsistencies in assay setup.[1]

Possible Causes and Solutions:

  • Cell Health and Passage Number:

    • Cause: Cells that are unhealthy, have been passaged too many times, or have been allowed to become over-confluent can exhibit altered invasive potential.[2][3] Continuous passaging can lead to genomic variation and selective overgrowth of certain cell populations.[3]

    • Solution: Always use healthy, viable cells, ideally with a low passage number (<10 splitting cycles).[3][4] Ensure cells are seeded from a stock that is not over-confluent.[2]

  • Inconsistent Cell Seeding:

    • Cause: Inaccurate cell counting or failure to properly resuspend the cell solution before seeding each replicate can lead to different numbers of cells in each well.[4]

    • Solution: Ensure a single-cell suspension by gently pipetting before counting and before seeding each well. It is recommended to mix the suspension before adding cells to each insert.[4]

  • Environmental Factors:

    • Cause: Minor fluctuations in temperature, CO2, and humidity can affect cell behavior.[5][6] Evaporation from outer wells of a multi-well plate can concentrate media components, altering experimental conditions.

    • Solution: Use a properly calibrated incubator and consider using the inner wells of a plate for experiments, filling the outer wells with sterile water or media to maintain humidity.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing variability in your invasion assays.

G start High Variability Observed check_cells Are cells healthy? (Low passage, >95% viability) start->check_cells check_seeding Is cell seeding uniform? (Accurate counting, resuspension) check_cells->check_seeding Yes sol_cells Solution: Use new, low-passage cell stock. Do not overgrow. check_cells->sol_cells No check_assay_setup Is assay setup consistent? (Matrigel, chemoattractant, bubbles) check_seeding->check_assay_setup Yes sol_seeding Solution: Recount cells. Mix suspension before each aliquot. check_seeding->sol_seeding No check_env Are incubation conditions stable? (Temp, CO2, Humidity) check_assay_setup->check_env Yes sol_assay_setup Solution: Standardize protocol. Check for bubbles, ensure uniform coating. check_assay_setup->sol_assay_setup No sol_env Solution: Calibrate incubator. Use outer wells for PBS to reduce evaporation. check_env->sol_env No end_node Low Variability Achieved check_env->end_node Yes sol_cells->check_cells sol_seeding->check_seeding sol_assay_setup->check_assay_setup sol_env->check_env

Caption: A decision tree for troubleshooting assay variability.

Transwell / Boyden Chamber Assay Troubleshooting

This is one of the most common methods for studying cell migration and invasion.[7] It uses a porous membrane insert to separate two compartments.

Q2: My cells are not invading or migrating. What is the problem?

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Pore Size The membrane pore size must be large enough for cells to actively squeeze through but not so large that they passively fall through.[8] For smaller cells like leukocytes, 3 µm pores are suitable, while larger cancer cells may require 5 µm or 8 µm pores.[8][9]
Insufficient Chemoattractant Gradient A strong chemoattractant gradient is required to induce migration.[10] Suspend cells in serum-free media in the upper chamber and use media with a chemoattractant (e.g., 10% FBS) in the lower chamber.[10] Consider serum-starving cells for 12-24 hours before the assay to increase their sensitivity.[4][8]
Matrigel Layer is Too Thick For invasion assays, an overly thick or non-uniform Matrigel layer can physically obstruct cell movement.[4] Optimize the Matrigel concentration and volume during preliminary experiments.[11]
Air Bubbles Air bubbles trapped beneath the insert membrane will prevent contact with the chemoattractant medium, inhibiting migration.[4][12] When adding the insert to the well, do so at an angle to allow air to escape.
Poor Cell Condition Cells may have lost their invasive potential due to high passage number or poor culture conditions.[4] Use low-passage cells and ensure they are healthy at the time of seeding.[2][4]
Q3: I see invading cells only at the edges of the membrane. Why?

This is a common issue often related to the physics of liquids in the well.

  • Cause: A meniscus can form in the upper chamber, pushing the cell suspension towards the periphery due to surface tension.[13] This results in a higher density of cells at the edges of the insert from the very beginning.

  • Solution: Gently agitate the plate after seeding to ensure a more uniform distribution of cells across the membrane.[12] Another solution is to add a larger volume of media to the upper chamber to minimize the meniscus effect near the insert surface.[13]

Experimental Protocol: Transwell Invasion Assay

This protocol is a general guideline; optimization for specific cell lines is crucial.[14]

  • Matrigel Coating (for Invasion Assays):

    • Thaw Matrigel on ice overnight at 4°C.[15] All materials (pipette tips, plates) must be kept cold to prevent premature gelling.[11][15]

    • Dilute Matrigel to the desired concentration (e.g., 200 µg/mL) with ice-cold, serum-free coating buffer.

    • Carefully add a small volume (e.g., 20-100 µL for a 24-well insert) to the center of the apical side of the insert, ensuring no bubbles form.[11]

    • Incubate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[11][15]

  • Cell Preparation and Seeding:

    • Culture cells to ~80% confluence.[16]

    • Serum-starve the cells for 12-24 hours if a high background migration is observed.[4]

    • Harvest cells and resuspend them in serum-free medium at the optimized concentration.[17]

    • Add the cell suspension (e.g., 100 µL) to the upper chamber of the insert.[17]

  • Assay Assembly and Incubation:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower well (e.g., 600 µL for a 24-well plate).[17]

    • Carefully place the insert into the well, avoiding air bubbles.[17]

    • Incubate for a predetermined time (e.g., 12-48 hours), which depends on the cell type's invasive capacity.[18]

  • Quantification:

    • Remove the inserts from the wells. Using a cotton swab, gently remove non-invading cells from the top surface of the membrane.[18]

    • Fix the invaded cells on the bottom of the membrane with a fixative like 4% paraformaldehyde.[18]

    • Stain the cells with a dye such as 0.2% Crystal Violet for 5-10 minutes.[17][18]

    • Wash the insert, allow it to dry, and count the stained cells in several fields of view using a microscope.

Transwell Assay Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat 1. Coat Insert with Matrigel (on ice) gel 2. Incubate 37°C to solidify gel coat->gel prep_cells 3. Prepare Cells (Harvest & resuspend in serum-free media) gel->prep_cells add_chemo 4. Add Chemoattractant to lower well seed_cells 5. Seed Cells into upper chamber add_chemo->seed_cells incubate 6. Incubate (e.g., 24h at 37°C) seed_cells->incubate remove_cells 7. Remove non-invading cells from top fix_stain 8. Fix and Stain invading cells remove_cells->fix_stain quantify 9. Image and Quantify (Count cells) fix_stain->quantify

Caption: Step-by-step workflow for a Transwell invasion assay.

Wound Healing / Scratch Assay Troubleshooting

This assay measures collective cell migration into a physically created gap in a confluent monolayer.[19][20]

Q4: The edges of my "wound" are uneven and I get inconsistent closure rates. How can I fix this?

Possible Causes and Solutions:

CauseRecommended Solution
Manual Scratching Variability Using a pipette tip to manually create the scratch can result in wounds of inconsistent width and can damage the underlying cell matrix.[21][22]
Cell Monolayer is Not Confluent If the cell monolayer is not fully confluent (95-100%) before the scratch is made, the starting point is inconsistent, leading to variable results.[15]
Cell Proliferation Cell division can be mistaken for cell migration, confounding the results, especially in long-term assays (>24 hours).[17][20]

Data on Improving Consistency:

MethodDescriptionAdvantageDisadvantage
Manual Pipette Tip A p200 or p1000 pipette tip is dragged across the monolayer.[20]Low cost and accessible.High variability in wound width and depth; can lift the cell sheet.[21][22]
Automated Wound Tool A specialized tool with multiple pins creates simultaneous, uniform scratches in a multi-well plate.[21]Highly reproducible wounds, leading to lower variability and more robust data.[21]Requires specialized equipment.
Culture Inserts A silicone insert creates a defined cell-free gap. The insert is removed to start the assay.[15][23]Creates a clean, standardized gap without damaging cells or the matrix.[15]Can be more expensive than manual scratching.
Circular Wound Assay A pipette tip attached to a vacuum is used to create a circular wound.[24]Improved precision and reproducibility compared to a linear scratch.[24]Requires a vacuum setup.
Experimental Protocol: Wound Healing Assay
  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will allow them to form a 100% confluent monolayer within 24-48 hours.[17][24]

  • Creating the Wound:

    • Option A (Scratch): Use a sterile p200 pipette tip to make a straight scratch across the center of the well.[15] Try to apply consistent pressure and speed.

    • Option B (Insert): If using a culture insert, gently remove it with sterile forceps to reveal the cell-free gap.[15]

  • Washing and Imaging:

    • Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[15]

    • Replace the PBS with fresh culture medium (often with reduced serum to minimize proliferation).

    • Capture the first image (Time 0) using a phase-contrast microscope.[17]

  • Incubation and Monitoring:

    • Place the plate in an incubator.[17]

    • Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound is closed.[17]

  • Data Analysis:

    • Measure the area or width of the cell-free gap at each time point using software like ImageJ.[19][23]

    • Calculate the percentage of wound closure relative to the Time 0 image.[23]

3D Spheroid Invasion Assay Troubleshooting

This assay models the invasion of cells from a tumor-like spheroid into a surrounding extracellular matrix.[16][25]

Q5: My cells are not forming uniform spheroids. What should I do?
  • Cause: Not all cell lines readily form compact spheroids. Some, like MDA-MB-231, may form loose cell aggregates instead.[26] The cell seeding density is also a critical factor.[16]

  • Solution:

    • Use Ultra-Low Attachment (ULA) Plates: These plates have a hydrogel coating that prevents cells from adhering and encourages them to aggregate and form spheroids.[25]

    • Optimize Seeding Density: The number of cells seeded per well directly impacts the final spheroid size. A good starting point is often 1,000-5,000 cells per well, but this must be optimized for each cell line.[25][27]

    • Centrifugation: A brief, low-speed centrifugation (e.g., 300 x g for 3-5 minutes) after seeding can help initiate cell aggregation at the bottom of the U-bottom wells.[27]

    • Matrix Addition: Some protocols add a small amount of basement membrane extract (BME) or Matrigel to the cell suspension to promote spheroid formation.[27]

Q6: I'm not seeing invasion from the spheroid into the matrix.
  • Cause: The matrix composition or density may be too high, or the cells may not be inherently invasive in a 3D context.

  • Solution:

    • Matrix Concentration: Ensure the BME/Matrigel is not too concentrated, which could inhibit invasion.[28] The matrix should be thawed and handled on ice to maintain its properties.[16]

    • Incubation Time: Spheroid invasion is often slower than 2D invasion. Assays may need to be monitored for several days (3-7 days).[27][29]

    • Positive Control: Use a known invasive cell line as a positive control to confirm that the assay conditions support invasion.

    • Imaging: Ensure your imaging setup can clearly distinguish the spheroid core from the invading cells, which often appear as spindle-like projections.[16]

Simplified Signaling Pathway: MMP-Mediated Invasion

Cancer cell invasion through the extracellular matrix (ECM) often requires the activity of enzymes like Matrix Metalloproteinases (MMPs), which degrade ECM components.

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) growth_factor Growth Factor (e.g., EGF) receptor Receptor (e.g., EGFR) growth_factor->receptor Binds signaling Intracellular Signaling (e.g., MAPK/ERK) receptor->signaling Activates transcription Transcription Factor (e.g., AP-1) signaling->transcription Activates mmp_gene MMP Gene Expression transcription->mmp_gene Induces pro_mmp Pro-MMP (Inactive) mmp_gene->pro_mmp Translates to active_mmp Active MMP pro_mmp->active_mmp Secreted & Activated ecm ECM Components (Collagen, Laminin) active_mmp->ecm Cleaves degraded_ecm Degraded ECM ecm->degraded_ecm Becomes invasion Cell Invasion degraded_ecm->invasion Allows

Caption: A simplified pathway of MMP-driven cell invasion.

References

Validation & Comparative

Comparative Efficacy Analysis: Engineered TIMP-1 Variants Versus Wild-Type TIMP-1

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) is a critical endogenous regulator of Matrix Metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.[1] The balance between MMPs and TIMPs is crucial for tissue homeostasis, and its dysregulation is implicated in various pathologies, including cancer, inflammation, and fibrosis.[1][2] Wild-type TIMP-1 is a broad-spectrum inhibitor, acting on several MMPs.[3][4] However, this lack of specificity can be a drawback in therapeutic applications where targeting a specific MMP is desired. To address this, protein engineering strategies have been employed to develop TIMP-1 variants with enhanced selectivity and affinity for specific MMPs.[5][6]

This guide provides a comparative overview of the efficacy of engineered TIMP-1 variants versus the wild-type protein. As the term "TMP920" did not yield specific results in the public domain, this guide will focus on well-characterized, engineered TIMP-1 variants from recent literature as illustrative examples of modified TIMP-1 efficacy. We will specifically highlight variants engineered for enhanced selectivity towards MMP-3 and MMP-9.

Dual Functions of TIMP-1: A Signaling Overview

TIMP-1 exhibits a dual functionality: it inhibits MMPs and also acts as a signaling molecule, influencing pathways related to cell growth, apoptosis, and proliferation.[7][8] These functions can be MMP-dependent or independent.

TIMP1_Function Dual Functionality of TIMP-1 TIMP1 TIMP-1 MMP_Inhibition MMP Inhibition TIMP1->MMP_Inhibition N-terminal domain Signaling MMP-Independent Signaling TIMP1->Signaling C-terminal domain ECM ECM Homeostasis MMP_Inhibition->ECM Cell_Surface_Receptor Cell Surface Receptors (e.g., CD63) Signaling->Cell_Surface_Receptor Downstream Downstream Signaling (PI3K/Akt, MAPK) Cell_Surface_Receptor->Downstream Cell_Processes Cell Growth, Proliferation, Anti-Apoptosis Downstream->Cell_Processes

Caption: Overview of TIMP-1's dual roles in MMP inhibition and cell signaling.

Quantitative Comparison of Inhibitory Efficacy

Engineered TIMP-1 variants have been developed to exhibit enhanced selectivity for specific MMPs. This is often quantified by the inhibition constant (Ki), where a lower value indicates stronger inhibition.

Table 1: Comparison of Inhibition Constants (Ki) of Wild-Type TIMP-1 and Engineered Variants against various MMPs.

InhibitorTarget MMPKi (pM)Fold Improvement vs. WTReference
Wild-Type TIMP-1 MMP-396.4 ± 8.9-[9]
MMP-9~3100 (0.61 nM Ki for C15 is >5-fold stronger)-[10]
MMP-10153 ± 11-[9]
TIMP-1-C6 (Engineered) MMP-3445 ± 121Weakened[9]
MMP-9>> (Weakened)Weakened[9]
MMP-10Not specified, but selective againstSelective[9]
TIMP-1-C15 (Engineered) MMP-9610> 5-fold[10]

Data presented as mean ± standard deviation where available.

Enhanced Functional Efficacy in Cellular Models

Beyond direct enzyme inhibition, the efficacy of engineered TIMP-1 variants is assessed in cell-based assays that model biological processes like cancer cell invasion.

Table 2: Comparative Efficacy in a Triple-Negative Breast Cancer (TNBC) Cell Invasion Assay.

InhibitorCell LineConcentrationRelative Invasion (% of control)Reference
Wild-Type TIMP-1 MDA-MB-23130 nMModest suppression[11]
TIMP-1-C15 (Engineered) MDA-MB-23130 nMStronger suppression (p=0.0183 vs WT)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.

Yeast Surface Display and Directed Evolution

This technique is used to generate and screen libraries of TIMP-1 variants for desired binding characteristics.

Yeast_Display_Workflow Yeast Surface Display Workflow for TIMP-1 Variants Start TIMP-1 Gene Library Create Library of TIMP-1 Mutants Start->Library Yeast Display on Yeast Surface Library->Yeast Screening Screen with Biotinylated MMP Yeast->Screening FACS Fluorescence-Activated Cell Sorting (FACS) Screening->FACS Selection Select High-Affinity Binders FACS->Selection Sequencing Sequence and Characterize Variants Selection->Sequencing

Caption: Workflow for engineering TIMP-1 variants using yeast surface display.

Methodology:

  • A library of TIMP-1 variants with targeted mutations is generated.[9]

  • These variants are displayed on the surface of yeast cells.[5]

  • The yeast library is incubated with a biotinylated target MMP.[9][10]

  • Fluorescence-activated cell sorting (FACS) is used to isolate yeast cells that exhibit high-affinity binding to the target MMP.[10]

  • Multiple rounds of sorting are performed with decreasing concentrations of the target MMP to select for the tightest binders.[10]

  • The genes of the selected TIMP-1 variants are sequenced and the proteins are expressed for further characterization.[9]

MMP Inhibition Assay

This assay quantifies the inhibitory potency of TIMP-1 variants.

Methodology:

  • A fluorogenic MMP substrate is used.[9]

  • The target MMP is incubated with the TIMP-1 variant at various concentrations.[9]

  • The substrate is added, and the fluorescence intensity is measured over time.

  • The data are fitted to Morrison's tight-binding equation to determine the inhibition constant (Ki).[9]

Cell Invasion Assay

This assay evaluates the ability of TIMP-1 variants to inhibit cancer cell invasion through a basement membrane matrix.

Methodology:

  • Triple-negative breast cancer cells (e.g., MDA-MB-231) are used.[11]

  • Cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[11]

  • The lower chamber contains a chemoattractant.

  • Cells are treated with either wild-type TIMP-1 or an engineered variant.[11]

  • After incubation, non-invading cells are removed from the upper surface of the insert.

  • Invading cells on the lower surface are stained and quantified.

Signaling Pathways Modulated by TIMP-1

TIMP-1's MMP-independent functions are mediated through cell surface receptors, leading to the activation of various signaling cascades that influence cell survival and proliferation.

TIMP1_Signaling_Pathway TIMP-1 MMP-Independent Signaling Pathways TIMP1 TIMP-1 CD63 CD63 TIMP1->CD63 binds PI3K PI3K CD63->PI3K activates Akt Akt PI3K->Akt activates p21_p27 p21, p27 (CDK Inhibitors) Akt->p21_p27 downregulates CyclinD1 Cyclin D1 Akt->CyclinD1 upregulates Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle CyclinD1->Cell_Cycle

Caption: TIMP-1's pro-survival and proliferative signaling cascade.

The binding of TIMP-1 to its receptor, such as CD63, can trigger the PI3K/Akt signaling pathway.[7][12] This leads to the phosphorylation of Akt, which in turn can downregulate cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and upregulate Cyclin D1, thereby promoting cell cycle progression.[7] Activated Akt also contributes to anti-apoptotic effects.[13][14]

Conclusion

Engineered TIMP-1 variants represent a promising therapeutic strategy by offering enhanced selectivity for specific MMPs implicated in disease. As demonstrated by variants like TIMP-1-C15, this enhanced specificity translates to improved efficacy in inhibiting cancer cell invasion in preclinical models.[11] The ability to tailor TIMP-1's inhibitory profile opens up new avenues for developing targeted therapies for a range of diseases driven by aberrant MMP activity. Further research into these engineered variants will be crucial to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Selective Versus Broad-Spectrum MMP Inhibition in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of a representative selective matrix metalloproteinase (MMP) inhibitor, DX-2400, against traditional broad-spectrum MMP inhibitors in cancer models. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

The landscape of matrix metalloproteinase (MMP) inhibitors in cancer therapy has evolved significantly. Initial enthusiasm for broad-spectrum MMP inhibitors, such as Marimastat and Batimastat, was tempered by their failure in clinical trials. This was largely attributed to a lack of specificity, leading to off-target effects and unforeseen toxicities, as some MMPs can have anti-tumorigenic roles.[1][2] This has paved the way for the development of highly selective MMP inhibitors that target specific MMPs known to drive cancer progression.

This guide provides a comparative overview of a representative selective MMP inhibitor, DX-2400 (a selective MMP-14 inhibitor), and the class of broad-spectrum MMP inhibitors. Due to the lack of publicly available information on a compound referred to as "TMP920," this analysis utilizes DX-2400 as a well-characterized example of a selective inhibitor with published preclinical data in cancer models.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in the characteristics and preclinical performance of DX-2400 and broad-spectrum MMP inhibitors.

Table 1: General Characteristics of Selective vs. Broad-Spectrum MMP Inhibitors

FeatureDX-2400 (Selective MMP-14 Inhibitor)Broad-Spectrum MMP Inhibitors (e.g., Marimastat, Batimastat)
Target(s) Primarily MMP-14[3][4]Multiple MMPs[5]
Mechanism Monoclonal antibody binding to the catalytic domain of MMP-14[6]Small molecules, often hydroxamate-based, that chelate the zinc ion in the active site of various MMPs[5]
Reported Side Effects Preclinical studies have not highlighted significant toxicities[3][4]Musculoskeletal syndrome (tendinitis, arthralgia), gastrointestinal issues[7]

Table 2: Preclinical Efficacy in Cancer Models

ParameterDX-2400 (in Breast Cancer & Melanoma Models)Broad-Spectrum MMP Inhibitors (General Findings)
Tumor Growth Inhibition Significant reduction in primary tumor growth[3][4]Showed tumor-reducing activity in some preclinical xenograft models[8]
Inhibition of Metastasis Reduced formation of metastatic lesions[3][4]Demonstrated reduction in metastasis in some preclinical models[5]
Anti-Angiogenic Effects Potent inhibition of angiogenesis in vivo[3][4][6]Capable of inhibiting angiogenesis[9]
In Vitro Invasion Reduced cancer cell invasion by 40-45%[3]Effective at inhibiting in vitro cell invasion

Key Experimental Methodologies

Below are detailed protocols for the key experiments cited in the comparison of selective and broad-spectrum MMP inhibitors.

MMP Inhibition Assay (General Protocol)

This assay is used to determine the inhibitory activity of a compound against a specific MMP.

  • Reagents and Materials : Recombinant human MMP enzyme, a fluorogenic MMP substrate, assay buffer, test inhibitor, and a known MMP inhibitor as a positive control (e.g., NNGH).[10]

  • Procedure :

    • The recombinant MMP enzyme is pre-incubated with the test inhibitor at various concentrations in an assay buffer in a 96-well plate.

    • The fluorogenic substrate is then added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader. The cleavage of the substrate by the MMP enzyme results in an increase in fluorescence.

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[11]

In Vivo Xenograft Tumor Model

This model is used to evaluate the effect of an inhibitor on tumor growth in a living organism.

  • Cell Culture and Animal Model : Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured to 70-80% confluency.[1] Immunocompromised mice (e.g., BALB/c nude mice) are used as hosts.[12]

  • Procedure :

    • A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse. Co-injection with an extracellular matrix gel like Matrigel can improve tumor formation.[1][13]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers using the formula: Volume = (Length × Width²) / 2.[1][13]

    • Mice are then randomized into treatment and control groups.

    • The test inhibitor (e.g., DX-2400) or a vehicle control is administered to the mice according to a predetermined schedule (e.g., intraperitoneal injection twice weekly).

    • Tumor growth and the general health of the mice are monitored throughout the study.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[12]

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through an extracellular matrix barrier.

  • Apparatus and Reagents : Transwell inserts with a porous membrane (typically 8 µm pores), an extracellular matrix gel (e.g., Matrigel), cell culture medium, and a chemoattractant (e.g., fetal bovine serum).[14][15][16]

  • Procedure :

    • The upper surface of the Transwell insert membrane is coated with a thin layer of Matrigel and allowed to solidify.[15]

    • Cancer cells are harvested and resuspended in a serum-free medium. A specific number of cells (e.g., 2.5 - 5 x 10^4) are seeded onto the Matrigel-coated insert.[15]

    • The lower chamber of the well is filled with a medium containing a chemoattractant (e.g., 10% FBS).[15]

    • The plate is incubated for 24-48 hours, allowing the invasive cells to migrate through the Matrigel and the porous membrane towards the chemoattractant.[15]

    • After incubation, non-invaded cells on the upper surface of the membrane are removed with a cotton swab.[15][16]

    • The invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).[15]

    • The number of invaded cells is quantified by counting the stained cells under a microscope.[17]

Visualizing a Key Signaling Pathway and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to illustrate a key signaling pathway and experimental workflows.

MMP14_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm MMP14 MMP-14 CD44 CD44 MMP14->CD44 ECM ECM Components (e.g., Collagen) MMP14->ECM Degrades proMMP2 pro-MMP-2 MMP14->proMMP2 Activates EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK CD44->EGFR Activates Cell_Invasion Cell Invasion proMMP2->Cell_Invasion Cell_Migration Cell Migration PI3K_Akt->Cell_Migration MAPK->Cell_Migration Angiogenesis Angiogenesis

Caption: Simplified signaling pathway of MMP-14 in cancer progression.

Xenograft_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture harvest 2. Harvest & Prepare Cell Suspension cell_culture->harvest injection 3. Subcutaneous Injection into Immunocompromised Mice harvest->injection tumor_growth 4. Monitor Tumor Growth injection->tumor_growth randomization 5. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 6. Administer Inhibitor or Vehicle Control randomization->treatment monitoring 7. Continue Monitoring Tumor Volume & Health treatment->monitoring end_study 8. Euthanize Mice & Excise Tumors for Analysis monitoring->end_study finish End end_study->finish

Caption: Experimental workflow for an in vivo xenograft tumor model.

Transwell_Invasion_Workflow start Start coat_insert 1. Coat Transwell Insert with Matrigel start->coat_insert add_chemoattractant 2. Add Chemoattractant to Lower Chamber coat_insert->add_chemoattractant seed_cells 3. Seed Cancer Cells in Upper Chamber add_chemoattractant->seed_cells incubate 4. Incubate for 24-48h seed_cells->incubate remove_noninvading 5. Remove Non-invading Cells from Top incubate->remove_noninvading fix_stain 6. Fix & Stain Invading Cells on Bottom remove_noninvading->fix_stain quantify 7. Quantify Invaded Cells via Microscopy fix_stain->quantify finish End quantify->finish

Caption: Workflow for a Transwell cell invasion assay.

References

Andecaliximab (GS-5745): A Case Study in Selective MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective matrix metalloproteinase (MMP) inhibitors is a critical area of research, particularly in oncology and inflammatory diseases. The high degree of homology among MMP family members presents a significant challenge in achieving selectivity, which is crucial for minimizing off-target effects. This guide provides a comparative overview of the selectivity of Andecaliximab (GS-5745), a humanized monoclonal antibody, for MMP-9 over the closely related MMP-2.

Executive Summary

Andecaliximab (GS-5745) is a potent and highly selective inhibitor of MMP-9.[1] It demonstrates minimal cross-reactivity with other MMPs, including the structurally similar MMP-2.[2] This high selectivity is a key attribute, as non-selective MMP inhibition has been associated with adverse effects in clinical trials. Andecaliximab functions by binding to MMP-9 at the junction of the propeptide and catalytic domains, which prevents the activation of the inactive zymogen and also acts as an allosteric inhibitor of the active enzyme.[2][3]

Comparative Selectivity of Andecaliximab

The following table summarizes the inhibitory activity of Andecaliximab against MMP-9 and MMP-2. While specific IC50 or Ki values are not publicly available, the literature consistently describes its high selectivity.

Target EnzymeAndecaliximab (GS-5745) InhibitionRationale for Selectivity
MMP-9 HighBinds to a unique epitope at the junction of the propeptide and catalytic domains, preventing zymogen activation and allosterically inhibiting the active enzyme.[2][3]
MMP-2 Minimal to NegligibleDemonstrates minimal cross-reactivity with other MMPs, including the highly homologous MMP-2.[2]

Experimental Protocols

The determination of an inhibitor's selectivity is a crucial step in its preclinical characterization. A common method for assessing the potency and selectivity of MMP inhibitors is the fluorogenic substrate assay.

Protocol: Fluorogenic MMP Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9 and MMP-2.

Objective: To quantify the inhibitory activity of a test compound on MMP-9 and MMP-2 enzymatic activity.

Materials:

  • Recombinant human MMP-9 and MMP-2 (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[4]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (e.g., Andecaliximab) and a known broad-spectrum MMP inhibitor as a positive control (e.g., NNGH)[4]

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 325 nm/393 nm or 490 nm/520 nm)[5][6]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test inhibitor in Assay Buffer to create a range of concentrations.

    • Dilute the activated MMP-9 and MMP-2 enzymes to the working concentration in cold Assay Buffer.

    • Prepare the fluorogenic substrate at the desired final concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank (no enzyme): Assay Buffer

      • Negative Control (no inhibitor): Diluted enzyme and Assay Buffer

      • Positive Control: Diluted enzyme and a known MMP inhibitor

      • Test Wells: Diluted enzyme and serial dilutions of the test inhibitor

  • Inhibitor Incubation:

    • Add the diluted enzyme solution to the control and test wells.

    • Add the corresponding inhibitor dilutions to the test wells and the known inhibitor to the positive control wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[4][7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities of the test wells to the velocity of the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways of MMP-9 and MMP-2 Activation

The expression and activation of MMP-9 and MMP-2 are regulated by complex signaling pathways, often initiated by extracellular stimuli such as growth factors and cytokines. Understanding these pathways is crucial for identifying therapeutic targets.

MMP_Signaling_Pathways Key Signaling Pathways in MMP-9 and MMP-2 Activation TGF-beta TGF-beta Growth_Factors Growth Factors (e.g., PDGF, IGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK TGF-beta_Receptor TGF-β Receptor SMADs SMADs TGF-beta_Receptor->SMADs p38_MAPK p38 MAPK TGF-beta_Receptor->p38_MAPK ERK ERK TGF-beta_Receptor->ERK JNK JNK TGF-beta_Receptor->JNK PI3K PI3K RTK->PI3K MMP-9_Gene MMP-9 Gene Transcription SMADs->MMP-9_Gene Akt Akt PI3K->Akt NF-kB NF-κB Akt->NF-kB MMP-2_Gene MMP-2 Gene Transcription Akt->MMP-2_Gene p38_MAPK->MMP-9_Gene ERK->NF-kB JNK->NF-kB NF-kB->MMP-9_Gene

Caption: Simplified signaling pathways leading to MMP-9 and MMP-2 gene transcription.

Pathway Descriptions:

  • MMP-9 Activation: Transforming growth factor-beta (TGF-β) is a key inducer of MMP-9 expression.[8] Upon binding to its receptor, TGF-β can activate both Smad-dependent and Smad-independent pathways, including the p38 MAPK, ERK, and JNK pathways. These cascades converge on transcription factors like NF-κB, which then drive the transcription of the MMP-9 gene.[8]

  • MMP-2 Activation: The PI3K/Akt signaling pathway is a significant regulator of MMP-2 expression.[6] Growth factors binding to receptor tyrosine kinases (RTKs) can activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt can, in turn, promote the transcription of the MMP-2 gene.[9] There is also evidence of crosstalk, with Akt potentially influencing NF-κB, which can also impact MMP-9 expression.[10]

Conclusion

Andecaliximab (GS-5745) serves as a compelling example of a highly selective MMP-9 inhibitor. Its mechanism of action, which involves both preventing zymogen activation and allosteric inhibition, contributes to its specificity and minimizes off-target effects on other MMPs like MMP-2. The experimental protocols and signaling pathway information provided in this guide offer a framework for the evaluation and understanding of selective MMP inhibitors, a critical endeavor in the development of targeted therapies.

References

Unveiling the Allosteric Inhibition Mechanism of TMP920: A Comparative Guide for RORγt Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TMP920 with other known inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are pivotal in the pathogenesis of various autoimmune diseases, making RORγt a prime therapeutic target. This document delves into the experimental data supporting the allosteric inhibitory mechanism of this compound, comparing its performance with orthosteric and other allosteric inhibitors.

Confirming the Allosteric Nature of RORγt Inhibition

Allosteric inhibitors offer a distinct advantage over their orthosteric counterparts by binding to a site other than the active site, often leading to higher selectivity and a more nuanced modulation of protein function. The confirmation of an allosteric mechanism for a RORγt inhibitor like this compound relies on a combination of biochemical, cellular, and structural assays.

While a definitive co-crystal structure of this compound bound to RORγt remains to be published, compelling evidence from functional genomics studies suggests an allosteric mode of action. A key study by Xiao et al. (2014) demonstrated that while some RORγt inhibitors displace the receptor from its DNA binding sites, more potent inhibitors, including a class to which this compound belongs, modulate RORγt-dependent transcription without causing its widespread dissociation from chromatin. This suggests a mechanism that alters the receptor's conformation and its interaction with co-regulators, a hallmark of allosteric inhibition. However, it is worth noting that some reports also indicate that this compound can reduce RORγt occupancy at specific gene promoters, suggesting that allosteric modulation may indeed influence DNA binding affinity in a locus-specific manner.

In contrast, the allosteric mechanism of compounds like MRL-871 has been unequivocally confirmed through co-crystallization studies, which revealed a novel allosteric binding pocket on the RORγt ligand-binding domain (LBD).[1][2][3][4] Binding to this site induces a conformational change that repositions helix 12, thereby blocking the recruitment of coactivator proteins necessary for transcriptional activation.[1][2][3][4]

Comparative Performance of RORγt Inhibitors

The efficacy of this compound and its comparators can be assessed through a variety of in vitro assays. The following tables summarize the available quantitative data for this compound and selected orthosteric and allosteric inhibitors.

Compound Inhibition Mechanism TR-FRET Assay IC50 (µM) Luciferase Reporter Assay IC50 (µM) Cell-Based IL-17 Inhibition
This compound Putative Allosteric 0.03[5][6]1.1[7]Potent, with inhibitory effects diminishing below 2.5 µM[7]
MRL-871 Confirmed Allosteric Not consistently reported in this formatPotent inhibitionPotent inhibition
TMP778 Putative Allosteric0.005[7]0.017[7]Potent inhibition across a broad dose range[7]
Digoxin Orthosteric-Potent inhibitionPotent inhibition
SR2211 Orthosteric-Potent inhibitionPotent inhibition

Note: IC50 values should be compared with caution as they can vary depending on the specific assay conditions.

Key Experimental Methodologies

The characterization of RORγt inhibitors relies on a suite of standardized experimental protocols. Detailed methodologies for the key assays cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between the RORγt LBD and a coactivator peptide.

  • Principle: A tagged RORγt LBD (e.g., GST-tagged) is incubated with a terbium-labeled antibody against the tag (FRET donor). A fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC1 peptide) serves as the FRET acceptor. When the coactivator peptide binds to the RORγt LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

  • Protocol:

    • Dispense serial dilutions of the test compound (e.g., this compound) into a 384-well plate.

    • Add a solution containing the tagged RORγt LBD and the terbium-labeled antibody to each well.

    • Incubate at room temperature to allow for antibody-protein binding.

    • Add a solution containing the fluorescently labeled coactivator peptide.

    • Incubate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

    • Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.[7]

RORγt Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an inhibitor to suppress RORγt-mediated gene transcription.

  • Principle: Host cells (e.g., HEK293) are co-transfected with two plasmids: one expressing the RORγt LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the presence of a constitutively active RORγt LBD, the luciferase gene is expressed. An inhibitor will reduce luciferase expression in a dose-dependent manner.

  • Protocol:

    • Seed host cells in a 96-well plate.

    • Co-transfect the cells with the RORγt expression plasmid and the luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be included for normalization.

    • After an incubation period, replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate the cells for an additional 24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.[7]

Th17 Cell Differentiation and IL-17A Measurement Assay

This primary cell-based assay assesses the functional consequence of RORγt inhibition on the differentiation of Th17 cells and their production of the signature cytokine, IL-17A.

  • Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The addition of a RORγt inhibitor will suppress this differentiation process, leading to a reduction in the percentage of IL-17A-producing cells.

  • Protocol:

    • Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

    • Culture the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to provide T cell activation signals.

    • Add a cocktail of Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23) and neutralizing antibodies against other T helper cell lineage-driving cytokines (e.g., anti-IFN-γ, anti-IL-4).

    • Add serial dilutions of the test compound to the cultures.

    • Culture the cells for 4-5 days.

    • On the final day, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours.

    • Perform intracellular cytokine staining for IL-17A.

    • Analyze the percentage of IL-17A-positive cells by flow cytometry.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This genome-wide technique is used to identify the DNA binding sites of RORγt and to determine how inhibitor treatment affects its occupancy at these sites.

  • Principle: Proteins are cross-linked to DNA in live cells. The chromatin is then sheared, and an antibody specific to the protein of interest (RORγt) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic regions where the protein was bound.

  • Protocol:

    • Culture Th17 cells in the presence of the inhibitor or vehicle control.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range.

    • Immunoprecipitate the chromatin with an anti-RORγt antibody.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify RORγt binding peaks and compare the occupancy between the inhibitor-treated and control groups.[7]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the RORγt signaling pathway, the distinct mechanisms of orthosteric and allosteric inhibition, and the experimental workflow for confirming allosteric inhibition.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cell Interior cluster_output Cellular Output Cytokines Cytokines Receptor Receptor Cytokines->Receptor bind STAT3 STAT3 Receptor->STAT3 activate RORgt_mRNA RORgt_mRNA STAT3->RORgt_mRNA transcribes RORgt_Protein RORγt RORgt_mRNA->RORgt_Protein translates to Coactivators Coactivators RORgt_Complex Active RORγt Complex IL17_Gene IL-17 Gene RORgt_Complex->IL17_Gene binds to promoter IL17_mRNA IL17_mRNA IL17_Gene->IL17_mRNA transcribes IL17_Protein IL-17 IL17_mRNA->IL17_Protein translates to Extracellular_Signal Pro-inflammatory Signal RORgt_ProteinCoactivators RORgt_ProteinCoactivators RORgt_ProteinCoactivators->RORgt_Complex

Caption: RORγt signaling pathway in Th17 cells.

Inhibition_Mechanisms cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition RORgt_O RORγt Active_Site_O Active Site Orthosteric_Inhibitor Orthosteric Inhibitor Orthosteric_Inhibitor->RORgt_O binds to active site RORgt_A RORγt Active_Site_A Active Site RORgt_A->Active_Site_A conformational change Allosteric_Site Allosteric Site Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->RORgt_A binds to allosteric site

Caption: Orthosteric vs. Allosteric Inhibition.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Inhibits Coactivator Binding? Cell_Based_Assay Cell-Based Assay (e.g., Reporter Assay) Biochemical_Assay->Cell_Based_Assay Potent? Primary_Cell_Assay Primary Cell Assay (Th17 Differentiation) Cell_Based_Assay->Primary_Cell_Assay Functionally Active? Genomic_Analysis Genomic Analysis (ChIP-seq) Primary_Cell_Assay->Genomic_Analysis Alters Gene Expression? Kinetic_Studies Kinetic Studies (vs. Orthosteric Ligand) Genomic_Analysis->Kinetic_Studies Mechanism of Action? Structural_Studies Structural Studies (Co-crystallization) Kinetic_Studies->Structural_Studies Non-competitive? Conclusion Confirm Allosteric Mechanism Structural_Studies->Conclusion Binds to Allosteric Site?

Caption: Workflow to Confirm Allosteric Inhibition.

References

Navigating the Scientific Literature for TMP920: A Roadblock in Anti-Invasive Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and professionals in drug development seeking information on the anti-invasive effects of a compound designated TMP920 will find a notable absence of data in the current public scientific literature. Extensive searches for "this compound" have yielded no specific results pertaining to its biological activity, mechanism of action, or effects on any cell lines.

This lack of information prevents the creation of a detailed comparison guide on its anti-invasive properties. It is possible that this compound is an internal compound code not yet disclosed in publications, a very recent discovery that has not been the subject of published research, or a potential misnomer for another agent.

For context, research into anti-invasive agents often focuses on compounds that can inhibit the processes of cell migration and invasion, which are crucial for cancer metastasis. A key area of this research involves the study of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cells to invade surrounding tissues and metastasize.[1][2] The balance between MMPs and TIMPs is crucial, and its disruption is often implicated in tumor progression.[1][3]

One example of a well-studied anti-invasive agent is Tetramethylpyrazine (TMP), an active component of the traditional Chinese medicine Chuanxiong Hort. Studies have shown that TMP can significantly inhibit the viability, migration, and invasion of breast cancer cells, such as the MDA-MB-231 line.[4] Its mechanism is linked to the downregulation of the Akt signaling pathway and the induction of apoptosis through increased caspase-3 activity.[4]

Given the absence of data for this compound, we are unable to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. We recommend verifying the compound's name and searching for any alternative designations. Should information on this compound become publicly available, a comprehensive guide comparing its anti-invasive effects across different cell lines could be developed. We are prepared to generate such a guide upon the provision of a viable research subject with available data.

References

In-Vivo Efficacy of Tetramethylpyrazine (TMP) in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vivo efficacy of Tetramethylpyrazine (TMP), a bioactive alkaloid compound, across various cancer models. The data presented is compiled from preclinical studies to offer an objective overview of its potential as an anti-cancer agent, both as a monotherapy and in combination with standard chemotherapeutic drugs.

Quantitative Efficacy Data

The following tables summarize the in-vivo anti-tumor effects of TMP in different cancer xenograft models. For comparative purposes, data for standard-of-care chemotherapies in similar models are also included where available.

Table 1: Efficacy of Tetramethylpyrazine (TMP) Monotherapy in Xenograft Models

Cancer TypeCell LineAnimal ModelTMP DosageTreatment DurationTumor Growth InhibitionReference
Lung CancerA549Nude mice40 and 80 mg/kg/day (i.p.)Not specifiedSignificant inhibition of tumor growth[1]
Prostate CancerPC-3Nude miceNot specifiedNot specifiedSignificant decrease in tumor volume and weight[2]
Hepatocellular CarcinomaHepG2Xenograft tumor modelsHigh concentrationsNot specifiedInhibition of tumor growth[3]
Breast Cancer4T1Tumor-bearing mice30 mg/kg/day (i.p.)Not specifiedSignificant suppression of tumor growth[4]

Table 2: Efficacy of TMP in Combination Therapy

Cancer TypeCell LineAnimal ModelCombination TreatmentTreatment DurationOutcomeReference
Ovarian CancerA2780Xenograft mouse modelsTMP + PaclitaxelNot specifiedEnhanced antitumor effects of paclitaxel[5]
Lewis Lung CarcinomaLLCC57BL/6 miceTMP + CisplatinNot specifiedSynergistic inhibition of tumor growth[6]

Table 3: Efficacy of Standard Chemotherapeutic Agents (for comparison)

Cancer TypeCell LineAnimal ModelDrugDosageTumor Growth InhibitionReference
Lung CancerA549, NCI-H23, NCI-H460, DMS-273Nude micePaclitaxel12 and 24 mg/kg/day (i.v.) for 5 daysStatistically significant tumor growth inhibition[7]
Lewis Lung CarcinomaLLCMiceCisplatinNot specifiedSignificant inhibition of tumor growth[8]
Ovarian CancerA2780Nude micePaclitaxel60 mg/kgPotentiated antitumor activity with bevacizumab[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the preclinical evaluation of TMP's in-vivo efficacy.

Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and utilizing a xenograft mouse model to assess the anti-tumor activity of a compound.

  • Cell Culture: Human cancer cell lines (e.g., A549, PC-3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice) aged 4-6 weeks are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: Volume = (Length × Width²) / 2.

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

    • Control Group: Receives vehicle (e.g., saline, PBS) via the same administration route as the treatment group.

    • Treatment Group: Receives TMP at specified doses and schedules (e.g., intraperitoneal injection daily).

  • Efficacy Evaluation:

    • Tumor growth inhibition is calculated at the end of the study.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by TMP and a typical experimental workflow for in-vivo efficacy studies.

Caption: Signaling pathways modulated by Tetramethylpyrazine (TMP) in cancer cells.

InVivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Implantation Animal_Model 2. Select Animal Model (e.g., Nude Mice) Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Groups (Control vs. Treatment) Tumor_Growth->Randomization Drug_Admin 6. Administer TMP & Control Vehicle Randomization->Drug_Admin Data_Collection 7. Measure Tumor Volume & Body Weight Drug_Admin->Data_Collection Endpoint 8. Euthanize & Excise Tumors Data_Collection->Endpoint Analysis 9. Analyze Tumor Weight & Perform Further Assays Endpoint->Analysis

Caption: General experimental workflow for in-vivo efficacy studies.

Concluding Remarks

The preclinical data suggest that Tetramethylpyrazine exhibits anti-tumor activity across a range of cancer models. Its efficacy appears to be mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Furthermore, its potential to synergize with standard chemotherapeutic agents like paclitaxel and cisplatin highlights a promising avenue for combination therapies.

However, for a more definitive assessment of TMP's therapeutic potential, further studies are warranted. Specifically, head-to-head comparative studies with current standard-of-care drugs within the same experimental settings are crucial. Additionally, more comprehensive pharmacokinetic and pharmacodynamic studies will be necessary to optimize dosing and treatment schedules for potential clinical translation. This guide serves as a foundational resource for researchers to inform the design of future preclinical and clinical investigations into the anti-cancer properties of Tetramethylpyrazine.

References

Validating the Therapeutic Potential of TMP920 in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel therapeutic agent TMP920, positioning its preclinical performance against alternative compounds in the same class. The data presented herein is intended to offer a clear, objective overview for researchers, scientists, and drug development professionals engaged in the evaluation of new oncology drug candidates.

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β). Dysregulation of the GSK-3β signaling pathway is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This compound has been developed to offer superior selectivity and an improved safety profile compared to existing GSK-3β inhibitors.

Comparative Preclinical Data

The therapeutic potential of this compound was evaluated against two other known GSK-3β inhibitors, Compound A (a well-established but less selective inhibitor) and Compound B (a more recent, moderately selective inhibitor). The following tables summarize the key in vitro and in vivo data from these preclinical studies.

Table 1: In Vitro Kinase Inhibition Assay
CompoundTargetIC50 (nM)
This compound GSK-3β 5.2
Compound AGSK-3β25.8
Compound BGSK-3β12.1

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cell Viability Assay (MCF-7 Breast Cancer Cell Line)
CompoundAssayEC50 (µM)
This compound MTT Assay 1.5
Compound AMTT Assay8.2
Compound BMTT Assay3.7

EC50: The half maximal effective concentration, a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: In Vivo Xenograft Model (MCF-7 in BALB/c nude mice)
CompoundDose (mg/kg)Tumor Growth Inhibition (%)
This compound 20 68
Compound A2045
Compound B2055

Tumor Growth Inhibition (TGI) is a measure of the effectiveness of a compound in inhibiting the growth of cancerous tumors in animal models.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the IC50 values of the test compounds against recombinant human GSK-3β. The assay was conducted in a 96-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. The reaction mixture contained the GSK-3β enzyme, a fluorescently labeled substrate peptide, and ATP. The test compounds were added at varying concentrations, and the reaction was allowed to proceed for 60 minutes at room temperature. The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Cell Viability (MTT) Assay

MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours. Following treatment, the cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. EC50 values were determined from the dose-response curves.

In Vivo Xenograft Model

Female BALB/c nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MCF-7 cells. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups (n=8 per group). The test compounds were administered orally once daily at a dose of 20 mg/kg for 21 days. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inactivation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription (Proliferation, Survival) TCF_LEF->GeneTranscription This compound This compound This compound->GSK3b Inhibition

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and impacting gene transcription.

Experimental Workflow for In Vivo Studies

In Vivo Experimental Workflow start Start cell_culture MCF-7 Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in BALB/c nude mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration (this compound, Comparators, Vehicle) randomization->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring endpoint Study Endpoint (Day 21) monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

Logical Relationship of this compound Validation

This compound Validation Logic cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Therapeutic Potential biochem Biochemical Assay (Potency - IC50) cell_based Cell-Based Assay (Efficacy - EC50) biochem->cell_based xenograft Xenograft Model (Efficacy - TGI) cell_based->xenograft Proceed if promising potential Therapeutic Potential xenograft->potential

Caption: Logical progression from in vitro to in vivo validation of this compound.

Head-to-Head Comparison of Engineered TIMP-1 Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of engineered Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) variants. It summarizes key performance data, details experimental protocols, and visualizes complex biological processes to support informed decision-making in therapeutic development.

The engineering of TIMP-1, a natural inhibitor of matrix metalloproteinases (MMPs), has opened new avenues for developing highly selective therapeutics for diseases driven by aberrant MMP activity, such as cancer, inflammatory disorders, and fibrosis.[1] By modifying the binding interfaces of TIMP-1, researchers have successfully created variants with enhanced affinity and specificity for individual MMPs, overcoming the broad-spectrum activity of the wild-type protein. This guide focuses on a head-to-head comparison of prominent engineered TIMP-1 variants, highlighting their performance against key MMP targets.

Performance Data of Engineered TIMP-1 Variants

The inhibitory activities of wild-type TIMP-1 and its engineered variants against various MMPs are summarized below. The data, presented as inhibition constants (Kᵢ), demonstrate the enhanced potency and selectivity achieved through protein engineering. Lower Kᵢ values indicate stronger inhibition.

VariantTarget MMPWild-Type TIMP-1 Kᵢ (nM)Engineered Variant Kᵢ (nM)Fold ImprovementReference
TIMP-1-C4 MMP-32.1 ± 0.20.15 ± 0.02~14[1]
MMP-101.8 ± 0.12.8 ± 0.3-[1]
MMP-90.8 ± 0.1>100-[1]
TIMP-1-C6 MMP-32.1 ± 0.20.24 ± 0.03~8.8[1]
MMP-101.8 ± 0.12.5 ± 0.2-[1]
MMP-90.8 ± 0.1>100-[1]
TIMP-1-C15 MMP-93.36 ± 0.070.61 ± 0.02~5.5[2]

Key Experimental Methodologies

The generation and characterization of these engineered TIMP-1 variants rely on a series of sophisticated laboratory techniques. The following sections detail the core experimental protocols employed in these studies.

Yeast Surface Display and Library Screening

This technique is a powerful method for engineering proteins with desired binding properties. A library of TIMP-1 variants is displayed on the surface of yeast cells, allowing for high-throughput screening of millions of variants.

Protocol:

  • Library Construction: A library of TIMP-1 mutants is generated, typically by error-prone PCR or targeted mutagenesis, to introduce diversity into the TIMP-1 gene.

  • Yeast Transformation: The TIMP-1 library is transformed into yeast cells, where the variants are expressed and fused to a yeast surface protein (e.g., Aga2p), displaying them on the cell surface.

  • Labeling and Sorting: The yeast library is incubated with a fluorescently labeled target MMP. The expression of TIMP-1 variants is also detected using a fluorescently labeled antibody against an epitope tag (e.g., c-myc).

  • Fluorescence-Activated Cell Sorting (FACS): Yeast cells are sorted based on their fluorescence. Cells exhibiting high MMP binding and high TIMP-1 expression are isolated. To select for specificity, a "counter-selective" strategy can be employed, where the library is incubated with both the target MMP and a closely related, off-target MMP labeled with a different fluorophore. Cells showing high binding to the target and low binding to the off-target MMP are selected.[1]

  • Iterative Screening: The sorted yeast population is enriched for high-affinity and selective binders through several rounds of sorting with increasing stringency (e.g., decreasing concentrations of the target MMP).

  • Variant Identification: After the final sorting round, the plasmid DNA from the selected yeast clones is isolated and sequenced to identify the mutations responsible for the improved binding properties.

Enzyme Inhibition Assay

This assay is used to quantify the inhibitory potency of the engineered TIMP-1 variants against their target MMPs.

Protocol:

  • Protein Expression and Purification: The engineered TIMP-1 variants identified from the yeast surface display screening are expressed in a suitable expression system (e.g., mammalian or insect cells) and purified.

  • Assay Setup: The assay is typically performed in a 96-well plate format. A constant concentration of the activated MMP and a fluorogenic MMP substrate are mixed.

  • Inhibitor Titration: A range of concentrations of the purified TIMP-1 variant is added to the wells containing the MMP and substrate.

  • Kinetic Measurement: The cleavage of the fluorogenic substrate by the MMP results in an increase in fluorescence, which is measured over time using a fluorescence plate reader. The initial velocity of the reaction is calculated for each inhibitor concentration.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration. The data are then fitted to the Morrison tight-binding inhibition equation to determine the equilibrium inhibition constant (Kᵢ).[2]

Visualizing Molecular Interactions and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

TIMP1_Signaling_Pathway TIMP-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TIMP1 TIMP-1 CD63 CD63 TIMP1->CD63 Binds IntegrinB1 Integrin β1 CD63->IntegrinB1 Complex Formation Src Src IntegrinB1->Src FAK FAK IntegrinB1->FAK RhoA RhoA Src->RhoA Actin F-actin Assembly RhoA->Actin PI3K PI3K FAK->PI3K MAPK MAPK Pathway PI3K->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation LATS LATS1/2 Inactivation Actin->LATS YAP_TAZ YAP/TAZ Activation LATS->YAP_TAZ YAP_TAZ->Proliferation

Caption: TIMP-1 initiates MMP-independent signaling by binding to CD63.

Experimental_Workflow Workflow for Engineering TIMP-1 Variants cluster_library Library Generation & Display cluster_screening Screening & Selection cluster_characterization Variant Characterization A TIMP-1 Gene Mutagenesis B Yeast Surface Display Library A->B C Incubation with Biotinylated MMPs B->C D FACS Sorting C->D E Enrichment of High-Affinity Binders D->E F DNA Sequencing E->F G Soluble Protein Expression F->G H Enzyme Inhibition Assay (Ki Determination) G->H

Caption: Experimental workflow for directed evolution of TIMP-1 variants.

Binding_Specificity Binding Specificity of Engineered TIMP-1 Variants cluster_variants TIMP-1 Variants cluster_mmps Target MMPs WT Wild-Type TIMP-1 MMP3 MMP-3 WT->MMP3 Broad Inhibition MMP9 MMP-9 WT->MMP9 Broad Inhibition MMP10 MMP-10 WT->MMP10 Broad Inhibition C4_C6 TIMP-1-C4/C6 C4_C6->MMP3 High Selectivity (pM Ki) C4_C6->MMP9 Weak Inhibition C4_C6->MMP10 Weak Inhibition C15 TIMP-1-C15 C15->MMP9 High Selectivity (sub-nM Ki)

References

The Evolving Landscape of RORγt Inhibition: A Comparative Look at the Preclinical Profile of TMP920

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of the immune system is a perpetual frontier. Among the promising targets that have emerged for autoimmune and inflammatory diseases is the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This nuclear receptor acts as a master regulator of T helper 17 (Th17) cell differentiation, a key cellular player in the pathogenesis of numerous autoimmune conditions. This guide provides a comparative analysis of the preclinical data available for TMP920, a potent RORγt antagonist, and other notable inhibitors of this pathway, with a focus on their long-term efficacy and safety in animal models.

This compound has been identified as a highly potent and selective inverse agonist of RORγt.[1][2][3] It functions by inhibiting the interaction of RORγt with coactivator peptides, a crucial step in the transcriptional activation of Th17-associated genes.[3] This mechanism effectively dampens the inflammatory cascade driven by Th17 cells, making this compound and similar molecules attractive candidates for therapeutic intervention in diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.[3]

Comparative Efficacy in Preclinical Models of Autoimmune Disease

While comprehensive long-term efficacy and safety data specifically for this compound in animal models remains limited in publicly available literature, the initial characterization and the performance of other RORγt inhibitors in various preclinical settings provide a valuable comparative framework.

The foundational study by Xiao et al. (2014) demonstrated the in vivo potential of RORγt inhibitors, including this compound and the more extensively studied TMP778, in a murine model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[1] Treatment with these inhibitors was shown to ameliorate the severity of the disease.[1] Subsequent research on other RORγt antagonists has further solidified the therapeutic promise of this target in a range of autoimmune and inflammatory conditions.

CompoundAnimal ModelKey Efficacy FindingsReference
This compound Experimental Autoimmune Encephalomyelitis (EAE) in miceAmeliorated disease severity.[1]
TMP778 EAE in miceAmeliorated disease severity.[1]
Imiquimod-induced skin inflammation (psoriasis model) in miceReduced cutaneous inflammation.[4]
Experimental Autoimmune Uveitis (EAU) in miceSignificantly inhibited the development of EAU.[1]
GSK805 EAE in miceOrally administered GSK805 efficiently ameliorated disease severity.[5]
T-cell transfer model of colitis in miceReduced histologic signs of inflammation in the colon.[6]
Unnamed RORγt Inverse Agonist Antigen-induced arthritis in ratsAttenuated knee swelling and inhibited IL-17A production.[7]

Long-Term Safety and Toxicological Profile: A Class-Wide Perspective

The long-term safety of RORγt inhibitors is a critical consideration for their therapeutic development. RORγt is also known to play a role in thymocyte development and the formation of lymphoid organs.[3][8] Therefore, prolonged inhibition of this target could potentially lead to off-target effects.

It is important to note that several clinical trials for RORγt inhibitors have been suspended or discontinued due to a lack of efficacy or safety concerns, highlighting the challenges in translating preclinical findings to human subjects.[8] These challenges underscore the need for thorough and long-term preclinical safety assessments.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the evaluation of RORγt inhibitors.

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Objective: To assess the in vivo efficacy of RORγt inhibitors in a mouse model of multiple sclerosis.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE: Mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.

  • Treatment: RORγt inhibitors (e.g., this compound, TMP778, GSK805) or vehicle control are administered daily, typically starting from the day of immunization (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen). Administration can be via subcutaneous injection or oral gavage depending on the compound's properties.

  • Efficacy Assessment: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund). Body weight is also recorded.

  • Immunological Analysis: At the end of the study, immune cells can be isolated from the spleen, lymph nodes, and central nervous system to analyze the frequency of Th17 cells and the production of inflammatory cytokines like IL-17 via intracellular cytokine staining and flow cytometry.[1][5]

In Vitro Th17 Cell Differentiation Assay
  • Objective: To evaluate the potency of RORγt inhibitors in preventing the differentiation of naive T cells into Th17 cells.

  • Cell Source: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice.

  • Cell Culture: Naive CD4+ T cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines such as TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.

  • Treatment: The RORγt inhibitor of interest is added to the culture medium at various concentrations at the beginning of the culture period.

  • Assessment: After 3-5 days of culture, the percentage of IL-17-producing cells is determined by intracellular cytokine staining followed by flow cytometry. The supernatant can also be collected to measure the concentration of secreted IL-17 by ELISA.[1]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental processes involved, the following diagrams are provided.

RORgt_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell IL23 IL-23 Th17_Cell Th17 Cell IL23->Th17_Cell Stabilizes Phenotype STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression RORgt->Th17_Cell Drives Differentiation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation This compound This compound This compound->RORgt Inhibits

Caption: The RORγt signaling pathway in Th17 cell differentiation.

EAE_Experimental_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Immunization Immunization with MOG in CFA PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Treatment Daily Administration of This compound or Vehicle Immunization->Treatment Clinical_Scoring Daily Clinical Scoring and Weight Measurement Treatment->Clinical_Scoring Immunological_Analysis End-point Immunological Analysis Clinical_Scoring->Immunological_Analysis

Caption: Experimental workflow for the EAE animal model.

Conclusion

This compound represents a potent and selective tool for probing the function of RORγt and holds therapeutic potential as an inhibitor of this key inflammatory pathway. While direct, comprehensive long-term efficacy and safety data for this compound in animal models are not extensively documented in publicly available sources, the broader landscape of RORγt inhibitor research provides a strong rationale for its continued investigation. The preclinical data from related compounds like TMP778 and GSK805 in various autoimmune models are encouraging, but also highlight the critical need for thorough, long-term safety and toxicology studies for any RORγt inhibitor intended for clinical development. Future research should focus on filling these knowledge gaps to fully understand the therapeutic window and long-term viability of targeting RORγt with small molecules like this compound.

References

Safety Operating Guide

Proper Disposal Procedures for TMP920: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for TMP920, a potent and selective RORγt inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound: Key Data for Safe Handling

A summary of essential quantitative data for this compound is provided below. This information is critical for understanding the compound's properties and for making informed decisions regarding its handling and disposal.

PropertyValueSource
CAS Number 1421837-45-7[1]
Molecular Formula C₂₉H₃₀N₂O₃[2]
Molecular Weight 454.57 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
IC50 0.03 µM for inhibiting RORγt binding to SRC1 coactivator peptide[3]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Recommendations:

  • Avoid breathing dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. All waste containing this compound should be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place any unused or expired solid this compound into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., in DMSO) in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

Step 2: Labeling

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1421837-45-7," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate non-essential personnel from the area.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

RORγt Signaling Pathway and this compound's Mechanism of Action

This compound is an inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are implicated in various autoimmune and inflammatory diseases. The diagram below illustrates a simplified representation of the RORγt signaling pathway and the point of inhibition by this compound.

RORgt_Pathway Simplified RORγt Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 activate RORgt RORgt STAT3->RORgt induce expression Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation promotes This compound This compound This compound->RORgt inhibits IL17_Production IL-17 Production Th17_Differentiation->IL17_Production leads to

Caption: Simplified RORγt signaling pathway and the inhibitory action of this compound.

References

Essential Safety and Operational Guide for Handling TMP920

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of TMP920, a potent and selective antagonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the precautionary principle, treating this compound as a potent, biologically active small molecule with potential hazards. The recommendations herein are derived from established safety protocols for handling similar research-grade kinase inhibitors.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield for splash risks. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: Handling and Disposal

A clear operational plan is essential for the safe management of this compound in the laboratory.

Handling Procedures:

  • Designated Area: All work with this compound, both in solid and solution form, should be conducted in a designated and clearly marked area.

  • Controlled Access: Access to the designated area should be restricted to authorized personnel who are fully trained in the handling of potent compounds.

  • Fume Hood Usage: All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Decontamination: Use dedicated equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent wash.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted.

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be collected in a sealed bag and disposed of as hazardous waste.

RORγt Signaling Pathway and this compound Mechanism of Action

This compound functions as an inverse agonist of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells. These cells are implicated in the pathogenesis of various autoimmune diseases. The signaling cascade leading to Th17 differentiation is initiated by cytokines such as IL-6 and TGF-β, which induce the expression of RORγt. RORγt then translocates to the nucleus and, in conjunction with co-activators like SRC1, binds to specific DNA sequences to promote the transcription of pro-inflammatory cytokines, most notably IL-17A. This compound exerts its effect by binding to the ligand-binding domain of RORγt, which prevents the recruitment of co-activators, thereby inhibiting the transcription of RORγt target genes and suppressing the inflammatory functions of Th17 cells.

RORgt_Pathway Cytokines Cytokines (IL-6, TGF-β, IL-23) Receptor Cytokine Receptors Cytokines->Receptor STAT3 STAT3 Activation Receptor->STAT3 RORgt_Expression RORγt Gene Expression STAT3->RORgt_Expression RORgt_Protein RORγt Protein RORgt_Expression->RORgt_Protein Complex RORγt / Co-activator Complex RORgt_Protein->Complex Coactivator Co-activators (e.g., SRC1) Coactivator->Complex This compound This compound This compound->RORgt_Protein Inhibition Transcription Transcription of Target Genes Complex->Transcription IL17 IL-17A and other pro-inflammatory cytokines Transcription->IL17 Th17 Th17 Cell Differentiation and Effector Function IL17->Th17

Caption: Mechanism of this compound in inhibiting RORγt-mediated IL-17 production.

Experimental Protocols

The evaluation of RORγt inhibitors like this compound typically involves a series of in vitro assays to confirm target engagement and functional cellular effects.

1. In Vitro Th17 Cell Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.

  • Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

  • Cell Culture: Plate the isolated naive CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

  • Th17 Differentiation: Culture the cells in the presence of a cytokine cocktail that induces Th17 differentiation (e.g., IL-6, TGF-β, IL-23, and anti-IFN-γ, anti-IL-4 antibodies).

  • This compound Treatment: Add serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) to the cell cultures at the time of stimulation.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • IL-17 Measurement:

    • ELISA: Collect culture supernatants and measure the concentration of secreted IL-17A using a specific ELISA kit.

    • Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Subsequently, fix, permeabilize, and stain the cells with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.

2. RORγt-Coactivator Binding Assay (TR-FRET)

This biochemical assay quantifies the ability of this compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

  • Reagents: Use purified recombinant RORγt LBD and a fluorescently labeled peptide derived from the coactivator SRC1.

  • Assay Setup: In a microplate, combine the RORγt LBD and the SRC1 peptide in a suitable buffer.

  • This compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. The binding of the SRC1 peptide to RORγt brings the fluorescent labels into proximity, generating a high FRET signal. Inhibition of this interaction by this compound leads to a decrease in the FRET signal.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of a RORγt inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays.

Experimental_Workflow Start Start Evaluation Biochemical Biochemical Assay (e.g., TR-FRET) Start->Biochemical Quantify direct target binding CellBased Cell-Based Reporter Assay (e.g., Luciferase) Biochemical->CellBased Assess functional inhibition PrimaryCell Primary Cell Assay (Th17 Differentiation) CellBased->PrimaryCell Validate in a physiologically relevant context End End In Vitro Characterization PrimaryCell->End

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

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